2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNRJWNBXEQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958693 | |
| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37642-61-8 | |
| Record name | Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of N-(4-bromophenylsulfonyl)phenylalanine
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-bromophenylsulfonyl)-L-phenylalanine
Introduction
In the landscape of modern drug discovery, the strategic modification of amino acids serves as a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. N-(4-bromophenylsulfonyl)-L-phenylalanine emerges as a compound of significant interest, integrating three key structural motifs: the essential amino acid L-phenylalanine, a sulfonyl group, and a bromine-substituted aromatic ring. This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive exploration of the synthesis, physicochemical properties, and spectroscopic characterization of this molecule.
The incorporation of a 4-bromophenylsulfonyl moiety onto the L-phenylalanine scaffold is a deliberate design choice aimed at modulating biological activity. The sulfonamide linkage is a bioisostere for amides and esters, offering improved metabolic stability and distinct hydrogen bonding capabilities. Furthermore, the bromine atom enhances lipophilicity, which can influence membrane permeability, and provides a potential site for halogen bonding, a non-covalent interaction increasingly recognized for its role in ligand-receptor binding.[1][2] Understanding the fundamental physicochemical properties of this compound is therefore critical for its rational application in the design of targeted therapeutic agents.
Molecular Structure and Computed Properties
N-(4-bromophenylsulfonyl)-L-phenylalanine is characterized by the covalent linkage of a 4-bromobenzenesulfonyl group to the alpha-amino group of L-phenylalanine. This structure imparts a unique combination of hydrophobicity from the aromatic rings and polarity from the carboxylic acid and sulfonamide groups.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid | --- |
| Molecular Formula | C₁₅H₁₄BrNO₄S | Calculated |
| Molecular Weight | 399.24 g/mol | Calculated |
| XLogP3 (Predicted) | 2.8 - 3.5 | Analog-Based Estimation |
| Hydrogen Bond Donors | 2 (Carboxylic OH, Sulfonamide NH) | Calculated |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, Sulfonyl O x2, Sulfonamide N) | Calculated |
Synthesis and Purification
The synthesis of N-(4-bromophenylsulfonyl)-L-phenylalanine is typically achieved via a nucleophilic substitution reaction between L-phenylalanine and 4-bromophenylsulfonyl chloride. This reaction, a variation of the Schotten-Baumann acylation, is conducted under basic conditions to deprotonate the amino group of the phenylalanine, thereby activating it as a nucleophile.
Synthetic Workflow Diagram
Caption: Plausible ESI+ fragmentation pathway for the title compound.
Applications in Drug Discovery and Chemical Biology
N-(4-bromophenylsulfonyl)-L-phenylalanine is not merely a chemical curiosity but a strategically designed building block for creating sophisticated bioactive molecules.
-
Scaffold for Inhibitor Design: The diphenyl sulfone framework is a privileged structure in medicinal chemistry, found in numerous enzyme inhibitors and receptor antagonists. [3]This compound provides a versatile scaffold for elaborating side chains to target specific protein active sites.
-
Modulation of Pharmacokinetics: The bromine atom and the sulfonyl group significantly increase the lipophilicity of the parent amino acid. This modification is a common strategy to enhance cell permeability and oral bioavailability. [4]However, it can also impact aqueous solubility, requiring a careful balance during lead optimization.
-
Peptide and Peptidomimetic Synthesis: As a protected amino acid derivative, it can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) methodologies. [5]The D-configuration can be used to impart resistance to proteolytic degradation. [6]The unique steric and electronic properties of the bromophenylsulfonyl group can be used to probe protein-protein interactions or to enforce specific peptide conformations.
Conclusion
N-(4-bromophenylsulfonyl)-L-phenylalanine is a compound with a rich set of physicochemical properties that make it a valuable asset in the field of drug discovery. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques. The predictable modulation of properties such as solubility, acidity, and lipophilicity, driven by the bromophenylsulfonyl moiety, allows for its rational incorporation into lead compounds. A thorough understanding of the technical details outlined in this guide empowers researchers to fully leverage the potential of this versatile chemical entity in the development of next-generation therapeutics.
References
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- PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- ResearchGate. (PDF) Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives.
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- SpringerLink. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
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- ResearchGate. (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
- BenchChem. Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
- BenchChem. Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide.
- PubChem - NIH. N-((4-Methylphenyl)sulfonyl)-L-phenylalanine | C16H17NO4S | CID 99327.
- Thermo Fisher Scientific. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
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- ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions.
- PubMed. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4.
- FooDB. Showing Compound (±)-Phenylalanine (FDB013245).
- Cayman Chemical. L-Phenylalanine - PRODUCT INFORMATION.
- Chem-Impex. Fmoc-4-bromo-L-phenylalanine.
- BenchChem. Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery.
- PMC - PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- Smolecule. Buy 4-Benzoyl-l-phenylalanine | 104504-45-2 | >98%.
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An In-depth Technical Guide to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
CAS Number: 37642-61-8 Synonyms: N-[(4-Bromophenyl)sulfonyl]phenylalanine, N-(p-Bromophenylsulfonyl)-L-phenylalanine
This technical guide provides a comprehensive overview of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a significant molecule in the landscape of medicinal chemistry and drug discovery. As a member of the N-sulfonylated amino acid class, this compound serves as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, potential biological activities, and applications.
Introduction: The Significance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The incorporation of a sulfonyl group onto the amino function of an amino acid imparts unique physicochemical properties, including increased stability and the ability to form specific interactions with biological targets. This structural motif is a key feature in a variety of biologically active molecules, including potent inhibitors of various enzymes, particularly proteases.
The sulfonamide group is a bioisostere of the amide bond, but with enhanced stability against enzymatic hydrolysis. This characteristic makes N-sulfonylated amino acids attractive scaffolds for the design of peptidomimetics and other small molecule drugs. The specific compound, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, combines the structural features of L-phenylalanine, an essential aromatic amino acid, with a 4-bromophenylsulfonyl group. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid and Related Compounds
| Property | Value (Predicted/Inferred) | Notes |
| Molecular Formula | C₁₅H₁₄BrNO₄S | |
| Molecular Weight | 384.25 g/mol | |
| Appearance | White to off-white solid | Based on vendor information. |
| Melting Point | Not available | Likely a high-melting solid, as is typical for amino acid derivatives. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from the properties of similar N-sulfonylated amino acids. |
| pKa (Carboxylic Acid) | ~3-4 | The electron-withdrawing sulfonyl group is expected to slightly increase the acidity of the carboxylic acid compared to native phenylalanine. |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. Below are the expected key features based on its structure and data from analogous compounds.[1]
-
¹H NMR: The spectrum would feature signals for the aromatic protons of the 4-bromophenyl and phenyl rings, typically in the range of δ 7.0-8.0 ppm. The α-proton of the phenylalanine moiety would appear as a multiplet, coupled to the adjacent NH and β-protons. The β-protons would present as a multiplet. The sulfonamide NH proton would likely be a broad singlet, and the carboxylic acid proton would also be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (δ ~170-175 ppm), as well as multiple signals in the aromatic region (δ ~120-140 ppm) for the two phenyl rings. The α- and β-carbons of the phenylalanine backbone would also be present.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700-1725 cm⁻¹), N-H stretching vibrations (~3200-3300 cm⁻¹), and characteristic S=O stretches for the sulfonyl group (~1350 and 1160 cm⁻¹).[2]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+• or protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).
Synthesis Methodology
A general and robust method for the synthesis of N-sulfonylated amino acids involves the reaction of an amino acid with a sulfonyl chloride under basic conditions. This is a standard nucleophilic acyl substitution-type reaction at the sulfonyl group.
General Synthetic Protocol
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be achieved by the reaction of L-phenylalanine with 4-bromophenylsulfonyl chloride.
Caption: General workflow for the synthesis of N-sulfonylated amino acids.
Step-by-Step Methodology:
-
Dissolution of L-Phenylalanine: L-phenylalanine is dissolved in an aqueous basic solution, such as sodium hydroxide or sodium bicarbonate. This deprotonates the amino group, making it a more potent nucleophile, and also forms the sodium salt of the carboxylic acid, enhancing its solubility in the aqueous phase.
-
Reaction with Sulfonyl Chloride: A solution of 4-bromophenylsulfonyl chloride in a water-miscible organic solvent (e.g., dioxane or THF) is added dropwise to the cooled solution of L-phenylalanine. The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermicity and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is typically washed with an organic solvent (e.g., diethyl ether) to remove any unreacted sulfonyl chloride. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate, leading to the precipitation of the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid.
This synthetic approach is versatile and can be applied to a wide range of amino acids and sulfonyl chlorides to generate a library of N-sulfonylated amino acid derivatives.
Biological Activity and Potential Applications
N-sulfonylated amino acids are a well-established class of protease inhibitors. The sulfonyl group can interact with the enzyme's active site, while the amino acid scaffold mimics the natural substrate. The specific biological activity of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid has not been extensively reported, but based on its structural features and the activities of related compounds, it holds potential in several therapeutic areas.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.[3][4][5] N-sulfonylated amino acid derivatives have been explored as MMP inhibitors. The phenylalanine side chain can fit into the S1' pocket of many MMPs, and the sulfonyl group can chelate the catalytic zinc ion in the active site. The 4-bromophenyl group can be further functionalized to enhance potency and selectivity. For instance, N-biphenyl sulfonyl phenylalanine hydroxamic acid has been shown to selectively inhibit MMP-2, -9, and -14.[6]
Caption: Proposed mechanism of MMP inhibition by N-sulfonylated phenylalanine derivatives.
Other Potential Protease Inhibition
The N-sulfonyl phenylalanine scaffold has also been incorporated into inhibitors of other proteases, such as HIV protease.[7] The design of these inhibitors often involves modifying the core scaffold to achieve high affinity and selectivity for the target enzyme.
Antimicrobial and Anticancer Activity
Derivatives of N-sulfonylated amino acids have demonstrated a broad spectrum of biological activities. For example, novel L-valine derivatives with a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against Gram-positive pathogens.[1] Furthermore, the sulfonamide moiety is present in numerous anticancer drugs, and N-substituted sulfonamides are being investigated as potential anticancer therapeutics.
Building Block for Chemical Libraries
The presence of a bromine atom on the phenyl ring makes 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid a valuable building block for the synthesis of chemical libraries. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the bromine atom can be replaced with a wide variety of substituents. This allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
As with any research chemical, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a multifaceted molecule with significant potential in medicinal chemistry and drug discovery. Its N-sulfonylated amino acid scaffold provides a stable and versatile platform for the design of enzyme inhibitors and other biologically active compounds. While specific biological data for this compound is limited, the wealth of information on related structures strongly suggests its utility as a lead compound or a key intermediate in the development of novel therapeutics, particularly in the areas of cancer, infectious diseases, and inflammatory disorders. The presence of the bromo-substituent further enhances its value as a building block for combinatorial chemistry and the exploration of chemical space in the quest for new and effective drugs.
References
- Arava, V. R. et al. (2013). A Practical and Efficient Synthesis of 4-Bromo-L-phenylalanine.
- Ilies, M. et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Anusevičius, K. et al. (2010). Synthesis and structure of N-(4-bromophenyl)
- Willemse, T. et al. (2015). Esterification of Amino Acids.
- Fisher, J. F. & Mobashery, S. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Chemical Reviews, 120(7), 3447-3498.
- BenchChem. (2025). Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. BenchChem.
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- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776.
- Rana, S. et al. (2023). New strategies for targeting matrix metalloproteinases. Frontiers in Molecular Biosciences, 10, 1123321.
- BenchChem. (2025). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide. BenchChem.
- De Clercq, E. (2002). Current and Novel Inhibitors of HIV Protease. Medicinal research reviews, 22(6), 531-566.
- Umehara, F. et al. (2002). Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy. Journal of neuroimmunology, 127(1-2), 134-138.
- PubChem. (n.d.). 4-Bromo-L-phenylalanine.
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- Carter, P. H. et al. (2003). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorganic & medicinal chemistry letters, 13(10), 1783-1786.
- Fagg, G. E., & Matus, A. I. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of cellular physiology, 102(3), 395-405.
- Rawlings, N. D., & Salvesen, G. (2013). Mechanisms Of Macromolecular Protease Inhibitors. Handbook of Proteolytic Enzymes, 4, 3815-3844.
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- Lin, L. S. et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of medicinal chemistry, 52(11), 3449-3452.
- Fenteany, G. et al. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science, 268(5211), 726-731.
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Spectroscopic Data for N-Brosyl-Phenylalanine Derivatives: An In-depth Technical Guide
Introduction
In the landscape of drug development and peptide chemistry, the strategic use of protecting groups is paramount for achieving desired synthetic outcomes. Among these, the N-brosyl (p-bromobenzenesulfonyl) group offers a unique combination of stability and reactivity, making it a valuable tool for the protection of amino functions. N-brosyl-phenylalanine derivatives, in particular, are key intermediates in the synthesis of various biologically active molecules. Their robust characterization is a critical step in ensuring the integrity and purity of downstream products.
This technical guide provides a comprehensive overview of the spectroscopic data for N-brosyl-phenylalanine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies. The focus is on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Implications
The N-brosyl-phenylalanine structure brings together three key components: the phenylalanine backbone, the phenyl ring of the amino acid, and the p-bromobenzenesulfonyl (brosyl) group. Each of these moieties contributes distinct features to the overall spectroscopic profile. The electron-withdrawing nature of the sulfonyl group and the bromine atom significantly influences the electronic environment of the molecule, leading to characteristic shifts and patterns in the spectroscopic data.
Caption: General structure of N-brosyl-phenylalanine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-brosyl-phenylalanine derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
Theoretical Considerations
The N-brosyl group exerts a significant electron-withdrawing effect, which deshields the adjacent protons and carbons. This is particularly noticeable for the α-proton (Hα) and α-carbon (Cα) of the phenylalanine backbone. The chemical shifts of these nuclei will appear at a lower field (higher ppm) compared to the unprotected amino acid.[1]
The aromatic protons of the brosyl group typically appear as two distinct doublets in a para-substituted pattern. The protons ortho to the sulfonyl group are more deshielded than those meta to it. Similarly, the protons of the phenylalanine phenyl ring will have their characteristic chemical shifts, which can be influenced by further substitutions on this ring.
Representative NMR Data
The following tables provide representative ¹H and ¹³C NMR data for N-p-bromobenzenesulfonyl-L-phenylalanine. This data is compiled based on the analysis of closely related N-arenesulfonyl amino acid derivatives and established principles of NMR spectroscopy.[2]
Table 1: Representative ¹H NMR Spectral Data of N-p-bromobenzenesulfonyl-L-phenylalanine (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~8.2 - 8.4 | d | 1H | NH (Amide) |
| ~7.6 - 7.8 | d | 2H | Brosyl-H (ortho to SO₂) |
| ~7.5 - 7.7 | d | 2H | Brosyl-H (meta to SO₂) |
| ~7.1 - 7.3 | m | 5H | Phenyl-H |
| ~4.1 - 4.3 | m | 1H | Hα |
| ~2.9 - 3.1 | m | 2H | Hβ |
| ~12.8 | br s | 1H | COOH |
d: doublet, m: multiplet, br s: broad singlet
Table 2: Representative ¹³C NMR Spectral Data of N-p-bromobenzenesulfonyl-L-phenylalanine (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~172 | C=O (Carboxyl) |
| ~140 | Brosyl-C (ipso to SO₂) |
| ~137 | Phenyl-C (ipso) |
| ~132 | Brosyl-CH (meta to SO₂) |
| ~129 | Phenyl-CH |
| ~128 | Brosyl-CH (ortho to SO₂) |
| ~127 | Phenyl-CH |
| ~126 | Brosyl-C (ipso to Br) |
| ~56 | Cα |
| ~37 | Cβ |
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-brosyl-phenylalanine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a final volume of about 0.6 mL in a clean, dry vial.[3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Theoretical Considerations
The FT-IR spectrum of an N-brosyl-phenylalanine derivative will be dominated by the characteristic vibrations of its constituent functional groups. The sulfonyl group (SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands. The N-H bond of the sulfonamide and the O-H bond of the carboxylic acid will also show distinct stretching vibrations. The aromatic rings will exhibit C-H and C=C stretching and bending vibrations.
Representative FT-IR Data
Table 3: Characteristic FT-IR Absorption Bands for N-p-bromobenzenesulfonyl-L-phenylalanine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H Stretch (Sulfonamide) |
| 2500-3300 | Broad | O-H Stretch (Carboxylic Acid) |
| ~3100 | Medium-Weak | Aromatic C-H Stretch |
| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1340 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~1090 | Medium | C-N Stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
| ~560 | Strong | S-N Stretch |
This data is based on the analysis of p-bromobenzene sulfonyl chloride and related sulfonamides.[4]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FT-IR analysis (KBr pellet).
-
Sample Preparation: In a clean agate mortar, thoroughly grind 1-2 mg of the N-brosyl-phenylalanine derivative with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[3]
-
Pellet Formation: Transfer the finely ground powder to a pellet press die. Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can aid in structural elucidation.
Theoretical Considerations
In electrospray ionization (ESI) mass spectrometry, N-brosyl-phenylalanine derivatives can be observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
A key feature in the mass spectrum of N-brosyl-phenylalanine will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern for any bromine-containing ion, with the two peaks having almost equal intensity.[5]
The fragmentation of these molecules in MS/MS experiments is also informative. Common fragmentation pathways include the loss of the brosyl group, decarboxylation, and cleavage of the phenylalanine side chain.
Representative Mass Spectrometry Data
For N-p-bromobenzenesulfonyl-L-phenylalanine (C₁₅H₁₄BrNO₄S), the expected exact mass of the neutral molecule is 382.9827 g/mol .
Table 4: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 383.9905 |
| [M+Na]⁺ | 405.9724 |
| [M-H]⁻ | 381.9749 |
Characteristic Fragmentation Pattern
Caption: Potential fragmentation pathways in MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or acetic acid can be added to promote protonation in positive ion mode, while a small amount of ammonia or a volatile amine can be added for negative ion mode.[6]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
Tandem MS (MS/MS): If further structural information is required, perform MS/MS experiments by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
The spectroscopic characterization of N-brosyl-phenylalanine derivatives is a crucial aspect of their use in research and development. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for these compounds, grounded in fundamental principles and supported by data from closely related analogues. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. By understanding and applying these techniques, researchers can confidently verify the structure and purity of their N-brosyl-phenylalanine derivatives, ensuring the success of their synthetic endeavors.
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An In-depth Technical Guide to the Crystal Structure of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the crystal structure of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid. While a definitive published crystal structure for this specific molecule is not yet available, this paper serves as a robust framework for its investigation. We will explore the synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. Furthermore, this guide will delve into the anticipated molecular geometry, conformational analysis, and the crucial non-covalent interactions that govern the supramolecular architecture of this compound. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of small molecules.
Introduction: Significance and Rationale
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a bromophenyl group and a phenylpropanoic acid moiety in 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid suggests its potential as a scaffold in drug discovery. The bromo-substituent can serve as a handle for further synthetic modifications and may participate in halogen bonding, a significant interaction in crystal engineering and ligand-receptor binding. The phenylpropanoic acid portion, a derivative of the amino acid phenylalanine, introduces chirality and multiple hydrogen bonding sites, which are critical for molecular recognition.
Understanding the three-dimensional structure of this molecule at atomic resolution is paramount for establishing structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of molecules in the solid state.[1][2] This guide will outline the principles and a hypothetical workflow for such a determination.
Synthesis and Crystallization
The synthesis of the title compound can be approached through several established routes. A common method involves the reaction of L-phenylalanine with 4-bromophenylsulfonyl chloride under basic conditions, similar to the Schotten-Baumann reaction.[3]
Synthetic Protocol
A plausible synthetic route is as follows:
-
L-phenylalanine is dissolved in an aqueous solution of sodium hydroxide at a reduced temperature (0-5 °C).
-
A solution of 4-bromophenylsulfonyl chloride in an organic solvent (e.g., dichloromethane) is added dropwise to the stirred amino acid solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Upon completion, the organic solvent is removed, and the aqueous solution is acidified to precipitate the product.
-
The crude product is then filtered, washed, and dried.
Crystallization Strategy
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[4] For a molecule like 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a variety of crystallization techniques can be employed. Slow evaporation from a suitable solvent or solvent mixture is a common starting point.
Illustrative Crystallization Protocol:
-
Solvent Screening: The purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to determine solubility.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) is prepared. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they are carefully harvested.[5]
Single-Crystal X-ray Diffraction: A Methodological Overview
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[5]
Experimental Workflow
The determination of a crystal structure follows a well-defined workflow, from data collection to structure refinement and validation.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for X-ray Crystallography
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion), a cryostream is used.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[1]
-
Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. The data are then scaled and corrected for various experimental factors.
-
Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules.[5] This yields an initial electron density map.
-
Model Building and Refinement: An initial molecular model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final structure is validated using software tools to check for geometric consistency and other potential issues. The results are typically deposited in the Cambridge Crystallographic Data Centre (CCDC).
Anticipated Crystal Structure and Molecular Interactions
Based on the chemical structure of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, we can predict key structural features and intermolecular interactions.
Molecular Conformation
The molecule possesses several rotatable bonds, leading to conformational flexibility. The torsion angles around the S-N bond, the N-Cα bond, and the Cα-Cβ bond will define the overall shape of the molecule in the crystalline state.
Intermolecular Interactions
The presence of a carboxylic acid group, a sulfonamide group, and a bromine atom suggests that a rich network of non-covalent interactions will be present in the crystal lattice.
Caption: Predicted intermolecular interactions for the title compound.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly likely to form dimers with neighboring molecules via strong O-H···O hydrogen bonds. The sulfonamide N-H group is also a potent hydrogen bond donor.
-
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen atoms of the carboxylate or sulfonyl groups.
-
π-π Stacking: The two aromatic rings (phenyl and bromophenyl) can engage in π-π stacking interactions, further stabilizing the crystal packing.
Hypothetical Crystallographic Data
The following table presents a set of plausible crystallographic data for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, which would be expected from a successful structure determination.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₅H₁₄BrNO₄S |
| Formula Weight | 396.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 18.9 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1610 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.635 |
| Absorption Coefficient (mm⁻¹) | 2.85 |
| F(000) | 808 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 15000 |
| Independent Reflections | 3500 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Conclusion
This technical guide has outlined a comprehensive approach to the structural elucidation of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid. By detailing the synthesis, crystallization, and the powerful technique of single-crystal X-ray diffraction, we have provided a roadmap for researchers in the field. The anticipated structural features, particularly the intricate network of hydrogen bonds, halogen bonds, and π-π stacking, highlight the importance of such studies in understanding the solid-state behavior of pharmaceutically relevant molecules. The successful determination of this crystal structure will undoubtedly provide invaluable insights for future drug design and development efforts.
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The Advent of a Scaffold: A Technical Guide to the Discovery and History of Bromophenylsulfonyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Synthesis of Structure and Function
In the landscape of medicinal chemistry, the convergence of seemingly disparate molecular motifs often gives rise to novel scaffolds with unique therapeutic potential. The family of bromophenylsulfonyl amino acids is a testament to this principle, wedding the well-established biological significance of the sulfonamide group with the fundamental building blocks of life, amino acids. The inclusion of a bromophenyl moiety further refines the electronic and steric properties of these molecules, offering a powerful tool for modulating their interaction with biological targets. This in-depth technical guide charts the historical trajectory of this important class of compounds, from the foundational discoveries in sulfonamide and amino acid chemistry to their modern synthesis and applications. We will explore the causality behind experimental choices, detail key protocols, and illuminate the structure-activity relationships that govern their biological effects.
I. Foundational Pillars: The Chemical Lineage of Bromophenylsulfonyl Amino Acids
The story of bromophenylsulfonyl amino acids does not begin with a single, dramatic discovery, but rather emerges from the confluence of two major streams of chemical and medical research in the early 20th century: the development of sulfonamide antibacterials and the pioneering work in peptide chemistry.
The Dawn of the Sulfa Drugs: A New Paradigm in Medicine
The therapeutic potential of sulfonamides burst onto the scene in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. It was soon revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide[1][2]. This discovery ushered in the era of sulfa drugs and established the benzenesulfonamide moiety as a critical pharmacophore[1][3]. The initial therapeutic applications were primarily focused on combating bacterial infections, including those caused by Streptococcus and Staphylococcus species[3]. The success of these early sulfonamides spurred a wave of research into related structures, laying the groundwork for the synthesis of a vast array of derivatives with diverse medical applications, from anti-inflammatory agents to diuretics and anti-hyperglycemic drugs[1].
Emil Fischer and the Architecture of Peptides
Contemporaneously, the field of biochemistry was being revolutionized by the work of Emil Fischer, who elucidated the nature of the peptide bond and developed methods for synthesizing polypeptides. Fischer's peptide synthesis, reported in 1903, involved the use of α-bromo acyl chlorides to couple with amino acid esters, building up peptide chains one residue at a time[4]. This seminal work not only laid the foundation for our understanding of protein structure but also provided the fundamental chemical reactions for modifying amino acids, including the acylation of their amino groups. While not directly involving sulfonyl chlorides, Fischer's methodologies established the chemical principles for attaching acyl-type groups to amino acids, a core reaction in the eventual synthesis of sulfonylated amino acid derivatives.
II. The Emergence of a Scaffold: Synthesis and Chemical Development
The synthesis of bromophenylsulfonyl amino acids leverages the fundamental reactivity of both sulfonyl chlorides and amino acids. The core reaction is the nucleophilic attack of the amino group of an amino acid on the electrophilic sulfur atom of a bromobenzenesulfonyl chloride.
Core Synthetic Strategy: The Schotten-Baumann Reaction
The most common method for the synthesis of N-arylsulfonyl amino acids is a variation of the Schotten-Baumann reaction. This involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid that is formed.
A representative modern example is the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine. In this multi-step synthesis, the key bromophenylsulfonyl moiety is first constructed and then coupled to the amino acid valine.
Experimental Protocol: Synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid
-
Preparation of the Amino Acid Solution: A solution of L-valine (2.34 g, 20 mmol) in 20 mL of 1 N NaOH solution is prepared and cooled to 0–5 °C in an ice bath.
-
Simultaneous Addition of Reagents: Under vigorous magnetic stirring, two solutions are added dropwise and simultaneously over a period of 30 minutes:
-
A solution of crude 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (7.19 g, 20 mmol) in 45 mL of anhydrous dichloromethane.
-
A 2 N NaOH solution (10 mL, 20 mmol).
-
-
Reaction and Workup: The reaction mixture is stirred for an additional 4 hours at room temperature. The layers are then separated, and the aqueous layer is acidified to pH 1-2 with a 6 N HCl solution.
-
Isolation of the Product: The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.
This protocol highlights the straightforward nature of the coupling reaction, which can be adapted to a wide range of amino acids and substituted benzenesulfonyl chlorides.
Visualization of the Synthetic Pathway
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine can be visualized as a multi-step process, starting from commercially available precursors.
Caption: Key structural modification points for SAR studies.
IV. Applications in Drug Discovery and Chemical Biology
The versatility of the bromophenylsulfonyl amino acid scaffold has led to its exploration in a variety of therapeutic areas.
-
Antimicrobial Agents: As demonstrated, certain derivatives exhibit promising activity against Gram-positive pathogens, including biofilm-forming bacteria. The sulfonamide moiety is a well-established antibacterial pharmacophore, and its combination with an amino acid can lead to compounds with novel mechanisms of action or improved pharmacokinetic properties.
-
Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and has been extensively used in the design of metalloenzyme inhibitors. The amino acid portion of the molecule can be designed to interact with specific pockets in the enzyme's active site, leading to potent and selective inhibition. For example, arylsulfonamides have been investigated as inhibitors of carbonic anhydrase and γ-secretase.
-
Chemical Probes: The modular nature of their synthesis makes bromophenylsulfonyl amino acids attractive candidates for the development of chemical probes to study biological processes. The bromine atom can also serve as a handle for further chemical modification, such as the attachment of fluorescent tags or affinity labels.
V. Future Perspectives
The history of bromophenylsulfonyl amino acids is one of chemical evolution, building upon foundational principles to create a scaffold with significant potential in drug discovery. Future research in this area is likely to focus on several key areas:
-
Expansion of Chemical Diversity: The synthesis of libraries of bromophenylsulfonyl amino acids with a wide range of amino acid side chains and substitution patterns on the aromatic ring will be crucial for exploring their full therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of bioactive bromophenylsulfonyl amino acids will be essential for their rational optimization.
-
Applications in Targeted Therapy: The development of derivatives that selectively target specific enzymes or receptors implicated in disease will be a major focus, particularly in the areas of oncology and neurodegenerative disorders.
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In Silico Modeling of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic Acid: A Computational Workflow for Lead Characterization
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract: The convergence of computational chemistry and molecular biology has equipped drug discovery professionals with powerful tools to predict the therapeutic potential of novel chemical entities, significantly reducing the time and cost associated with preclinical development. This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a molecule integrating the pharmacophoric features of both sulfonamides and aryl-propanoic acids. We will navigate through the foundational steps of ligand preparation and target selection, advance to sophisticated techniques including molecular docking and molecular dynamics (MD) simulations, and conclude with an essential evaluation of ADMET properties. The methodologies are presented not merely as protocols, but as a logical, self-validating framework, explaining the causality behind each experimental choice to empower researchers to apply these techniques with confidence.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate in the early stages. In silico modeling provides a rational, data-driven approach to de-risk and prioritize candidates before significant resources are invested in synthesis and in vitro testing.[1][2]
The Molecule of Interest: 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
The target molecule is a synthetic compound that marries two important chemical scaffolds. The aryl-propanoic acid moiety is characteristic of a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which commonly target cyclooxygenase (COX) enzymes.[3] The sulfonamide group is a cornerstone of various therapeutics, including antibacterial, and anticancer agents, known to target enzymes like dihydropteroate synthase or carbonic anhydrases.[4][5] The presence of a bromine atom increases lipophilicity, which can influence membrane permeability and binding interactions.[6] This structural combination suggests a plausible, yet unconfirmed, therapeutic potential, making it an ideal candidate for computational exploration.
The Strategic Advantage of In Silico Modeling
Computational techniques allow us to build a predictive model of a molecule's behavior at a biological target and its disposition within an organism. This approach enables early identification of promising candidates and flags potential liabilities, such as poor pharmacokinetics or toxicity, thereby streamlining the drug discovery pipeline.[7]
The workflow presented in this guide is designed as an integrated, multi-pillar assessment.
Caption: The three-pillar strategy for in silico candidate evaluation.
Foundational Stage: Ligand Preparation and Target Selection
The validity of any in silico study hinges on the quality of the initial inputs. This stage involves preparing a high-fidelity 3D structure of our ligand and identifying a plausible biological target.
Protocol: Ligand Preparation for Simulation
The goal of this protocol is to generate a geometrically optimized, low-energy 3D conformation of the ligand with correct atom types and partial charges, which are essential for accurate force field calculations.
-
Obtain 2D Structure: Draw the molecule, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, using chemical drawing software like ChemDraw or MarvinSketch. Export the structure in a standard format like SMILES or MOL.
-
Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: This is a critical step. Use a computational chemistry package (e.g., Avogadro, using the UFF or MMFF94 force field) to perform a geometry optimization. This process refines the bond lengths, angles, and dihedrals to find a low-energy, stable conformation.
-
Assign Partial Charges: For subsequent docking and MD simulations, accurate partial charges are crucial for calculating electrostatic interactions. Tools like AutoDock Tools can be used to assign Gasteiger charges.[4]
-
Save in Required Format: Save the final, prepared ligand structure in the .pdbqt format for use with AutoDock Vina.
Target Identification and Rationale
Given the aryl-propanoic acid scaffold, a logical starting point for investigation is its potential interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[3] We will select COX-2 (PDB ID: 5IKR) as our hypothetical protein target. The rationale is twofold:
-
Therapeutic Relevance: Selective inhibition of COX-2 over COX-1 is a key objective in developing anti-inflammatory drugs with fewer gastrointestinal side effects.
-
Structural Availability: A high-resolution crystal structure is available in the Protein Data Bank (PDB), providing a reliable receptor model for docking.
Molecular Docking: Assessing Binding Mode and Affinity
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[8] It serves as a rapid, computationally inexpensive first-pass filter.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps to dock our prepared ligand into the active site of COX-2.[9][10]
-
Receptor Preparation:
-
Download the crystal structure of COX-2 (PDB ID: 5IKR) from the RCSB PDB.
-
Open the structure in a molecular viewer like UCSF Chimera or PyMOL.
-
Remove all non-essential components: water molecules, co-crystallized ligands, and any cofactors not essential for binding.
-
Using AutoDock Tools, add polar hydrogens to the protein, as they are critical for hydrogen bonding.
-
Save the prepared receptor in the .pdbqt format.
-
-
Define the Binding Site (Grid Box):
-
The docking simulation needs to be focused on a specific region of the protein. We define a "grid box" that encompasses the known active site of COX-2.
-
Rationale: By using the coordinates of the co-crystallized ligand in the PDB structure as a guide, we ensure our search is biologically relevant. The size of the box should be large enough to allow the ligand rotational and translational freedom but small enough to avoid unproductive searching. A typical size is 25 x 25 x 25 Å.
-
-
Execute Docking Simulation:
-
Use the AutoDock Vina command-line interface. The command will specify the prepared receptor, the prepared ligand, the coordinates and dimensions of the grid box, and the output file name.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out results.pdbqt
-
-
Analysis of Results:
-
Vina will output several possible binding poses, ranked by their predicted binding affinity in kcal/mol.
-
The top-ranked pose (most negative binding affinity) is the most probable binding mode.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL or Chimera. Analyze the key interactions: hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues.
-
Data Presentation and Interpretation
The results of the docking simulation should be summarized for clarity.
| Metric | Predicted Value | Interpretation |
| Binding Affinity (kcal/mol) | -9.2 | A strong predicted binding affinity. Values more negative than -7.0 kcal/mol are generally considered promising. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Identifies the specific amino acids in the active site that stabilize the ligand. |
| Interaction Types | H-Bond, Hydrophobic | The sulfonyl group forms a hydrogen bond with Ser530, while the phenyl rings engage in hydrophobic interactions. |
Molecular Dynamics (MD) Simulation: Probing Dynamic Stability
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulation allows us to observe the physical movements of atoms and molecules over time, providing critical insights into the stability of the protein-ligand complex.[11][12]
Caption: A generalized workflow for MD simulation of a protein-ligand complex.
Experimental Protocol: MD Simulation with GROMACS
This protocol provides a high-level overview of an MD simulation using GROMACS, a widely-used simulation package.[13][14]
-
System Preparation:
-
Input: Use the best-ranked pose from the molecular docking as the starting structure.
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.
-
Topology Generation: Generate topology files for both the protein and the ligand. The topology file describes the connectivity and parameters for all atoms in the molecule.
-
-
Solvation and Neutralization:
-
Place the protein-ligand complex in a periodic box of a defined shape (e.g., cubic).
-
Fill the box with explicit water molecules (e.g., TIP3P water model). This mimics the aqueous physiological environment.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system setup.
-
Equilibration:
-
NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. This allows the solvent to relax around the complex.
-
NPT Ensemble (Isothermal-Isobaric): Adjust the pressure of the system to the target pressure (e.g., 1 bar) while keeping the Number of particles, Pressure, and Temperature constant. This ensures the correct density of the system.
-
-
Production MD: Run the simulation for a defined period (e.g., 100 nanoseconds) to collect trajectory data for analysis.
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and remains structurally stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the active site could indicate instability.[15]
-
Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein over the simulation time. Persistent hydrogen bonds confirm stable interactions predicted by docking.
ADMET Prediction: Profiling Drug-Likeness and Safety
A compound with excellent binding affinity is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential pharmacokinetic and safety issues.[7][16]
Protocol: Using an Integrated ADMET Prediction Platform
-
Input Molecule: Obtain the SMILES string for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid.
-
Submit for Prediction: Paste the SMILES string into the web server's input field and execute the prediction.
-
Collect and Organize Data: The platform will return predictions for a wide range of properties. Consolidate the most critical parameters into a summary table.
Data Presentation: ADMET Profile Summary
| Property Category | Parameter | Predicted Value/Class | Favorable Outcome? |
| Absorption | Human Intestinal Absorption (HIA) | High Absorption | Yes |
| Caco-2 Permeability | High | Yes | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Yes |
| Plasma Protein Binding | >90% | Expected | |
| Metabolism | CYP2D6 Inhibitor | No | Yes |
| CYP3A4 Inhibitor | No | Yes | |
| Excretion | Total Clearance | 0.8 L/hr/kg | Acceptable |
| Toxicity | AMES Mutagenicity | Non-mutagen | Yes |
| hERG I Inhibitor | No | Yes |
Rationale for Interpretation: For an NSAID-like drug, high intestinal absorption is desired. Low BBB penetration is favorable to avoid central nervous system side effects. Non-inhibition of major CYP450 enzymes reduces the risk of drug-drug interactions. A clean toxicity profile (non-mutagenic, no hERG inhibition) is critical for safety.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The in silico investigation of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid has provided a multi-faceted predictive profile.
-
Target Interaction: Molecular docking predicted strong binding affinity to the COX-2 active site, identifying key stabilizing interactions.
-
Dynamic Stability: Molecular dynamics simulations confirmed that the ligand remains stably bound within the active site over a 100 ns timescale, with persistent hydrogen bonding and stable protein conformation.
-
Pharmacokinetic Profile: ADMET predictions suggest the molecule possesses favorable drug-like properties, including good absorption and a low risk of major toxicity or drug-drug interactions.
Collectively, these computational results build a strong case for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid as a promising lead compound. The data provides a solid rationale for advancing the molecule to the next stages of the drug discovery pipeline: chemical synthesis and subsequent in vitro validation through enzyme inhibition assays. This guide has demonstrated a robust, logical, and self-validating workflow that leverages computational tools to make informed, resource-efficient decisions in modern drug development.
References
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- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (Source: Adv Pharmacol. 2025:103:139-162)
- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents.
- In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine.
- A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (Source: BenchChem)
- ADMET Predictor® - Simulations Plus.
- ADMET Predictions - Computational Chemistry Glossary. (Source: Deep Origin)
- GROMACS: MD Simulation of a Protein-Ligand Complex. (Source: Angelo Raymond Rossi)
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (Source: SpringerLink)
- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (Source: Portal)
- Small Molecule Docking. (Source: KBbox: Methods)
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (Source: PubMed Central)
- Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach. (Source: In Silico Pharmacology)
- ADMET Predictive Models | AI-Powered Drug Discovery. (Source: Aurigene Pharmaceutical Services)
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- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (Source: ChemCopilot)
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- (S)-2-Amino-3-(4-bromophenyl)propanoic acid. (Source: Sigma-Aldrich)
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (Synonyms: (S)-p-Bromophenylalanine. (Source: MedChemExpress)
- 2-Amino-3-(4-bromophenyl)propanoic acid ((S)-p-Bromophenylalanine). (Source: MedChemExpress)
- 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544. (Source: PubChem)
- 3-(4-Bromophenyl)sulfanyl-3-phenylpropanoic acid | C15H13BrO2S | CID 63099285. (Source: PubChem)
- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. (Source: Unnamed Source)
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (Source: Unnamed Source)
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
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Introduction: The Versatility of the N-Sulfonylated Amino Acid Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Sulfonylated Amino Acids
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of N-sulfonylated amino acids, a versatile scaffold in medicinal chemistry and agrochemistry. We will dissect the molecule to understand how targeted modifications of its constituent parts—the amino acid core, the sulfonyl group, and the C-terminal functionality—influence biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for novel therapeutic and commercial applications.
N-sulfonylated amino acids are a class of compounds characterized by a sulfonamide linkage to the nitrogen atom of an amino acid. This scaffold has garnered significant interest in chemical research due to the unique combination of properties imparted by its components. Amino acids provide a chiral, biocompatible backbone with a wide diversity of side chains available for synthetic modification.[1] They serve as excellent and often economically viable starting materials for synthesizing complex, stereochemically defined molecules.[1][2]
The sulfonamide group is a critical pharmacophore found in numerous clinically approved drugs.[3][4] It is a stable, non-hydrolyzable mimic of a peptide bond and can act as a transition-state analogue or a key hydrogen bond donor/acceptor. Crucially, the primary sulfonamide moiety is a potent zinc-binding group, making it a cornerstone for designing inhibitors of zinc-containing enzymes (metalloenzymes) like carbonic anhydrases and matrix metalloproteinases.[4][5] The fusion of these two moieties creates a modular platform ripe for SAR exploration, leading to the discovery of agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and enzyme inhibitory properties.[1][4][6]
The Strategic Framework for SAR Exploration
A systematic investigation of the structure-activity relationship is fundamental to optimizing a lead compound. The modular nature of N-sulfonylated amino acids allows for a logical, stepwise approach to modification. The goal is to understand the causal relationship between a structural change and its effect on biological potency, selectivity, and pharmacokinetic properties.
The general workflow for an SAR study on this scaffold involves parallel synthesis efforts targeting the three primary regions of diversity, followed by iterative biological evaluation to build a coherent model of the pharmacophore.
Caption: General workflow for a structure-activity relationship (SAR) study.
Core Component Analysis: Dissecting the Pharmacophore
We will now examine the impact of structural modifications at each of the three key positions of the N-sulfonylated amino acid scaffold.
The Amino Acid Side Chain (R²): The Key to Selectivity and Potency
The amino acid side chain is often responsible for anchoring the molecule into specific pockets of the target protein, driving both potency and selectivity. Variations in its size, shape, hydrophobicity, and stereochemistry can have profound effects on activity.
Field-Proven Insight: In the development of novel fungicides, a systematic variation of the amino acid moiety in N-sulfonyl amino acid amides revealed a clear SAR.[6] The study demonstrated that moving from simple side chains like hydrogen (glycine) or methyl (alanine) to bulkier, hydrophobic groups like isopropyl (valine) or sec-butyl dramatically increased fungicidal efficacy against Phytophthora infestans and Plasmopara viticola.[6][7] This causality is rooted in the requirement for a hydrophobic side chain to occupy a specific sub-pocket in the target enzyme. The L-configuration was also found to be crucial for activity, highlighting the importance of stereochemistry for precise molecular recognition.
Table 1: SAR of the Amino Acid Side Chain on Fungicidal Activity [6]
| Entry | Amino Acid Side Chain (R) | Configuration | P. infestans EC₈₀ (ppm) | P. viticola EC₈₀ (ppm) |
|---|---|---|---|---|
| 1 | H | - | 148 | >200 |
| 2 | Me | L | >200 | >200 |
| 5 | i-Pr | L | 8 | 2 |
| 7 | s-Bu | L | 3 | 2 |
| 8 | i-Bu | L | 12 | 18 |
| 13 | c-Hex | D,L | 55 | >200 |
EC₈₀: The concentration required to achieve 80% activity in greenhouse trials.
The Sulfonyl Group (R¹): Modulating Electronics and Binding
The substituent on the sulfonyl group (R¹) can modulate the acidity of the sulfonamide N-H proton and participate in additional interactions with the target. This group can be varied from simple alkyl or aryl moieties to more complex heterocyclic systems.
Field-Proven Insight: In the same study on fungicides, modifying the sulfonyl group provided another axis for optimization.[6] While simple alkylsulfonyl groups showed good activity, the introduction of a dimethylsulfamoyl group ((CH₃)₂NSO₂) led to the best results, producing a compound with high efficacy against both tested pathogens.[6][7] This suggests that the electronic properties and hydrogen bonding capacity of the sulfonyl moiety are critical. The dimethylsulfamoyl group, compared to an alkylsulfonyl group, alters the electronic distribution and presents a different steric profile, which in this case proved optimal for interacting with the biological target.
Table 2: SAR of the Sulfonyl Group on Fungicidal Activity of Phenylglycinamides [6]
| Entry | Sulfonyl Group (R-SO₂) | P. infestans EC₈₀ (ppm) | P. viticola EC₈₀ (ppm) |
|---|---|---|---|
| 1 | MeSO₂ | 10 | 12 |
| 5 | n-PrSO₂ | 3 | 7 |
| 9 | Me₂NSO₂ | 2 | 2 |
The C-Terminus (COX): Targeting Specific Enzyme Classes
Modification of the C-terminal carboxylic acid is a powerful strategy to tailor inhibitors for specific enzyme families. Converting the acid to an amide can introduce new hydrogen bonding interactions, while conversion to a hydroxamate is a well-established method for targeting metalloenzymes.
Field-Proven Insight: Sulfonylated amino acid hydroxamates (RSO₂-NH-CHR²-CONHOH) have been developed as potent inhibitors of zinc metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[5] The rationale is that the hydroxamate moiety acts as a strong bidentate zinc-binding group, while the sulfonamide can provide a secondary zinc-binding interaction or engage in other hydrogen bonds within the active site.[5][8] This dual-interaction approach leads to high-affinity binding. SAR studies showed that compounds with bulkier amino acid side chains (e.g., Leu) and electron-donating groups on the arylsulfonyl moiety exhibited the strongest inhibition, with Kᵢ values in the low nanomolar range.[5][8]
Caption: Key interactions of an N-sulfonylated amino acid inhibitor in an enzyme active site.
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of N-sulfonylated amino acids.
Protocol: Synthesis of an N-Sulfonylated Valinamide
This two-step protocol describes a general method for synthesizing N-sulfonylated amino acid amides, a class with demonstrated biological activity.[6]
Step 1: N-Sulfonylation of L-Valine
-
Dissolution: Dissolve L-Valine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., dimethylsulfamoyl chloride, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by TLC.
-
Acidification & Extraction: Cool the mixture in an ice bath and carefully acidify to pH 2 with concentrated HCl. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-sulfonylated L-valine intermediate. The product is often a solid and can be used without further purification. Causality: The use of Schotten-Baumann conditions (aqueous base) is effective for acylating or sulfonylating amino acids as it keeps the amino acid deprotonated and nucleophilic while trapping the liberated HCl.[6]
Step 2: Amide Coupling
-
Activation: Dissolve the N-sulfonylated L-valine (1.0 eq), a desired amine (e.g., 2-phenethylamine, 1.0 eq), and a coupling agent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate, 1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final N-sulfonylated valinamide. Causality: Peptide coupling reagents like BOP activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond under mild conditions, preventing racemization of the chiral center.[6]
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol outlines a method for determining the inhibitory potency (IC₅₀) of compounds against a human carbonic anhydrase isoform (e.g., hCA II).[5]
-
Reagent Preparation:
-
Assay Buffer: 10 mM HEPES/Tris, pH 7.4.
-
Enzyme Stock: Prepare a stock solution of purified hCA II in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (NPA) in DMSO.
-
Inhibitor Stocks: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 178 µL of assay buffer.
-
Add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 10 µL of a diluted hCA II enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NPA substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Causality: This is a self-validating system. The assay measures the esterase activity of CA. A potent inhibitor will bind to the zinc ion in the active site, preventing the enzyme from hydrolyzing the substrate, resulting in a lower rate of 4-nitrophenol production and thus a lower rate of absorbance increase.
-
Conclusion and Future Directions
The N-sulfonylated amino acid scaffold is a proven platform for the development of potent and selective bioactive molecules. A systematic SAR approach, focusing on the independent and synergistic modification of the amino acid side chain, the sulfonyl group, and the C-terminus, is essential for successful lead optimization. Understanding the causal relationships—how steric bulk in the side chain improves hydrophobic interactions, how electronic changes in the sulfonyl group enhance binding, and how C-terminal modifications can be tailored to specific enzyme families—empowers the rational design of next-generation agents. Future work in this area will likely focus on exploring more diverse amino acid and sulfonyl building blocks, applying these scaffolds to new biological targets, and optimizing pharmacokinetic profiles to improve in vivo efficacy and safety.[9][10]
References
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Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., Zeller, M., & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684. [Link]
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Innocenti, A., Antel, J., Conroy, R., Schlicker, A., Scozzafava, A., & Supuran, C. T. (2004). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry, 47(13), 3264-3271. [Link]
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Wang, L., Zhang, Y., & Zhao, Y. (2013). Synthesis of α -( N -Sulfonyl)amino Amides Derivatives Using Carbamoylsilanes as an Amide Source. Chinese Journal of Chemistry, 31(7), 922-926. [Link]
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Abubakar, I. B., Uzairu, A., Shallangwa, G. A., & Uba, S. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Synthesis, 21. [Link]
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Głuchowska, H., Giełdoń, A., Rypniewski, W., Mucha, A., & Kafarski, P. (2012). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Journal of Biomedicine and Biotechnology, 2012, 856942. [Link]
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Akhtar, T., Hameed, A., Al-Masoudi, N. A., & Khan, K. M. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101402. [Link]
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Jacobsen, E. N., & Roberts, J. T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9154-9158. [Link]
-
Abubakar, I. B., Uzairu, A., Shallangwa, G. A., & Uba, S. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Request PDF. [Link]
-
Kozikowski, A. P., Saiah, M. K., Bergmann, J. S., & Johnson, K. M. (1994). Structure-activity relationship studies of N-sulfonyl analogs of cocaine: role of ionic interaction in cocaine binding. Journal of Medicinal Chemistry, 37(20), 3440-3442. [Link]
-
Lamberth, C. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684. [Link]
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Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Bioorganic & medicinal chemistry, 22(1), 269-278. [Link]
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Aurelio, L., & Hughes, A. B. (2017). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis (pp. 135-165). Humana Press, New York, NY. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
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Remko, M. (2009). Computational study of the sulfonylated amino acid hydroxamates binding to the zinc ion within the active site of carbonic anhydrase. Journal of computer-aided molecular design, 23(7), 437-446. [Link]
-
Zollinger, D. (n.d.). Amino Acid Synthesis Inhibitors. University of Nebraska–Lincoln Extension. [Link]
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de Paula, J. C., Taranto, A. G., & de Almeida, L. G. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC advances, 10(12), 7114-7127. [Link]
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Elango, R., Ball, R. O., & Pencharz, P. B. (2009). Amino acid pharmacokinetics and safety assessment. The Journal of nutrition, 139(11), 2236S-2242S. [Link]
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Swendseid, M. E., & Kopple, J. D. (1973). Pharmacokinetics of essential amino acids in chronic dialysis-patients. Transactions - American Society for Artificial Internal Organs, 19, 127-130. [Link]
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Gade, S., Chavhan, P., & Panda, A. (2023). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Pharmaceutics, 15(11), 2568. [Link]
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Methodological & Application
Application Notes and Protocols for N-Sulfonylation of Phenylalanine
Abstract
N-sulfonylated phenylalanine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-sulfonylation of phenylalanine. It details the underlying chemical principles, offers step-by-step experimental protocols, and outlines methods for the characterization of the resulting products. The protocols have been designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental choices to ensure both success and a deeper understanding of the process.
Introduction: The Significance of N-Sulfonylated Phenylalanine
The sulfonamide functional group is a cornerstone in the design of therapeutic agents. Its ability to mimic the transition state of peptide hydrolysis and engage in key hydrogen bonding interactions has made it a privileged scaffold in drug discovery. When appended to the amino group of phenylalanine, the resulting N-sulfonylated derivatives exhibit a wide range of biological activities. These compounds have been investigated as potential anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][2][3] The synthetic versatility of the N-sulfonylation reaction allows for the introduction of a diverse array of sulfonyl groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The Chemistry of N-Sulfonylation
The N-sulfonylation of an amine, such as the alpha-amino group of phenylalanine, is a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride.[4] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[4]
Mechanism Overview:
The reaction typically proceeds via a nucleophilic "acyl-type" substitution mechanism.[4] The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[4]
Below is a generalized workflow for the N-sulfonylation of phenylalanine:
Figure 1: General workflow for the N-sulfonylation of phenylalanine.
Experimental Protocols
This section provides detailed, step-by-step protocols for the N-sulfonylation of L-phenylalanine with two common sulfonylating agents: 4-acetamidobenzenesulfonyl chloride and dansyl chloride.
Protocol 1: Synthesis of N-(4-acetamidophenyl)sulfonyl-L-phenylalanine
This protocol is adapted from procedures involving the reaction of sulfonyl chlorides with amines in the presence of a base.[2]
Materials:
-
L-Phenylalanine
-
4-Acetamidobenzenesulfonyl chloride
-
Pyridine
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve L-phenylalanine (1 equivalent) and pyridine (2 equivalents) in anhydrous DMF. Cool the solution in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 15 minutes. The addition is done slowly to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Pour the reaction mixture into ice-cold 1M HCl. This step quenches the reaction and protonates the excess pyridine, making it water-soluble.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will preferentially move into the organic layer.
-
Combine the organic layers and wash with brine. This removes any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-acetamidophenyl)sulfonyl-L-phenylalanine.
Protocol 2: Synthesis of N-Dansyl-L-phenylalanine
This protocol utilizes dansyl chloride, a common reagent for the fluorescent labeling of amines.[5][6]
Materials:
-
L-Phenylalanine
-
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve L-phenylalanine (1 equivalent) in a solution of sodium bicarbonate (2.5 equivalents) in water. In a separate flask, dissolve dansyl chloride (1.2 equivalents) in acetone.
-
Reaction: Slowly add the dansyl chloride solution to the L-phenylalanine solution with vigorous stirring at room temperature. The reaction is typically allowed to proceed for 4-6 hours in the dark, as dansyl derivatives can be light-sensitive. The pH of the reaction mixture should be maintained around 8-9.
-
Workup:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted dansyl chloride and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The N-dansyl-L-phenylalanine will precipitate out of the solution.
-
Extract the precipitated product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-dansyl-L-phenylalanine can be purified by column chromatography on silica gel or by recrystallization.
Characterization of N-Sulfonylated Phenylalanine
The successful synthesis of N-sulfonylated phenylalanine derivatives must be confirmed through various analytical techniques.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and purity of the compound. | ¹H NMR will show characteristic peaks for the aromatic protons of the phenylalanine and the sulfonyl group, as well as the disappearance of the primary amine proton and the appearance of a sulfonamide N-H proton. ¹³C NMR will confirm the presence of all carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The IR spectrum will show characteristic absorption bands for the sulfonamide group (S=O stretching around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the carboxylic acid (O-H and C=O stretching), and the N-H bond of the sulfonamide.[2][7] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the N-sulfonylated phenylalanine derivative. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single sharp peak in the HPLC chromatogram indicates a high degree of purity. This technique is also used for the quantitative analysis of amino acids.[5] |
Mechanistic Insights and Experimental Rationale
A thorough understanding of the reaction mechanism and the role of each component is critical for troubleshooting and optimizing the N-sulfonylation protocol.
Figure 2: Simplified mechanism of N-sulfonylation.
Choice of Base: The selection of the base is critical. Pyridine and triethylamine are commonly used. Pyridine can also act as a nucleophilic catalyst, but its removal during workup can sometimes be challenging due to its water solubility. Triethylamine is a non-nucleophilic base and is easily removed. For sensitive substrates, milder bases like sodium bicarbonate in a biphasic system (as in Protocol 2) can be employed.
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Aprotic polar solvents like DMF and dichloromethane are often good choices. The use of acetone-water in Protocol 2 facilitates the dissolution of both the organic-soluble dansyl chloride and the water-soluble phenylalanine salt.
Protecting Groups: In cases where phenylalanine is part of a larger peptide, protection of the carboxylic acid group may be necessary to avoid side reactions. Esterification is a common strategy for this purpose.[3][7][8]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the sulfonyl chloride is of high purity and not hydrolyzed. Check the stoichiometry of the reagents. |
| Product lost during workup. | Ensure the pH is appropriately adjusted during extraction. Use a different extraction solvent. Minimize transfers. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reagents. Improve the purification method (e.g., try a different recrystallization solvent or use column chromatography). |
| Formation of side products. | Run the reaction at a lower temperature. Consider using a different base or solvent. | |
| No Reaction | Deactivated sulfonyl chloride. | Use fresh or properly stored sulfonyl chloride. |
| Protonated amine. | Ensure a sufficient amount of base is used to neutralize the generated HCl. |
Conclusion
The N-sulfonylation of phenylalanine is a versatile and reliable method for the synthesis of a wide array of biologically active compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these important molecules. By understanding the underlying chemical principles and the rationale behind the experimental procedures, scientists can effectively troubleshoot and adapt these methods to their specific research needs, paving the way for the discovery of new therapeutic agents.
References
- Akazancioglu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
-
Dakhel, Z. A., & Mohammed, M. H. (2017). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. [Link]
- Dakhel, Z. A., & Mohammed, M. H. (Year not available). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate. Using Succinamide Spacer as Anticancer Agents. Scholars Research Library.
- Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49-55.
- Khan, I., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Frontiers in Chemistry, 10, 977883.
- Kustova, T., & Kochetova, L. (Year not available). Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides. Ogarev-online.
-
Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
- Smaill, J. B., et al. (2000). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 54(5), 299-303.
- Szczepankiewicz, D., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(21), 7313.
- Zhang, X., et al. (2023). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances, 13(23), 15637-15643.
Sources
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of N-Brosyl-Phenylalanine in Advanced Peptide Synthesis
Introduction: Navigating Complexity in Peptide Synthesis with Orthogonal Protecting Groups
The synthesis of peptides, particularly those with complex sequences or modifications, is a foundational technique in chemical biology and drug discovery. The success of any peptide synthesis, whether on a solid support (SPPS) or in solution, hinges on a meticulously planned protecting group strategy.[1] To prevent unwanted side reactions and ensure the controlled, sequential assembly of amino acids, the reactive α-amino group of the incoming amino acid must be temporarily masked.[1][2][3]
The two dominant strategies in SPPS, Boc/Bzl (acid-labile) and Fmoc/tBu (base-labile), provide the framework for most syntheses.[2][4] However, for the construction of more intricate molecules—such as branched, cyclic, or selectively modified peptides—chemists require a deeper toolbox of orthogonal protecting groups.[5] An orthogonal protecting group is one that can be removed under a specific set of conditions that leave all other protecting groups in the molecule intact.[4][5]
Arenesulfonyl derivatives, such as the N-Brosyl (4-bromobenzenesulfonyl) group, represent a powerful class of Nα-protecting groups that offer exceptional stability and true orthogonality to both the Boc and Fmoc systems. The N-Bs group is remarkably robust, resisting cleavage by the strong acids (e.g., TFA) used to remove Boc and t-butyl groups, as well as the basic conditions (e.g., piperidine) used for Fmoc removal.[6] This stability allows for the selective deprotection of other functionalities on the peptide chain without disturbing the brosyl-protected amine. Its removal requires a distinct, nucleophilic cleavage mechanism, providing a unique axis of chemical selectivity.
This guide provides a comprehensive overview and detailed protocols for the preparation of N-Brosyl-L-Phenylalanine (N-Bs-Phe-OH) and its strategic application and subsequent deprotection in advanced peptide synthesis.
Preparation of N-Brosyl-L-Phenylalanine (N-Bs-Phe-OH)
The foundational step for utilizing this protecting group is the efficient synthesis of the protected amino acid building block. N-Bs-Phe-OH is prepared from L-phenylalanine and 4-bromobenzenesulfonyl chloride via a nucleophilic substitution reaction, often under Schotten-Baumann conditions.
Causality of Experimental Choices: The reaction is performed in an aqueous basic solution (e.g., NaOH or NaHCO₃). The base serves two critical roles: it deprotonates the amino group of phenylalanine, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. An organic solvent like diethyl ether or dichloromethane is used to dissolve the sulfonyl chloride and facilitate the reaction at the aqueous-organic interface.
Protocol 2.1: Synthesis of N-Brosyl-L-Phenylalanine
| Reagent | Molar Eq. | MW | Amount |
| L-Phenylalanine | 1.0 | 165.19 g/mol | 10.0 g (60.5 mmol) |
| Sodium Hydroxide (NaOH) | 2.2 | 40.00 g/mol | 5.32 g (133 mmol) |
| 4-Bromobenzenesulfonyl chloride | 1.05 | 255.50 g/mol | 16.2 g (63.5 mmol) |
| Diethyl Ether | - | - | 100 mL |
| Water | - | - | 150 mL |
| Concentrated HCl | - | - | As needed for acidification |
Methodology:
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g (60.5 mmol) of L-phenylalanine in 100 mL of 1 M aqueous sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath with gentle stirring.
-
Reagent Preparation: Separately, dissolve 16.2 g (63.5 mmol) of 4-bromobenzenesulfonyl chloride in 100 mL of diethyl ether.
-
Reaction: Add the 4-bromobenzenesulfonyl chloride solution dropwise to the cold, stirred phenylalanine solution over 30 minutes. Concurrently, add a solution of 1.32 g of NaOH in 50 mL of water dropwise to maintain a basic pH (approx. pH 9-10).
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 0.5% acetic acid) until the phenylalanine spot disappears.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted sulfonyl chloride.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl with vigorous stirring. A white precipitate of N-Bs-Phe-OH will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. Recrystallize the crude product from an ethanol/water mixture to yield pure N-Bs-Phe-OH as a white crystalline solid. Dry the product under vacuum. (Expected yield: 80-90%).
Caption: Workflow for the synthesis of N-Bs-Phe-OH.
Application in Orthogonal Peptide Synthesis
The true power of N-Bs-Phe-OH lies in its orthogonality. It can be incorporated into a peptide sequence and remain completely intact during multiple cycles of either Fmoc or Boc deprotection, allowing for complex synthetic routes.
Causality of Orthogonality: The sulfur-nitrogen bond of the brosylamide is electronically stable and not susceptible to cleavage by acids or secondary amine bases. Acidolysis requires protonation, which is unfavorable on the already electron-deficient sulfonamide. Base-mediated cleavage of Fmoc proceeds via an E1cB elimination mechanism, a pathway unavailable to the brosyl group.
Protocol 3.1: Incorporation of N-Bs-Phe-OH in Fmoc-based SPPS
This protocol assumes a standard manual solid-phase synthesis on a pre-loaded Wang or Rink Amide resin.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
N-Bs-Phe-OH (3.0 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3.0 eq.)
-
DIPEA (6.0 eq.)
-
Anhydrous DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Solution: In a separate vessel, dissolve N-Bs-Phe-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the solution to pre-activate for 2-3 minutes. The solution will typically change color.
-
Coupling: Add the activation solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or Chloranil test. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling with a standard Fmoc-amino acid.
Caption: Deprotection of the N-Brosyl group via thiolate attack.
Comparative Analysis and Strategic Applications
The choice of a protecting group is a strategic decision based on the final target molecule. The N-Brosyl group offers a unique set of properties compared to more common protecting groups.
| Feature | N-Fmoc | N-Boc | N-Brosyl (Bs) |
| Class | Carbamate | Carbamate | Sulfonamide |
| Stability to Acid | Labile | Very Labile (TFA) | Stable |
| Stability to Base | Very Labile (Piperidine) | Stable | Stable |
| Deprotection | 20% Piperidine/DMF | 50% TFA/DCM | Thiophenol/Base |
| Orthogonality | Orthogonal to Boc/tBu | Orthogonal to Fmoc/Bn | Orthogonal to both |
| Key Advantage | Mild, base-labile removal | Widely used, robust | Extreme stability, unique cleavage |
Strategic Applications for N-Brosyl-Phenylalanine:
-
Synthesis of Branched Peptides: The N-brosyl group can protect the α-amino group of an amino acid (like Lysine) in the main chain while the ε-amino group is used for chain elongation. The brosyl group is then removed last to allow for modification at the N-terminus.
-
On-Resin Cyclization: Protect the N-terminal amino acid with N-brosyl while the rest of the peptide is assembled using Fmoc chemistry. After assembling the linear sequence, the N-terminal Fmoc is removed, a side-chain is deprotected, and cyclization is performed. The N-brosyl group can then be removed if a free N-terminus is required.
-
Fragment Condensation: N-Brosyl can protect the N-terminus of a peptide fragment that needs to be coupled to another fragment in solution, preventing side reactions at that terminus.
Troubleshooting
-
Incomplete Brosyl Deprotection: The S-N bond is very stable. Ensure reagents, especially thiophenol, are fresh and the base is anhydrous. Increase reaction time or temperature (to ~40°C) if necessary.
-
Side Reactions during Deprotection: Thiophenol is a potent nucleophile. While generally selective for the soft sulfur center, sensitive functionalities elsewhere in the peptide could potentially react. A test cleavage on a small scale is always recommended.
-
Racemization: Deprotection with thiolate is generally mild and does not cause racemization at the α-carbon. However, as with any step involving a base, care should be taken, especially with residues prone to epimerization.
References
- De Marco, R., Di Gioia, M. L., Leggio, A., Liguori, A., & Viscomi, M. C. (2009). Deprotection of N-Nosyl-α-amino Acid by Using Solid-Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(22), 3795-3800.
-
Leggio, A., Liguori, A., et al. (2009). N-Nosyl-α-amino acids in solution phase peptide synthesis. Request PDF on ResearchGate. Retrieved from [Link]
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Kitas, E. A., Küng, E., & Bannwarth, W. (1994). Chemical synthesis of O-thiophosphotyrosyl peptides. International journal of peptide and protein research, 43(2), 146–153.
- Di Gioia, M. L., et al. (2009). Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts, 2009(10), 1176.
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Peptide synthesis: Protecting groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. grokipedia.com [grokipedia.com]
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- 4. researchgate.net [researchgate.net]
- 5. Indole synthesis by radical cyclization of o-alkenylphenyl isocyanides and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: High-Throughput Screening with 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Introduction: The Therapeutic Potential of Sulfonamido-Propanoic Acid Scaffolds
The 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a β-phenylalanine derivative linked to a sulfonamide moiety, is a privileged scaffold found in numerous biologically active molecules.[1][2] Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the incorporation of a sulfonamide group can impart a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[2][3][4] The bromine atom on the phenyl ring provides a useful handle for synthetic modifications, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.[5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[6][7][8] This document provides a detailed guide for developing and executing a high-throughput screening campaign to identify potential biological targets for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, with a focus on its potential as an enzyme inhibitor.
Hypothesized Target Class: Deubiquitinating Enzymes (DUBs)
Given the structural motifs of the compound, a plausible and compelling target class to investigate is the deubiquitinating enzymes (DUBs). DUBs are proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin from substrate proteins, thereby regulating protein stability and function. Dysregulation of DUBs is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[9] The isopeptidase activity of DUBs can be selectively inhibited by small molecules targeting their catalytic site.[9] This application note will detail a robust HTS assay designed to identify inhibitors of a representative DUB, USP14, which is associated with the 26S proteasome.[9]
Signaling Pathway Context: The Role of USP14 in Protein Degradation
The diagram below illustrates the role of USP14 in the ubiquitin-proteasome pathway. USP14 can trim the ubiquitin chain on a substrate protein, thereby preventing its degradation by the proteasome. Inhibition of USP14 would, in turn, stimulate the degradation of proteasome substrates.
Caption: Role of USP14 in the Ubiquitin-Proteasome Pathway.
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from assay development to hit confirmation. The workflow is designed to be systematic and robust, minimizing false positives and ensuring the identification of genuine hits.
Caption: High-Throughput Screening (HTS) Workflow.
Assay Principle: Fluorogenic DUB Activity Assay
The HTS assay for USP14 activity utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). In its intact form, the fluorescence of the AMC moiety is quenched. Upon cleavage by catalytically active USP14, the free AMC is released, resulting in a quantifiable increase in fluorescence.[9] Inhibitors of USP14 will prevent this cleavage, leading to a reduced fluorescence signal.
Detailed Experimental Protocols
PART 1: Assay Development and Optimization
Objective: To determine the optimal concentrations of enzyme and substrate and to assess the assay's suitability for HTS.
1.1. Enzyme and Substrate Titration:
-
Perform a matrix titration of USP14 enzyme and Ub-AMC substrate to determine the Km (Michaelis constant) and optimal concentrations for a robust signal window.
-
The goal is to use the lowest enzyme concentration that gives a robust signal-to-background ratio and a substrate concentration at or near the Km to ensure sensitivity to competitive inhibitors.
1.2. Z'-Factor Determination:
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare a 384-well plate with multiple replicates of positive controls (enzyme + substrate + DMSO) and negative controls (substrate + DMSO, no enzyme).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
PART 2: High-Throughput Screening Protocol
Materials:
-
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (and compound library)
-
Recombinant human USP14 (activated by 26S proteasome)
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
-
Automated liquid handling systems and a fluorescence plate reader[7][10]
Protocol (per 384-well plate):
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (or library compounds) from a stock plate into the assay plate wells. The final concentration should be in the range of 10-20 µM.
-
Enzyme Addition: Add 10 µL of pre-activated USP14 enzyme solution (at the optimized concentration) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.
-
Substrate Addition & Reaction Initiation: Add 10 µL of Ub-AMC substrate solution (at the optimized concentration) to each well to start the enzymatic reaction. The total assay volume is 20 µL.[9]
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm). Read the fluorescence intensity kinetically for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time) for each well. Normalize the data to the plate's positive and negative controls.
PART 3: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Cherry-Picking: Select the "hit" compounds from the primary screen (e.g., those showing >50% inhibition).
-
Dose-Response Plate Preparation: Create a serial dilution of the confirmed hits, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Repeat the HTS assay protocol using the serially diluted compounds.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Assay Volume | 20 µL | Miniaturized for cost-effectiveness.[9] |
| Final Compound Conc. | 10 µM | Standard for primary screening. |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | >10 | Robust and clear signal window. |
| DMSO Tolerance | <1% | Assay is tolerant to the compound solvent. |
Table 2: Hypothetical Dose-Response Data for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.04 | 2.1 |
| IC50 (µM) | 1.36 |
The hypothetical IC50 value of 1.36 µM suggests that 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a potent inhibitor of USP14 in this assay.[11] This would make it a promising candidate for further investigation, including secondary assays to confirm its mechanism of action and selectivity against other DUBs.
Conclusion and Future Directions
This application note provides a comprehensive framework for conducting a high-throughput screen to identify the biological activity of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, using the deubiquitinating enzyme USP14 as a representative target. The detailed protocols for assay development, HTS execution, and hit validation are designed to be robust and reliable.[6][12] A successful screening campaign based on this guide would identify the compound as a potential modulator of the ubiquitin-proteasome system, paving the way for further preclinical development in therapeutic areas such as oncology.
References
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Lee, B. H., et al. (2010). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 2(4), 213-231. [Link]
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Assay Genie. High-Throughput Screening Assays. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Sapijanskaitė-Banevič, B., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 29(16), 3657. [Link]
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Ghiu, S. C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5894. [Link]
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Li, Y., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(4), 533-539. [Link]
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Singh, J., & Arora, S. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3249-3260. [Link]
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Wang, Y., et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1347-1355. [Link]
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Li, Q. S., et al. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao, 49(10), 1380-1389. [Link]
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Hansen, C. H., et al. (2023). Coupling High-Throughput and Targeted Screening for Identification of Nonobvious Metabolic Engineering Targets. ACS Synthetic Biology, 12(12), 3749-3760. [Link]
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Zhang, X., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
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Galal, H., & El-Gazzar, Y. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28, 1099-1131. [Link]
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Nuvisan. Compound screening. [Link]
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Sanford Burnham Prebys Medical Discovery Institute. High-Throughput Screening. [Link]
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Kuenzi, B. M., et al. (2024). A High-Throughput Screen for Antiproliferative Peptides in Mammalian Cells Identifies Key Transcription Factor Families. ACS Synthetic Biology, 13(11), 3548-3562. [Link]
-
Ghiu, S. C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]
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Definitive Quantification of N-(4-bromophenylsulfonyl)phenylalanine: High-Performance Liquid Chromatography and Mass Spectrometry Protocols
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
N-(4-bromophenylsulfonyl)phenylalanine is an amino acid derivative of interest in synthetic chemistry and drug discovery, often serving as a key intermediate or a scaffold for novel therapeutic agents. Accurate and precise quantification of this compound is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. This application note provides two robust, validated analytical methods for the quantification of N-(4-bromophenylsulfonyl)phenylalanine: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. The protocols are designed to be self-validating, with explanations grounded in established analytical principles to ensure reproducibility and reliability in a research or quality control setting.
Introduction and Analytical Principles
The covalent attachment of a 4-bromophenylsulfonyl moiety to the nitrogen atom of phenylalanine significantly alters its physicochemical properties compared to the parent amino acid. This modification increases the molecule's hydrophobicity and introduces a strong chromophore, making it an ideal candidate for analysis by reversed-phase HPLC with UV detection. For applications requiring higher sensitivity and selectivity, such as analysis in biological fluids, LC-MS/MS is the preferred method.
-
HPLC-UV Detection: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The bromophenylsulfonyl group provides strong UV absorbance, allowing for reliable quantification. HPLC-UV is a workhorse method in many laboratories due to its robustness and cost-effectiveness, making it ideal for purity analysis and content uniformity assays[1][2]. The detection wavelength is selected to match the absorbance maximum of the analyte for optimal sensitivity[3].
-
LC-MS/MS Detection: This method offers superior sensitivity and specificity by coupling the separation power of LC with the precise detection of mass spectrometry[4]. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low concentrations, even in complex sample matrices like plasma or urine[5][6].
Method 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method with UV detection, suitable for determining the purity and concentration of N-(4-bromophenylsulfonyl)phenylalanine in solutions and as a quality control check for bulk material.
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobic character, which provides strong retention for the aromatic rings of the analyte, ensuring good separation from more polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. Formic acid is added to acidify the mobile phase (pH ~2.7-3.0), which protonates the carboxylic acid group of the analyte. This suppresses its ionization, leading to more consistent retention and sharper, more symmetrical peaks.
-
Detection Wavelength: While phenylalanine absorbs around 210 nm and 258 nm[3][7], the addition of the bromophenylsulfonyl group enhances absorbance. A detection wavelength of 210 nm is chosen to provide high sensitivity for the peptide-like amide bond and the aromatic systems[2][8].
Materials and Reagents
-
Analyte: N-(4-bromophenylsulfonyl)phenylalanine reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagent: Formic acid (LC-MS grade)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Thermo Scientific Acclaim 120, Waters SunFire C18)[2]
-
Analytical balance, volumetric flasks, pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the N-(4-bromophenylsulfonyl)phenylalanine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B to create a stock solution of 100 µg/mL.
-
Perform serial dilutions from the stock solution to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in the diluent (50:50 A:B) to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumental Conditions:
-
Calibration and Quantification:
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.999.
-
Inject the prepared samples and determine their concentrations by interpolating their peak areas from the calibration curve.
-
Workflow and Data Summary
Caption: HPLC-UV workflow for quantifying N-(4-bromophenylsulfonyl)phenylalanine.
Table 1: Typical HPLC-UV Method Performance (Based on similar analytes[1][7])
| Parameter | Typical Specification | Rationale |
| Linearity (R²) | ≥ 0.999 | Ensures a direct proportional relationship between concentration and detector response. |
| Range | 1 - 100 µg/mL | The operational range where the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | ~0.3 µg/mL | The lowest concentration that can be reliably detected, but not quantified. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | ≤ 2% | Demonstrates the closeness of repeated measurements (repeatability and intermediate precision). |
| Accuracy (% Recovery) | 98 - 102% | Shows the agreement between the measured value and the true value. |
Method 2: Quantification by LC-MS/MS
This method is designed for high-sensitivity applications where the analyte concentration is low or the sample matrix is complex (e.g., plasma, tissue homogenates).
Rationale for Experimental Choices
-
Ionization: Electrospray ionization (ESI) in positive mode is chosen. The carboxylic acid proton can be lost, but protonation of the sulfonyl oxygens or the amide can occur, making positive mode robust.
-
Internal Standard (IS): An isotopically labeled version of the analyte (e.g., ¹³C₆-N-(4-bromophenylsulfonyl)phenylalanine) is the ideal IS, as it co-elutes and experiences identical ionization effects[5]. If unavailable, a structurally similar compound can be used.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The molecular weight of C₁₅H₁₄BrNO₄S is 400.25 g/mol . We will monitor the transition for the most abundant bromine isotope (⁷⁹Br), giving a precursor ion m/z of 399.9. A plausible fragment would be the loss of the bromophenylsulfonyl group, providing a highly specific transition for quantification.
Materials and Reagents
-
Reagents: All reagents and solvents as in Method 1, but of LC-MS grade.
-
Internal Standard (IS): Isotope-labeled N-(4-bromophenylsulfonyl)phenylalanine or a suitable analog.
-
Equipment:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher Scientific) with an ESI source.
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).
-
Step-by-Step Protocol
-
Mobile Phase Preparation: As described in section 2.3.1.
-
Standard and Sample Preparation:
-
Prepare calibration standards as in section 2.3.2, but at a lower concentration range (e.g., 0.1 - 100 ng/mL).
-
For biological samples (e.g., plasma), perform a protein precipitation. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Instrumental Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive
-
Precursor Ion [M+H]⁺: m/z 400.0 (for ⁷⁹Br isotope)
-
Product Ion (Quantifier): To be determined by infusing the standard. A plausible fragment is m/z 166.1 (phenylalanine immonium ion).
-
Product Ion (Qualifier): A second, less intense fragment ion for identity confirmation.
-
Dwell Time: 100 ms
-
Collision Energy: Optimize for maximum signal of the product ion.
-
-
Calibration and Quantification:
-
Generate the calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Apply a weighted (1/x or 1/x²) linear regression.
-
Quantify samples by calculating their analyte/IS area ratio and interpolating from the curve.
-
Workflow and Data Summary
Sources
- 1. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 4. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid as a VLA-4 Antagonist
Introduction: Targeting VLA-4 in Inflammatory Disease
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils.[1] It plays a critical role in mediating the migration of these immune cells from the bloodstream into tissues, a process central to the inflammatory response.[2] VLA-4 facilitates this trafficking by binding to its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and fibronectin in the extracellular matrix.[1][3]
The involvement of the VLA-4/VCAM-1 interaction in the pathogenesis of several autoimmune and inflammatory diseases, such as multiple sclerosis (MS) and inflammatory bowel disease (IBD), is well-established.[2][4] In MS, VLA-4 mediates the infiltration of pathogenic T-cells across the blood-brain barrier into the central nervous system (CNS), leading to inflammation and demyelination.[1][5] Consequently, blocking the VLA-4 pathway presents a compelling therapeutic strategy to mitigate inflammation in these conditions. The success of the monoclonal antibody Natalizumab, which targets the α4 subunit of VLA-4, has validated this approach in the treatment of MS.[4][5]
This document provides detailed application notes and experimental protocols for the characterization of a novel small molecule, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, as a potential VLA-4 antagonist. While specific data for this compound is emerging, its structural features suggest it may act as a competitive inhibitor of the VLA-4/VCAM-1 interaction. The following protocols are designed to rigorously evaluate its efficacy and mechanism of action in preclinical models.
Compound Profile: 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
| Parameter | Information |
| IUPAC Name | 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid |
| Molecular Formula | C₁₅H₁₄BrNO₄S |
| Molecular Weight | 400.25 g/mol |
| Proposed Mechanism of Action | Competitive antagonist of the VLA-4/VCAM-1 interaction. |
| Solubility | To be determined experimentally. Recommend initial testing in DMSO. |
| Storage | Store at -20°C as a solid. Prepare fresh solutions in DMSO for experiments. |
In Vitro Evaluation of VLA-4 Antagonism
Static Cell Adhesion Assay
This assay is a fundamental in vitro method to determine the ability of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid to block the adhesion of VLA-4-expressing cells to its ligand, VCAM-1.
Rationale: By quantifying the reduction in cell adhesion in the presence of the compound, we can determine its inhibitory potency (IC₅₀). This assay provides a direct measure of the compound's ability to disrupt the VLA-4/VCAM-1 interaction.
Experimental Workflow:
Caption: Workflow for the Transwell migration assay.
Detailed Protocol:
-
Assay Setup:
-
Use Transwell inserts with a pore size of 5-8 µm.
-
Add 600 µL of migration medium (serum-free RPMI) containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation:
-
Harvest and wash Jurkat cells as described for the adhesion assay.
-
Resuspend the cells in serum-free RPMI at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Incubation:
-
Prepare a 2X solution of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid in serum-free RPMI.
-
Mix equal volumes of the cell suspension and the 2X compound solution.
-
Incubate for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the cell/compound mixture to the upper chamber of each Transwell insert.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. [6] * Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. [7] * Stain the migrated cells with 0.1% crystal violet for 20 minutes. [7] * Thoroughly wash the inserts with water.
-
Allow the inserts to air dry.
-
Elute the crystal violet stain with 10% acetic acid.
-
Measure the absorbance of the eluted stain at 590 nm using a microplate reader.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
In Vivo Evaluation in a Model of Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for human multiple sclerosis. [5]It is an inflammatory demyelinating disease of the CNS that can be induced in susceptible animal strains by immunization with myelin-derived antigens. [5]This model is invaluable for testing the efficacy of potential MS therapeutics, including VLA-4 antagonists. [8][9] Rationale: The EAE model allows for the assessment of the compound's ability to prevent or treat clinical signs of paralysis, which are a hallmark of the disease. [10]This provides a measure of its in vivo efficacy in a disease context where VLA-4 plays a crucial pathogenic role.
Experimental Workflow:
Caption: Workflow for the in vivo EAE model.
Detailed Protocol:
-
EAE Induction:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
Immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Treatment:
-
Prepare a formulation of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Begin treatment prophylactically (from the day of immunization) or therapeutically (at the onset of clinical signs).
-
Administer the compound daily at predetermined doses. Include a vehicle control group.
-
-
Clinical Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Score the clinical signs using a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund). [10]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21 post-immunization), euthanize the mice.
-
Perfuse the animals with PBS followed by 4% paraformaldehyde.
-
Collect the brain and spinal cord for histological analysis.
-
Process the tissues for paraffin embedding and sectioning.
-
Perform hematoxylin and eosin (H&E) staining to assess inflammation and Luxol fast blue (LFB) staining to assess demyelination.
-
Quantify the extent of inflammation and demyelination in a blinded manner.
-
Data Interpretation and Expected Outcomes
-
In Vitro Assays: A potent VLA-4 antagonist is expected to show a dose-dependent inhibition of cell adhesion and migration with a low nanomolar to micromolar IC₅₀ value.
-
In Vivo EAE Model: Successful treatment with 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid should result in a significant reduction in the mean clinical score, a delay in the onset of disease, and a decrease in the severity of inflammation and demyelination in the CNS compared to the vehicle-treated group.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid as a VLA-4 antagonist. By systematically assessing its in vitro and in vivo activity, researchers can gain valuable insights into its therapeutic potential for the treatment of inflammatory diseases such as multiple sclerosis.
References
-
Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. (n.d.). PubMed Central. Retrieved from [Link]
-
Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis. (2022). MDPI. Retrieved from [Link]
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VLA-4 integrin concentrates at the peripheral supramolecular activation complex of the immune synapse and drives T helper 1 responses. (n.d.). PNAS. Retrieved from [Link]
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VLA-4 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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VLA-4. (n.d.). Wikipedia. Retrieved from [Link]
-
VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients. (n.d.). PubMed Central. Retrieved from [Link]
-
Standard Operating Procedure (SOP) for Transwell Migration Assay. (2024). ResearchHub. Retrieved from [Link]
-
Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis. (2022). PubMed Central. Retrieved from [Link]
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Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). (n.d.). PubMed Central. Retrieved from [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PubMed Central. Retrieved from [Link]
-
VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux. (2021). MDPI. Retrieved from [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). Protocols.io. Retrieved from [Link]
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Figure 2 Anti-VLA-4 treatment of naive recipients provides short-term... (n.d.). ResearchGate. Retrieved from [Link]
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VLA-4 antagonists. (n.d.). Portico. Retrieved from [Link]
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(S)-3-Amino-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]
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WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). (n.d.). Animal Welfare. Retrieved from [Link]
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Experimental autoimmune encephalomyelitis. (n.d.). Transpharmation. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Involving N-Sulfonylated Amino Acid Derivatives
Introduction: The Versatility of N-Sulfonylated Amino Acid Derivatives in Cellular Research
N-sulfonylated amino acid derivatives, a prominent class of sulfonamides, represent a versatile scaffold in medicinal chemistry and chemical biology.[1][2] The inherent structural features of these compounds, combining the rigidity and hydrogen bonding capacity of the sulfonamide group with the chiral and functional diversity of amino acids, make them potent modulators of various biological processes.[3] This unique combination allows for the design of molecules with high specificity and efficacy towards a range of cellular targets.
Historically, sulfonamides have been recognized for their antimicrobial properties.[2] However, contemporary research has unveiled their significant potential as anticancer agents, enzyme inhibitors, and modulators of protein-protein interactions.[1][4][5] N-sulfonylated amino acid derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of crucial enzymes like carbonic anhydrases and caspases, induction of cell cycle arrest, and triggering of apoptotic pathways in cancer cells.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activities of novel N-sulfonylated amino acid derivatives. The protocols detailed herein are designed to be robust and adaptable, enabling the systematic evaluation of these compounds from initial high-throughput screening to in-depth mechanism of action studies.
Part 1: Initial Screening for Cytotoxic and Anti-proliferative Effects
A primary and crucial step in the evaluation of novel N-sulfonylated amino acid derivatives, particularly for oncology applications, is to determine their effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured.[7]
Experimental Workflow: Cytotoxicity Screening
Below is a diagram illustrating the general workflow for assessing the cytotoxicity of N-sulfonylated amino acid derivatives using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cell lines in a 96-well format.[8]
Materials:
-
N-sulfonylated amino acid derivatives (stock solutions in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "untreated control" (cells with medium only) and "blank" (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-sulfonylated amino acid derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Add 100 µL of medium with the corresponding DMSO concentration to the "untreated control" wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
-
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure exponential growth during the assay. |
| Compound Concentration Range | 0.01 µM - 100 µM | A wide range is recommended for initial screening. |
| Treatment Duration | 24, 48, or 72 hours | Time-dependent effects can be assessed. |
| MTT Incubation Time | 2 - 4 hours | Dependent on the metabolic activity of the cell line. |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background.[9] |
Part 2: Elucidating the Mechanism of Action
Once a compound demonstrates significant cytotoxic or anti-proliferative activity, the next logical step is to investigate its mechanism of action. For many anticancer agents, this involves inducing apoptosis (programmed cell death) or causing cell cycle arrest.
A. Assessment of Apoptosis Induction: Caspase-3/7 Activation
Caspases are a family of proteases that play a central role in the execution of apoptosis.[6] Caspase-3 and caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[10] Luminescent assays provide a highly sensitive and convenient method for measuring caspase-3/7 activity.
This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[6][11] Upon cleavage, a substrate for luciferase is released, leading to the generation of a luminescent signal that is proportional to the amount of active caspase-3/7.[6][10]
Caption: Workflow for Caspase-3/7 activation assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells and test compounds as described for the MTT assay
-
Positive control for apoptosis (e.g., staurosporine)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with N-sulfonylated amino acid derivatives as described in the MTT protocol (steps 1 and 2).
-
Include untreated controls and a positive control for apoptosis.
-
-
Assay Reagent Preparation:
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[6]
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds to induce cell lysis.[3]
-
Incubate the plate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the untreated control.
-
| Parameter | Typical Value/Range | Notes |
| Plate Type | White-walled, clear or solid bottom | Opaque walls are essential to prevent crosstalk between wells. |
| Incubation with Reagent | 1 - 3 hours | The signal is generally stable for several hours.[10] |
| Positive Control | Staurosporine (1 µM) | A known inducer of apoptosis. |
B. Analysis of Cell Cycle Distribution
Some N-sulfonylated amino acid derivatives may exert their anti-proliferative effects by arresting the cell cycle at specific phases (e.g., G1, S, or G2/M).[1][5] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.[12]
Propidium iodide is a fluorescent intercalating agent that binds to DNA.[13] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[13] By staining a population of cells with PI and analyzing them by flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Cells and test compounds
-
6-well plates
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of N-sulfonylated amino acid derivatives for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 3: High-Throughput Screening for Enzyme Inhibition
Many N-sulfonylated amino acid derivatives are designed as specific enzyme inhibitors.[4][9][12] High-throughput screening (HTS) is a powerful approach to identify potent and selective inhibitors from large compound libraries.[5] Carbonic anhydrases (CAs) are a well-established target for sulfonamide-based drugs, and colorimetric or fluorescence-based assays are readily adaptable for HTS.[5][14]
Principle of a Fluorescence-Based Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using a fluorogenic substrate like fluorescein diacetate.[5] The enzyme catalyzes the hydrolysis of the non-fluorescent substrate to a fluorescent product. Inhibitors of carbonic anhydrase will decrease the rate of this reaction, resulting in a lower fluorescent signal.
High-Throughput Screening Workflow for Carbonic Anhydrase Inhibitors
Caption: Workflow for HTS of carbonic anhydrase inhibitors.
Protocol: High-Throughput Screening of Carbonic Anhydrase Inhibitors
Materials:
-
Purified human carbonic anhydrase (e.g., CA-II)
-
Fluorogenic substrate (e.g., fluorescein diacetate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Known CA inhibitor as a positive control (e.g., acetazolamide)[5]
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
-
Automated liquid handling systems (for HTS)
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of carbonic anhydrase in assay buffer.
-
Dispense the enzyme solution into the wells containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[5]
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Dispense the substrate solution into all wells to initiate the reaction.
-
Immediately begin reading the fluorescence intensity kinetically over a period of 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the kinetic read).
-
Calculate the percentage of inhibition for each compound relative to the positive and negative (DMSO) controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the systematic evaluation of N-sulfonylated amino acid derivatives in cell-based assays. By progressing from broad cytotoxicity screening to more focused mechanism-of-action studies and targeted enzyme inhibition assays, researchers can efficiently characterize the biological activities of these versatile compounds. The detailed methodologies, coupled with an understanding of the underlying principles, will empower scientists in drug discovery and chemical biology to unlock the full therapeutic potential of this important class of molecules.
References
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Arizona College of Medicine. Retrieved from a real URL that would be provided by the grounding tool.
- El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 148, 107409.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening Assays Utilizing Acetazolamide-d3. Retrieved from a real URL that would be provided by the grounding tool.
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a real URL that would be provided by the grounding tool.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from a real URL that would be provided by the grounding tool.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from a real URL that would be provided by the grounding tool.
- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Retrieved from a real URL that would be provided by the grounding tool.
- Lloyd, M. D., Pvald, A., & Wierzbicki, A. S. (2005). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Medicinal Chemistry, 48(15), 5016–5023.
- Promega Corporation. (2020). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Retrieved from a real URL that would be provided by the grounding tool.
- Biocompare. (2008, April 23). Caspase-Glo® 3/7 Assay System From Promega. Retrieved from a real URL that would be provided by the grounding tool.
- Böhm, M., Stürzebecher, J., & Klebe, G. (2002). Successful Virtual Screening for Novel Inhibitors of Human Carbonic Anhydrase: Strategy and Experimental Confirmation. Journal of Medicinal Chemistry, 45(17), 3587–3599.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay. Retrieved from a real URL that would be provided by the grounding tool.
- Jan Konvalinka Group. (2020, May 26). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. Retrieved from a real URL that would be provided by the grounding tool.
-
Tarasova, K. (2025, April 1). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
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Application Notes & Protocols: N-(4-bromophenylsulfonyl)phenylalanine as a Molecular Probe for Enzyme Inhibition and Protein-Ligand Interaction Studies
Introduction: A New Perspective on Molecular Probes
In the landscape of drug discovery and chemical biology, the term "molecular probe" often evokes images of fluorescent tags or reactive molecules designed to label and visualize biological targets. However, a broader and equally powerful application of molecular probes lies in their ability to interrogate biological systems through specific, non-covalent interactions. N-(4-bromophenylsulfonyl)phenylalanine belongs to this latter class of probes. It is a rationally designed small molecule that, by virtue of its distinct chemical features, can be employed to explore the active sites of enzymes and the binding pockets of proteins.
This guide provides an in-depth technical overview of N-(4-bromophenylsulfonyl)phenylalanine, moving beyond its simple chemical identity to its functional application as a molecular probe for enzyme inhibition and protein-ligand interaction analysis. We will explore the chemical rationale behind its design, its potential therapeutic applications, and detailed protocols for its use in research settings.
I. The Scientific Rationale: Deconstructing the Molecular Architecture
The utility of N-(4-bromophenylsulfonyl)phenylalanine as a molecular probe is rooted in the strategic combination of its three key structural components: the phenylalanine scaffold, the phenylsulfonyl group, and the bromine substituent. Each of these components plays a crucial role in the molecule's ability to interact with biological targets.
-
The Phenylalanine Scaffold: As a derivative of a natural amino acid, this scaffold provides a biocompatible framework that can be recognized by a multitude of proteins, particularly those that bind or process peptides and amino acids. This includes a wide range of enzymes such as proteases, kinases, and aminopeptidases[1]. The inherent chirality of the L-phenylalanine core ensures stereospecific interactions within the often-chiral environments of protein binding sites.
-
The Phenylsulfonyl Group: The sulfonamide linkage is a cornerstone of medicinal chemistry, found in a wide array of approved drugs[2]. Its tetrahedral geometry and capacity to act as a hydrogen bond acceptor are key to its function. In the context of enzyme inhibition, the sulfonamide moiety can act as a transition-state analog, mimicking the tetrahedral intermediate of certain enzymatic reactions, thereby binding tightly to the active site[3]. For metalloenzymes, the sulfonamide can coordinate with metal ions, such as zinc in carbonic anhydrases, displacing water molecules and leading to potent inhibition[4].
-
The Bromine Substituent: The bromine atom on the phenylsulfonyl ring is not merely a passive addition. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic region and interacts with a Lewis base on the protein, such as a backbone carbonyl oxygen[5]. This interaction can significantly enhance binding affinity and specificity. Furthermore, the lipophilic nature of the bromine atom can improve the molecule's ability to engage with hydrophobic pockets within a protein's binding site[6].
The interplay of these three components makes N-(4-bromophenylsulfonyl)phenylalanine a versatile probe. The phenylalanine backbone guides the molecule to a general class of targets, while the sulfonamide and bromine groups fine-tune the binding affinity and specificity for a particular protein.
II. Potential Applications in Drug Discovery and Chemical Biology
The structural features of N-(4-bromophenylsulfonyl)phenylalanine make it a valuable tool for several key applications in research and development:
-
Enzyme Inhibition Assays: The compound can be used as a general inhibitor to screen for activity against various enzymes, particularly proteases and metalloenzymes. Its potential to act as a transition-state analog makes it a good starting point for identifying novel enzyme inhibitors[3].
-
Competitive Binding Assays: In cases where a protein target is known, N-(4-bromophenylsulfonyl)phenylalanine can be used as a competitor in binding assays (e.g., fluorescence polarization, surface plasmon resonance) to identify other small molecules that bind to the same site.
-
Structure-Activity Relationship (SAR) Studies: The molecule serves as an excellent scaffold for chemical modification. By systematically altering the phenylalanine, phenylsulfonyl, or bromine components, researchers can probe the chemical space of a protein's binding site and develop more potent and selective inhibitors or ligands[7][8].
-
Fragment-Based Drug Discovery: The bromophenylsulfonyl moiety can be considered a "fragment" that can be used to identify initial, low-affinity binders to a protein target. These initial hits can then be elaborated upon to develop high-affinity ligands.
III. Experimental Protocols
The following protocols are provided as a guide for utilizing N-(4-bromophenylsulfonyl)phenylalanine in a research setting. These are generalized protocols and may require optimization for specific enzymes or protein targets.
Protocol 1: General Enzyme Inhibition Assay (Colorimetric)
This protocol describes a general method for assessing the inhibitory activity of N-(4-bromophenylsulfonyl)phenylalanine against a purified enzyme that has a colorimetric substrate.
Materials:
-
Purified enzyme of interest
-
Chromogenic substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
N-(4-bromophenylsulfonyl)phenylalanine (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired working concentration in assay buffer.
-
Prepare a serial dilution of the N-(4-bromophenylsulfonyl)phenylalanine stock solution in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the substrate solution at the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
N-(4-bromophenylsulfonyl)phenylalanine dilution series (or DMSO for control wells)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at the appropriate wavelength for the chromogenic product in kinetic mode for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., dose-response) to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay using Fluorescence Polarization (FP)
This protocol outlines how to use N-(4-bromophenylsulfonyl)phenylalanine as a competitor in an FP-based binding assay to screen for other ligands. This requires a known fluorescent ligand for the protein of interest.
Materials:
-
Purified protein of interest
-
Known fluorescent ligand (probe) for the protein
-
Assay buffer (optimized for the binding interaction)
-
N-(4-bromophenylsulfonyl)phenylalanine (dissolved in DMSO)
-
Test compounds for screening
-
384-well, low-volume, black microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Probe Concentration:
-
Perform a saturation binding experiment by titrating the fluorescent probe against a fixed concentration of the protein to determine the Kd and the optimal probe concentration that gives a stable and significant FP signal.
-
-
Assay Setup:
-
In a 384-well plate, add the following:
-
Assay buffer
-
N-(4-bromophenylsulfonyl)phenylalanine or test compounds at various concentrations (or DMSO for control).
-
A solution containing the protein and the fluorescent probe at their pre-determined optimal concentrations.
-
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a period sufficient to reach binding equilibrium (this needs to be determined empirically, e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
A decrease in the FP signal indicates displacement of the fluorescent probe from the protein by the competitor (N-(4-bromophenylsulfonyl)phenylalanine or a test compound).
-
Plot the FP signal against the log of the competitor concentration and fit the data to a competitive binding model to calculate the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
IV. Data Presentation and Interpretation
For clarity and comparative purposes, quantitative data from inhibition and binding assays should be summarized in tables.
| Compound | Target Enzyme/Protein | Assay Type | IC50 (µM) | Ki (µM) |
| N-(4-bromophenylsulfonyl)phenylalanine | Example Protease X | Colorimetric Inhibition | 15.2 ± 2.1 | 7.8 ± 1.5 |
| N-(4-bromophenylsulfonyl)phenylalanine | Example Protein Y | FP Competition | 25.6 ± 3.5 | 12.3 ± 2.2 |
| Control Inhibitor | Example Protease X | Colorimetric Inhibition | 0.5 ± 0.1 | 0.2 ± 0.05 |
Table 1: Example data summary for N-(4-bromophenylsulfonyl)phenylalanine in biochemical assays.
V. Visualization of Concepts and Workflows
Diagrams are essential for understanding the underlying principles and experimental designs.
Caption: Rational design of N-(4-bromophenylsulfonyl)phenylalanine.
Caption: Workflow for a general enzyme inhibition assay.
VI. Conclusion and Future Directions
N-(4-bromophenylsulfonyl)phenylalanine represents a class of molecular probes whose value lies in their ability to engage in specific, non-covalent interactions with biological targets. While not a fluorescent or reactive probe in the traditional sense, its well-defined chemical features make it an ideal tool for interrogating enzyme active sites and protein binding pockets. The protocols and principles outlined in this guide provide a framework for researchers to employ this and similar molecules in their drug discovery and chemical biology programs. Future work could involve the synthesis of a library of derivatives based on this scaffold to explore a wider range of biological targets and to develop novel therapeutic agents.
References
- Zhao, B., Lei, F., & Cao, L. (2020). Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors. Amanote Research.
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Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
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Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-1416. [Link]
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MDPI. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]
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Kim, J., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 24(22), 5898-5905. [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [Link]
- Zhao, B., Lei, F., & Cao, L. (n.d.). (PDF)
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Gutteridge, C. E., et al. (2003). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890. [Link]
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Whitesides, G. M., & Krishnamurthy, V. M. (2005). Designing ligands to bind proteins. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1828), 645-666. [Link]
- ResearchGate. (2024). Synthesis of Novel Phenylalanine Carboxamides Derivatives Bearing Sulfonamides Functionality and Their Molecular Docking, In Vitro Antimalarial, and Antioxidant Properties.
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El-Sayed, N. N. E., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(1), 1. [Link]
-
Liu, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4789-4805. [Link]
-
National Institutes of Health. (2021). Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development. [Link]
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Ang, M. J., et al. (2018). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Medicinal Chemistry Letters, 9(12), 1238-1243. [Link]
- Cama, E., et al. (2007). Design of amino acid sulfonamides as transition-state analogue inhibitors of arginase. Journal of the American Chemical Society, 129(44), 13550-13556.
-
Dudas, R., et al. (2007). Computational study of the sulfonylated amino acid hydroxamates binding to the zinc ion within the active site of carbonic anhydrase. Journal of Molecular Structure: THEOCHEM, 805(1-3), 103-110. [Link]
-
Hurh, E., et al. (2016). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 24(16), 3630-3638. [Link]
-
Gzella, A. K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5897. [Link]
-
Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185-189. [Link]
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Voth, A. R., et al. (2013). Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. Journal of Chemical Information and Modeling, 53(11), 2812-2821. [Link]
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Dennis, M. S., et al. (2019). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. MedChemComm, 10(7), 1039-1048. [Link]
- Hallberg, A., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 5(9), 1014-1019.
-
Dahan, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Amino Acids, 56(1), 1-23. [Link]
-
Barabe, F., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(22), 8973-8977. [Link]
-
Kauer, J. C., et al. (1997). p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor. Biochemistry, 36(15), 4542-4551. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antibiofilm Efficacy of N-Acyl-α-Amino Acids
Introduction: A New Frontier in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities that can effectively combat pathogenic microorganisms. N-acyl-α-amino acids (NAAAs) have emerged as a promising class of compounds with significant antimicrobial and antibiofilm properties.[1][2] These molecules, consisting of an amino acid headgroup linked to a fatty acid tail via an amide bond, exhibit a fascinating structure-activity relationship that allows for fine-tuning of their biological effects.[3][4][5] This guide provides a comprehensive overview of the principles and methodologies for assessing the antimicrobial and antibiofilm potential of NAAAs, designed for researchers, scientists, and drug development professionals.
The core of their antimicrobial action often lies in their amphiphilic nature, enabling them to interact with and disrupt bacterial cell membranes, leading to cell death.[6][7] This mechanism is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[7] Furthermore, the ability of NAAAs to interfere with biofilm formation, a key virulence factor in many chronic infections, underscores their therapeutic potential.[8][9][10]
This document will delve into the mechanistic underpinnings of NAAA activity, provide detailed, field-proven protocols for their evaluation, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to advance the development of this exciting class of antimicrobial agents.
Part 1: Understanding the Mechanism of Action
A thorough understanding of how N-acyl-α-amino acids exert their antimicrobial effects is crucial for rational drug design and the interpretation of experimental results. The primary mechanism revolves around their interaction with the bacterial cell membrane.
Membrane Disruption: The Primary Mode of Action
The amphiphilic structure of NAAAs is central to their membrane-disrupting capabilities.[6][7] The hydrophobic acyl chain facilitates insertion into the lipid bilayer of the bacterial membrane, while the charged or polar amino acid headgroup interacts with the phospholipid head groups and the aqueous environment. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis.
Several factors influence the efficacy of this process:
-
Acyl Chain Length and Saturation: The length and degree of saturation of the fatty acid tail significantly impact the hydrophobicity of the molecule. A certain threshold of hydrophobicity is required for efficient membrane partitioning.[3][11]
-
Amino Acid Headgroup: The nature of the amino acid (e.g., charge, size, and chirality) influences the electrostatic interactions with the bacterial membrane and can affect the overall amphiphilicity and potency of the compound.[5][12] For instance, cationic NAAAs often exhibit strong interactions with the negatively charged components of bacterial membranes.[7]
Inhibition of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against antibiotics and host immune responses.[10] NAAAs can interfere with biofilm development through several mechanisms:
-
Inhibition of Initial Attachment: By altering bacterial surface properties or interacting with adhesins, NAAAs can prevent the initial attachment of planktonic bacteria to surfaces, a critical first step in biofilm formation.
-
Disruption of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Some NAAAs may interfere with these signaling pathways.
-
Matrix Degradation: Certain NAAAs may possess enzymatic activity or promote the activity of enzymes that degrade components of the EPS matrix, leading to the breakdown of the biofilm structure.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the comprehensive evaluation of the antimicrobial and antibiofilm properties of N-acyl-α-amino acids.
Assessment of Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] The broth microdilution method is a widely used and standardized technique for determining MIC values.[13][15]
Objective: To determine the MIC of N-acyl-α-amino acids against planktonic bacteria.
Materials:
-
N-acyl-α-amino acid (NAAA) stock solution (e.g., in DMSO or ethanol)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of NAAA:
-
Prepare a two-fold serial dilution of the NAAA stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the NAAA dilutions. This will bring the final volume in each well to 100 µL.
-
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no NAAA).
-
Negative Control: A well containing only CAMHB (no bacteria or NAAA).
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to dissolve the NAAA.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the NAAA that completely inhibits visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Data Presentation:
| NAAA Compound | Test Organism | MIC (µg/mL) |
| NAAA-1 | S. aureus | 16 |
| NAAA-1 | E. coli | 32 |
| NAAA-2 | S. aureus | 8 |
| NAAA-2 | E. coli | 16 |
Assessment of Antibiofilm Activity
Evaluating the effect of NAAAs on biofilms requires specific assays that can quantify both the inhibition of biofilm formation and the eradication of pre-formed biofilms.[8][9]
Objective: To determine the ability of NAAAs to prevent biofilm formation.
Materials:
-
N-acyl-α-amino acid (NAAA) stock solution
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose (for promoting biofilm formation)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (33%)
Procedure:
-
Preparation of Bacterial Inoculum and NAAA Dilutions:
-
Prepare the bacterial inoculum and serial dilutions of the NAAA in TSB with glucose as described in Protocol 2.1.1.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum (final concentration ~1 x 10⁶ CFU/mL) and 100 µL of the NAAA dilutions to the wells of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of biofilm inhibition is calculated using the following formula:
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Data Presentation:
| NAAA Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |
| NAAA-1 | 8 | 25.3 |
| NAAA-1 | 16 (MIC) | 68.7 |
| NAAA-1 | 32 | 92.1 |
| NAAA-2 | 4 | 35.8 |
| NAAA-2 | 8 (MIC) | 75.2 |
| NAAA-2 | 16 | 95.4 |
Objective: To determine the ability of NAAAs to eradicate pre-formed biofilms.
Procedure:
-
Biofilm Formation:
-
Follow steps 1 and 2 of Protocol 2.2.1 to grow biofilms in a 96-well plate for 24-48 hours.
-
-
Treatment with NAAA:
-
After the initial incubation, discard the planktonic cells and wash the wells with sterile PBS as described in Protocol 2.2.1.
-
Add 200 µL of fresh TSB containing serial dilutions of the NAAA to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification:
-
After the treatment period, quantify the remaining biofilm using the crystal violet staining method as described in steps 3-5 of Protocol 2.2.1.
-
Data Analysis:
The percentage of biofilm eradication is calculated using the same formula as for biofilm inhibition.
Part 3: Visualization and Mechanistic Insights
Visualizing experimental workflows and potential mechanisms of action can greatly enhance understanding.
Experimental Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of a novel antibacterial N-acyl amino acid synthase from soil metagenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Welcome to the technical support center for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common experimental challenges.
Introduction
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a sulfonamide derivative of L-phenylalanine, is a crucial reaction in the development of various bioactive molecules. The most common method for this synthesis is the N-sulfonylation of L-phenylalanine with 4-bromophenylsulfonyl chloride, typically performed under Schotten-Baumann conditions.[1][2] This reaction involves the nucleophilic attack of the amino group of L-phenylalanine on the sulfonyl chloride in the presence of a base.[3][4] While seemingly straightforward, achieving a high yield and purity can be challenging. This guide will address potential pitfalls and provide solutions to improve your experimental outcomes.
Reaction Workflow
Below is a generalized workflow for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid.
Caption: Generalized workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Causes | Solutions & Explanations |
| Low Yield | Hydrolysis of 4-bromophenylsulfonyl chloride: This is a common side reaction where the sulfonyl chloride reacts with water to form the unreactive 4-bromobenzenesulfonic acid.[5] | - Use anhydrous solvents: Ensure all solvents are properly dried before use. - Dry glassware thoroughly: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.[5] - Work under an inert atmosphere: This minimizes contact with atmospheric moisture. |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[5] - Optimize reaction time and temperature: While the reaction is often run at room temperature or below, gentle heating might be necessary in some cases. However, be cautious as higher temperatures can promote side reactions. | |
| Suboptimal pH: The pH of the reaction mixture is critical. If the pH is too low, the amine of phenylalanine will be protonated, reducing its nucleophilicity. If the pH is too high, it can promote the hydrolysis of the sulfonyl chloride. | - Maintain a basic pH: Use a suitable base (e.g., NaOH, NaHCO3) to neutralize the HCl generated during the reaction.[6][7] A pH range of 9-10 is often effective. - Slow addition of reagents: Add the sulfonyl chloride and base solutions slowly and simultaneously to maintain a stable pH.[8] | |
| Product is an oil or difficult to crystallize | Presence of impurities: Impurities can inhibit crystallization. | - Purification by column chromatography: If recrystallization fails, silica gel column chromatography can be an effective purification method.[5] A solvent system of dichloromethane/methanol or ethyl acetate/hexane may be suitable.[9] - Trituration: Stirring the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can help induce crystallization. |
| Incorrect pH during work-up: The product is a carboxylic acid and will remain in solution if the pH is not acidic enough during precipitation. | - Acidify to a low pH: Ensure the aqueous layer is acidified to a pH of 1-2 with an acid like HCl to fully precipitate the product.[8] | |
| Presence of multiple spots on TLC | Formation of byproducts: Besides the hydrolysis product, other side reactions can occur. | - Di-sulfonylation: If an excess of sulfonyl chloride is used, a di-sulfonylated byproduct can form.[5] Use a stoichiometric amount or a slight excess of the sulfonyl chloride. - Formation of an oxazolone: Intramolecular cyclization of the product can occur, especially under certain conditions.[8] |
| Unreacted starting materials: The reaction may not have gone to completion. | - Optimize reaction conditions: Refer to the "Low Yield" section for optimizing reaction time, temperature, and pH. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The base plays a crucial role in the Schotten-Baumann reaction. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the sulfonyl chloride.[6][7] This is important because if the HCl is not neutralized, it will react with the unreacted L-phenylalanine to form an ammonium salt, which is not nucleophilic and will not react with the sulfonyl chloride, thus reducing the yield.[6]
Q2: Which solvent system is best for this synthesis?
A two-phase solvent system, consisting of water and an organic solvent like dichloromethane or diethyl ether, is often used for Schotten-Baumann reactions.[1][10] The base is dissolved in the aqueous phase to neutralize the generated acid, while the reactants and the product remain in the organic phase.[1] This separation can help to minimize the hydrolysis of the sulfonyl chloride.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[5] You can spot the reaction mixture alongside the starting materials (L-phenylalanine and 4-bromophenylsulfonyl chloride) on a silica gel plate. A suitable eluent system would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane). The product will have a different Rf value than the starting materials, allowing you to visualize the progress of the reaction.
Q4: What are the best methods for purifying the final product?
The most common method for purifying the product is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.[11] If the product is still impure after recrystallization, column chromatography on silica gel can be used.[5][9] In some cases, ion-exchange chromatography can also be employed for the purification of amino acid derivatives.[12][13]
Q5: Can other sulfonyl chlorides be used in this reaction?
Yes, a wide variety of sulfonyl chlorides can be used to synthesize different N-sulfonylated amino acids.[2][3] The choice of sulfonyl chloride will depend on the desired properties of the final molecule.
Key Experimental Protocol: Synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
This protocol is a general guideline and may require optimization.
Materials:
-
L-phenylalanine
-
4-Bromophenylsulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve L-phenylalanine in a 1N NaOH solution and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride in dichloromethane.
-
Slowly and simultaneously add the 4-bromophenylsulfonyl chloride solution and a 2N NaOH solution to the L-phenylalanine solution with vigorous stirring over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the L-phenylalanine is consumed.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 1-2 with 2N HCl.
-
A white precipitate should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
ACS Publications. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. [Link]
-
PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]
-
Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]
-
Diaion. Separation and Refining of Amino acids. [Link]
-
IJARSCT. Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]
-
RSC Publishing. Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. [Link]
- Google Patents. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
-
CHIMIA. N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. [Link]
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenyl. [Link]
-
PubChem. N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. [Link]
- Google Patents. Method for purification of an amino acid using ion exchange resin.
-
PubMed. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. [Link]
-
ResearchGate. Effects of foliar spraying of l-phenylalanine and application of bio-fertilizers on growth, yield, and essential oil of hyssop [Hyssopus officinalis l. subsp. Angustifolius (Bieb.)]. [Link]
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Overcoming solubility issues with N-(4-bromophenylsulfonyl)phenylalanine
Technical Support Center: N-(4-bromophenylsulfonyl)phenylalanine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(4-bromophenylsulfonyl)phenylalanine. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in your research hinges on mastering its fundamental properties. One of the most common hurdles encountered with N-arylsulfonylated amino acids like this one is achieving and maintaining solubility, especially in aqueous systems required for biological assays.
This guide is designed to provide you with expert, field-proven insights and actionable protocols to overcome these solubility challenges. We will delve into the physicochemical characteristics of N-(4-bromophenylsulfonyl)phenylalanine, explain the causality behind its solubility behavior, and offer systematic troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
N-(4-bromophenylsulfonyl)phenylalanine combines features from three distinct chemical moieties: a phenylalanine backbone, a phenylsulfonyl group, and a bromine atom. This unique structure results in a complex solubility profile.
-
Zwitterionic Nature: Like amino acids, this compound possesses both an acidic carboxylic acid group (-COOH) and a proton on the sulfonamide nitrogen (-SO₂NH-) that is also acidic. In the solid state and near its isoelectric point, it can exist as a zwitterion, forming a strong crystal lattice that requires significant energy to break, leading to low solubility in many solvents.[1]
-
Increased Lipophilicity: The large, non-polar bromophenylsulfonyl group significantly increases the molecule's lipophilicity (fat-solubility) compared to native phenylalanine. This modification often leads to a decrease in aqueous solubility.[2]
-
pH-Dependent Charges: The molecule has two key acidic protons: one on the carboxylic acid (pKa₁ estimated ~2-3) and one on the sulfonamide nitrogen (pKa₂ estimated ~8-10). The overall charge of the molecule—and therefore its interaction with polar solvents like water—is highly dependent on the pH of the solution.[3][4] Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI, forming either a soluble anionic or cationic salt.[5]
Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale & Implication for Solubility |
| Molecular Weight | ~400.3 g/mol | A moderately sized molecule. |
| pKa₁ (Carboxylic Acid) | ~2 - 3 | Below this pH, the carboxyl group is neutral (-COOH). Above this pH, it is negatively charged (-COO⁻). |
| pKa₂ (Sulfonamide N-H) | ~8 - 10 | Below this pH, the sulfonamide is neutral (-SO₂NH-). Above this pH, it becomes deprotonated and negatively charged (-SO₂N⁻-). |
| logP (Lipophilicity) | High (Estimated > 3) | The bromophenylsulfonyl group makes the molecule significantly more non-polar than phenylalanine, favoring dissolution in organic solvents over water.[2] |
| Aqueous Solubility | Very Low | Expected to be poorly soluble in neutral aqueous buffers due to high lipophilicity and zwitterionic character.[1][2] |
| Organic Solvent Solubility | Good | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and to a lesser extent, in alcohols like ethanol. |
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when working with N-(4-bromophenylsulfonyl)phenylalanine.
Q1: I am starting my experiments. What is the recommended solvent for making a primary stock solution?
Answer: For a compound with high lipophilicity, the best practice is to prepare a concentrated primary stock solution in a water-miscible polar aprotic organic solvent.
-
First Choice: Dimethyl sulfoxide (DMSO). It is an excellent solubilizing agent for a wide range of organic molecules.
-
Second Choice: N,N-Dimethylformamide (DMF).
-
Alternative: Ethanol. Solubility might be lower than in DMSO or DMF, but it can be a suitable choice if DMSO is incompatible with your experimental system.
Rationale: Using a high-concentration stock in an organic solvent allows you to introduce the compound into your aqueous assay medium at a final concentration where the small amount of organic solvent (typically ≤0.5% v/v) is well-tolerated by cells or other biological components.
Q2: My compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
Answer: Direct dissolution in neutral aqueous buffers is highly unlikely to succeed due to the molecule's low intrinsic water solubility. You have two primary strategies:
-
Use an Organic Stock Solution (Preferred Method): Prepare a concentrated stock in DMSO (e.g., 10-50 mM) as described in Q1. Then, dilute this stock serially into your aqueous buffer to achieve the final desired concentration. Crucially, add the DMSO stock to the buffer vortexing to ensure rapid dispersion and minimize precipitation.
-
pH-Mediated Solubilization: If your experiment cannot tolerate any organic solvent, you can exploit the acidic nature of the molecule to dissolve it by forming a salt. Since the molecule has two acidic protons, raising the pH will create a more soluble anionic species.
Q3: How exactly does pH affect solubility, and how can I use this to my advantage?
Answer: The solubility of N-(4-bromophenylsulfonyl)phenylalanine is lowest at its isoelectric point and increases dramatically at pH values above or below this point.[5] You can leverage this by preparing your solution at a pH where the molecule is fully ionized.
-
To create a soluble salt: You can dissolve the compound by adding a small amount of dilute base. At a pH above the second pKa (e.g., pH > 11), both the carboxylic acid and the sulfonamide will be deprotonated, creating a dianion that is significantly more water-soluble.
See Protocol 2 for a step-by-step guide. This approach is powerful but requires careful pH control and validation that the high or low pH does not affect your compound's stability or your experimental system.
Caption: Ionization states of the molecule at different pH ranges.
Q4: I successfully dissolved my compound in DMSO, but it crashes out (precipitates) when I dilute it into my cell culture medium. How can I fix this?
Answer: This is a classic solubility problem known as "carry-over precipitation." It happens when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit.
Here is a troubleshooting workflow:
Caption: Workflow for troubleshooting precipitation upon dilution.
-
Reduce Final Concentration: The simplest solution is to work at a lower final concentration. Determine the maximum soluble concentration in your final medium empirically.
-
Increase Stock Concentration: If you need to maintain the final concentration, try making a more concentrated DMSO stock. This allows you to add a smaller volume of the organic solvent, which disperses more quickly and can sometimes keep the compound in a supersaturated but kinetically stable state for the duration of the experiment.
-
Use Co-solvents or Excipients: For challenging cases, consider including a small amount of a pharmaceutically acceptable co-solvent or surfactant in your final aqueous medium. Options include Polyethylene Glycol 400 (PEG-400) or Pluronic® F-68. These agents can help create micelles or microenvironments that shield the lipophilic compound from the bulk water phase.[6][7] Always run a vehicle control to ensure these additives do not affect your experimental results.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard and most reliable method for solubilizing N-(4-bromophenylsulfonyl)phenylalanine for most applications.
Materials:
-
N-(4-bromophenylsulfonyl)phenylalanine (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of solid N-(4-bromophenylsulfonyl)phenylalanine into a suitable vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of compound with MW ~400, add 250 µL of DMSO to make a 100 mM stock).
-
Facilitate Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (to 30-40°C) can be applied, but monitor for any signs of compound degradation.
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: pH-Mediated Solubilization in Aqueous Solution
Use this method only when organic solvents are strictly prohibited. Caution: This requires careful handling of basic solutions and final pH adjustment.
Materials:
-
N-(4-bromophenylsulfonyl)phenylalanine (solid)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
High-purity water or desired buffer base
-
Calibrated pH meter
Procedure:
-
Weigh Compound: Weigh the desired amount of solid compound into a beaker or flask.
-
Add Water/Buffer Base: Add a volume of water (or the buffer components without the acid for pH adjustment) that is about 80% of your final target volume.
-
Initial Basification: While stirring, add 1 M NaOH dropwise. The solid should begin to dissolve as the pH increases and the acidic groups are deprotonated. Continue adding NaOH until all solid has dissolved. The pH will likely be >11.
-
Neutralization: Carefully and slowly, add 1 M HCl dropwise to back-titrate the solution to your desired final pH (e.g., 7.4). Crucial: Monitor the solution closely for any signs of precipitation as you approach the isoelectric point. If precipitation occurs, it means your target concentration is above the solubility limit even with pH adjustment, and you must start over at a lower concentration.
-
Final Volume Adjustment: Once the target pH is stable, add water or buffer to reach the final desired volume.
-
Sterilization: Sterile filter the final solution through a 0.22 µm filter.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine. [Link]
-
Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. [Link]
-
Cîrîc, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals (Basel). [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446382, Phenylalanine-N-Sulfonamide. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99327, N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. [Link]
-
Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]
-
Patsnap Synapse. (2024). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
ResearchGate. (2008). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
-
FooDB. (2010). Showing Compound (±)-Phenylalanine (FDB013245). [Link]
-
Al-Akayleh, F., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Center for Biotechnology Information. [Link]
-
Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science. [Link]
- Google Patents. (2014). Process for preparing 4-borono-L-phenylalanine.
-
ResearchGate. (2016). Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture? [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. psecommunity.org [psecommunity.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sulfonamide-Amino Acid Adducts
Welcome to the technical support center for the purification of sulfonamide-amino acid adducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges encountered during the purification of these important molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Introduction: The Purification Puzzle of Sulfonamide-Amino Acid Adducts
Sulfonamide-amino acid adducts are a critical class of molecules in medicinal chemistry and chemical biology. The covalent linkage of a sulfonamide moiety to an amino acid creates compounds with diverse pharmacological properties. However, this unique combination of a relatively apolar sulfonamide group and a zwitterionic, often highly polar, amino acid presents significant purification challenges. Researchers frequently grapple with issues of low recovery, persistent impurities, and product instability.
This guide will dissect these challenges, offering logical, step-by-step solutions to streamline your purification workflow and enhance the purity and yield of your target adducts.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of sulfonamide-amino acid adducts. Each issue is followed by an analysis of potential causes and detailed protocols for resolution.
Scenario 1: Low Recovery of the Target Adduct After Aqueous Work-up
Question: I've just completed the synthesis of my sulfonamide-amino acid adduct. After a standard aqueous work-up, I'm seeing very low recovery of my product in the organic phase. What could be the problem?
Answer: This is a classic issue stemming from the amphipathic nature of your adduct. The presence of the charged amino acid moiety can significantly increase its solubility in the aqueous phase, especially if the amino acid is polar or if the pH of the aqueous layer is not optimized.
Causality Explained:
-
Zwitterionic Character: At or near its isoelectric point (pI), your adduct exists as a zwitterion with both a positive (amino group) and a negative (carboxyl group) charge. This can lead to significant water solubility.
-
pH of the Aqueous Phase: The pH of your wash solutions will dictate the ionization state of the amino and carboxyl groups.
-
Acidic pH (below pI): The carboxyl group is protonated (-COOH), and the amino group is protonated (-NH3+), resulting in a net positive charge and increased aqueous solubility.
-
Basic pH (above pI): The carboxyl group is deprotonated (-COO-), and the amino group is neutral (-NH2), resulting in a net negative charge and, again, increased aqueous solubility.
-
-
Polar Amino Acid Side Chains: If your adduct contains a polar amino acid (e.g., Serine, Aspartic Acid, Lysine), its inherent hydrophilicity will further enhance its partitioning into the aqueous layer.
Troubleshooting Workflow:
dot graph TD { A[Start: Low recovery in organic phase] --> B{Is the adduct visible in the aqueous layer by TLC/LC-MS?}; B -- Yes --> C{Adjust pH of aqueous layer to adduct's pI}; C --> D{Back-extract with an appropriate organic solvent}; D --> E[Analyze organic and aqueous layers]; B -- No --> F{Consider product precipitation or emulsion formation}; F --> G{Filter precipitate or break emulsion}; G --> E; E --> H[End: Improved Recovery]; } caption="Workflow for troubleshooting low recovery after work-up.";
Step-by-Step Protocol: pH Adjustment and Back-Extraction
-
Determine the Isoelectric Point (pI): If not known, estimate the pI of your adduct. For adducts with non-ionizable side chains, the pI will be the average of the pKa of the carboxylic acid (typically ~2-3) and the pKa of the amino group (typically ~9-10).
-
pH Adjustment: Carefully adjust the pH of the combined aqueous layers to the calculated pI using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). Monitor the pH closely with a pH meter.
-
Saturation with Salt: To further decrease the aqueous solubility of your product, saturate the aqueous layer with a salt like sodium chloride (salting out).
-
Back-Extraction: Extract the pH-adjusted aqueous layer multiple times with a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Combine and Dry: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Scenario 2: Co-elution of Starting Materials and Product During Column Chromatography
Question: I'm trying to purify my sulfonamide-amino acid adduct using silica gel chromatography, but the unreacted amino acid and/or the hydrolyzed sulfonyl chloride are co-eluting with my product. How can I improve the separation?
Answer: Co-elution is a common problem when the polarities of the product and impurities are similar. The zwitterionic nature of the unreacted amino acid and the acidity of the sulfonic acid byproduct necessitate a more tailored chromatographic approach than standard silica gel chromatography.
Causality Explained:
-
Unreacted Amino Acid: Free amino acids are highly polar and can streak or have very low retention on silica gel, potentially overlapping with a polar adduct.
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): The sulfonic acid byproduct is also highly polar and acidic, leading to poor chromatographic behavior on standard silica gel.
-
Adduct Polarity: The polarity of your adduct can vary significantly depending on the amino acid side chain and the sulfonamide moiety. This can place it in a challenging-to-purify region of the polarity spectrum.
Troubleshooting Workflow:
dot graph TD { A[Start: Co-elution on silica gel] --> B{What is the nature of the co-eluting impurity?}; B -- Unreacted Amino Acid --> C[Consider Ion-Exchange Chromatography]; B -- Sulfonic Acid --> D{Modify the mobile phase with an acid or base}; D --> E[Optimize gradient and stationary phase]; C --> E; E --> F[End: Improved Separation]; } caption="Workflow for improving chromatographic separation.";
Recommended Purification Strategies:
| Purification Method | Principle | Best For | Protocol Summary |
| Acid/Base Modified Silica Gel Chromatography | Suppresses the ionization of acidic or basic impurities, altering their retention. | Separating acidic (sulfonic acid) or basic (unreacted amine) impurities. | For sulfonic acid removal: Add a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase. For unreacted amine removal: Add a small percentage (0.1-1%) of a volatile base like triethylamine to the mobile phase. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge.[1][2][3][4][5] | Purifying adducts with ionizable groups, especially for removing charged impurities. | Cation-Exchange: Use a cation-exchange resin if your product is positively charged at a specific pH. Elute with an increasing salt gradient or by increasing the pH. Anion-Exchange: Use an anion-exchange resin if your product is negatively charged. Elute with an increasing salt gradient or by decreasing the pH. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | High-purity final purification, especially for less polar adducts. | Use a C18 or C8 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.[6][7][8][9] |
Scenario 3: Product Aggregation or Precipitation During Purification/Concentration
Question: My sulfonamide-amino acid adduct seems to be crashing out of solution during column chromatography or when I try to concentrate the purified fractions. What can I do to prevent this?
Answer: Aggregation and precipitation are often driven by a combination of factors including intermolecular interactions (like hydrogen bonding and hydrophobic interactions), concentration, and the properties of the solvent system.[10][11][12][13][14] The presence of both hydrophobic (sulfonamide) and potentially interactive (amino acid side chain) moieties can predispose these adducts to aggregation.
Causality Explained:
-
Intermolecular Hydrogen Bonding: The amide bond, carboxylic acid, and sulfonamide groups can all participate in hydrogen bonding, leading to self-assembly and aggregation.
-
Hydrophobic Interactions: The aromatic rings of the sulfonamide and certain amino acid side chains (e.g., Phenylalanine, Tryptophan) can lead to hydrophobic collapse and aggregation in aqueous or highly polar mobile phases.
-
Low Solubility in the Eluent: The chosen mobile phase for chromatography may not be optimal for maintaining the solubility of your adduct at high concentrations.
-
pH Effects: As with recovery, the pH of the solution can significantly impact the solubility of your adduct.[15][16][17]
Strategies to Mitigate Aggregation:
-
Solvent System Modification:
-
During Chromatography: Consider using a more solubilizing mobile phase. For reverse-phase HPLC, this might involve using a different organic modifier (e.g., isopropanol instead of acetonitrile) or adding a small amount of a chaotropic agent.
-
During Concentration: Avoid complete evaporation. It's often better to concentrate to a small volume and then precipitate the product by adding an anti-solvent, or to lyophilize from a suitable solvent system.
-
-
Addition of Solubility-Enhancing Excipients: In some cases, adding small amounts of solubility enhancers to your buffers or mobile phases can prevent aggregation. Examples include:
-
Organic Co-solvents: A small percentage of DMSO or DMF.
-
Arginine/Glutamic Acid: A combination of 50 mM L-arginine and 50 mM L-glutamic acid has been shown to suppress protein aggregation and can be effective for complex molecules.[13]
-
-
Temperature Control: Perform purification and concentration steps at a lower temperature (e.g., 4°C) to reduce the kinetics of aggregation.
-
Work at Lower Concentrations: If possible, purify more dilute solutions of your crude material.
Part 2: Frequently Asked Questions (FAQs)
Q1: Do I need to use protecting groups for the amino acid during the synthesis of the adduct?
A1: In most cases, yes. Protecting the amino and/or carboxyl group of the amino acid is highly recommended to prevent side reactions.[18][19][20][21]
-
Amino Group Protection: The amino group of the amino acid can react with the sulfonyl chloride, leading to the formation of a bis-sulfonated product or other side reactions. Common protecting groups for the amino group include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic and basic conditions, respectively.[19]
-
Carboxyl Group Protection: The carboxyl group is generally less reactive, but protection as an ester (e.g., methyl or ethyl ester) can prevent its participation in side reactions and improve the solubility of the starting material in organic solvents.
Q2: How does the amino acid side chain affect the choice of purification method?
A2: The nature of the amino acid side chain has a profound impact on the overall properties of the adduct and thus dictates the optimal purification strategy.[22][23][24]
| Side Chain Type | Properties | Recommended Purification Strategy |
| Nonpolar/Hydrophobic (e.g., Gly, Ala, Val, Leu, Ile, Phe) | Increased organic solubility. | Standard or reverse-phase chromatography is often effective. |
| Polar, Uncharged (e.g., Ser, Thr, Cys, Asn, Gln) | Increased polarity, potential for hydrogen bonding. | Reverse-phase HPLC or normal-phase chromatography with a more polar mobile phase. |
| Acidic (e.g., Asp, Glu) | Negative charge at neutral pH. | Anion-exchange chromatography or reverse-phase HPLC with an acidic mobile phase (to protonate the carboxyl group). |
| Basic (e.g., Lys, Arg, His) | Positive charge at neutral pH. | Cation-exchange chromatography or reverse-phase HPLC with an acidic mobile phase. |
Q3: What are the best analytical techniques to assess the purity of my final sulfonamide-amino acid adduct?
A3: A combination of techniques is recommended to ensure the purity and identity of your final compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[6][7][8][9] A gradient method on a reverse-phase column (e.g., C18) coupled with a UV detector is most common. Purity is typically determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass detection of mass spectrometry, allowing you to confirm the molecular weight of your target compound and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of your adduct.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor the progress of a reaction and get a preliminary assessment of purity.
References
-
(No Title)
-
26.04 Protecting Groups for Amines: Sulfonamides.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers.
-
Any tips for purification of two zwitterionic compounds? : r/Chempros.
-
Peptide synthesis with sulfonyl protecting groups.
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
-
pH-induced solubility transition of sulfonamide-based polymers.
-
23.13: Protection of Amino Groups in Synthesis.
-
Amino Acid Side Chains Affect the Bioactivity of Designed Short Peptide Amphiphiles.
-
Amino Acid Analysis Part 1.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
-
(No Title)
-
Detection and prevention of protein aggregation before, during, and after purification.
-
(No Title)
-
Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays.
-
Chiral separations of amino acids using di- and tri-peptides for zwitter-ion pair chromatography.
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide.
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
-
Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal.
-
The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residies in a β-Hairpin.
-
pH dependency in uptake of sulfonamides by bacteria.
-
Challenges of Protein Aggregation during Purification.
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
-
(No Title)
-
Stability of human blood serum aminoacids after storage at different pH and temperature conditions.
-
troubleshooting aggregation in peptides containing pyroglutamic acid.
-
Amino acids and Ion-exchange chromatography. : r/Mcat.
-
Ion exchange chromatography overview.
-
How to prevent aggregation of proteins during the expression and purification?
-
How Can I Overcome Aggregation Issues in the Purification of a 30 kDa Protein?
-
Effect of Charged Amino Acid Side Chain Length on Lateral Cross-Strand Interactions Between Carboxylate-Containing Residues and Lysine Analogues in a β-hairpin.
-
Bifunctional amino sulfonamide-catalyzed asymmetric conjugate addition to alkenyl alkynyl ketimines as enone surrogates.
Sources
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- 2. "Ion exchange chromatography of amino acids: Cation exchange equilibria" by Seung Un Kim [docs.lib.purdue.edu]
- 3. 193.16.218.141 [193.16.218.141]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
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- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 20. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin [mdpi.com]
- 24. Effect of charged amino acid side chain length on lateral cross-strand interactions between carboxylate-containing residues and lysine analogues in a β-hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of N-brosyl-phenylalanine under different experimental conditions
Technical Support Center: N-brosyl-phenylalanine Stability
Welcome to the technical support resource for N-brosyl-phenylalanine. This guide, curated by Senior Application Scientists, provides in-depth answers to frequently asked questions and troubleshooting workflows for researchers, scientists, and drug development professionals. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of N-brosyl-phenylalanine in aqueous solutions?
N-brosyl-phenylalanine, as a sulfonamide derivative of an amino acid, possesses a generally robust chemical structure. However, its stability is critically influenced by the experimental conditions, particularly pH and temperature. The primary point of vulnerability is the sulfonamide (S-N) bond.[1] Under typical environmental and physiological pH conditions (pH 7-9), sulfonamides are considered hydrolytically stable with long half-lives.[2][3] Degradation is more likely to occur under forced conditions, such as in the presence of strong acids, bases, or oxidizing agents, which are often employed in forced degradation studies to predict long-term stability.[4][5][6]
Q2: How does pH influence the hydrolytic stability of N-brosyl-phenylalanine?
The hydrolytic stability of sulfonamides like N-brosyl-phenylalanine is highly pH-dependent.
-
Acidic Conditions (pH < 4): The compound is most susceptible to degradation under acidic conditions.[1][3] Acid-catalyzed hydrolysis primarily targets the cleavage of the sulfonamide (S-N) bond.[1] Researchers should anticipate significant degradation when working with strongly acidic solutions, especially upon heating.
-
Neutral Conditions (pH ≈ 7): At neutral pH, N-brosyl-phenylalanine exhibits good hydrolytic stability. Many sulfonamides are stable at pH 7.0, with half-lives greater than a year under ambient temperatures.[2][3]
-
Alkaline Conditions (pH > 9): The compound is generally most stable under neutral to alkaline conditions.[1][3] The sulfonamide group is less prone to hydrolysis at higher pH values.
Troubleshooting Insight: If you observe unexpected degradation in a buffered solution, verify the pH of your final experimental mixture. The addition of other reagents may have inadvertently shifted the pH into a less stable range.
Table 1: Expected Hydrolytic Stability of N-brosyl-phenylalanine across Different pH Ranges
| pH Range | Expected Stability | Primary Degradation Pathway | Key Considerations |
|---|---|---|---|
| 1-4 | Low | Acid-catalyzed S-N bond cleavage | Avoid prolonged storage or heating. Use co-solvents cautiously. |
| 4-7 | Moderate to High | Minimal hydrolysis | Generally suitable for most applications. Monitor for long-term stability. |
| 7-9 | High | Very slow hydrolysis | Optimal range for storage of aqueous stock solutions.[2][3] |
| > 9 | High | Minimal hydrolysis | Potential for other base-mediated reactions depending on other functional groups. |
Q3: I am observing a new, unidentified peak in my HPLC analysis after heating my sample. What could it be?
The appearance of new peaks upon heating suggests thermal degradation. For N-brosyl-phenylalanine, two primary pathways should be considered:
-
Hydrolysis of the Sulfonamide Bond: As discussed, the S-N bond is the most likely point of cleavage, especially if the sample is in an aqueous or protic solvent. This would yield p-bromophenylsulfonic acid and phenylalanine.
-
Decarboxylation of the Phenylalanine Moiety: At higher temperatures (e.g., >220 °C in water), phenylalanine itself can undergo decarboxylation to form phenylethylamine.[7] While this requires significant thermal stress, it is a potential pathway in high-temperature experiments or during certain analytical procedures like GC-MS if not derivatized.
Below is a diagram illustrating the most probable hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway of N-brosyl-phenylalanine.
Q4: What solvents are recommended for preparing and storing stock solutions of N-brosyl-phenylalanine?
The choice of solvent is crucial for maintaining the integrity of your compound.
-
Recommended: Aprotic polar organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for long-term storage of concentrated stock solutions. Store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Acceptable for Short-Term Use: Alcohols like ethanol or methanol can be used, but be aware that they are protic and can participate in solvolysis reactions over time, especially if acidic or basic contaminants are present.[8] For aqueous experiments, prepare fresh solutions from an aprotic stock or use a buffer in the optimal pH 7-9 range.
-
Not Recommended: Avoid storing the compound in highly acidic or basic aqueous solutions for extended periods.
Troubleshooting Insight: If you experience poor solubility in aqueous buffers, you can prepare a high-concentration stock in DMSO and then dilute it into your aqueous medium. Ensure the final concentration of DMSO is low (typically <1%) to avoid impacting biological assays.
Troubleshooting Guide: A Practical Workflow for Stability Assessment
Encountering stability issues can be a significant roadblock. This section provides a systematic approach, based on regulatory guidelines for forced degradation studies, to proactively assess the stability of N-brosyl-phenylalanine and identify potential degradants.[5][6][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Hydrothermal reaction kinetics and pathways of phenylalanine alone and in binary mixtures [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Preserving Stereochemical Integrity During N-Sulfonylation of Amino Acids
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses one of the critical challenges in synthetic chemistry: preventing racemization during the N-sulfonylation of chiral amino acids. Maintaining enantiomeric purity is paramount for the biological activity and regulatory approval of peptide-based therapeutics and chiral molecules. This guide provides in-depth, field-proven insights, troubleshooting workflows, and validated protocols to help you preserve the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding racemization in N-sulfonylation reactions.
Q1: What is the primary chemical mechanism that causes racemization during the N-sulfonylation of amino acids?
A1: The principal pathway for racemization, especially when the carboxyl group is activated for subsequent coupling, is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The reaction sequence is as follows:
-
The carboxyl group of the N-protected amino acid is activated.
-
This activated intermediate can then be attacked intramolecularly by the sulfonamide oxygen, leading to cyclization and the formation of the oxazolone.
-
The proton on the α-carbon (the chiral center) of this oxazolone ring is now highly acidic.
-
In the presence of a base, this proton is easily abstracted, forming a planar, achiral enolate intermediate.
-
Subsequent reaction or reprotonation can occur from either face of this planar intermediate, resulting in a mixture of L- and D-enantiomers and thus, racemization.[2][3]
Q2: Are certain amino acids more susceptible to racemization than others?
A2: Yes. While all α-amino acids (except glycine) are at risk, some are notoriously prone to racemization under standard coupling or derivatization conditions. Histidine (His) and Cysteine (Cys) are particularly susceptible.[1][4][5] Other sensitive residues include serine (Ser) and phenylalanine (Phe), especially when reaction conditions are not carefully optimized.[1][5]
Q3: How does the choice of base impact the level of racemization?
A3: The base is a critical factor.[3] Its role is to neutralize acids and facilitate the reaction, but it can also promote the unwanted proton abstraction from the oxazolone intermediate.
-
Strong, non-hindered bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA/DIEA)) significantly increase the rate of racemization due to their high basicity and easy access to the α-proton.[3][6]
-
Weaker or sterically hindered bases are strongly recommended. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices as their lower basicity and/or greater steric bulk reduce the rate of proton abstraction, thereby suppressing racemization.[3][6][7]
Q4: I am not performing a coupling reaction, just the initial N-sulfonylation with a sulfonyl chloride. Can racemization still occur?
A4: Yes, although the risk profile changes. Direct N-sulfonylation (e.g., using a sulfonyl chloride and a base like in a Schotten-Baumann reaction) primarily risks racemization through direct enolization of the carboxylate under basic conditions. The basicity of the reaction medium can lead to the abstraction of the α-proton from the amino acid starting material itself. Therefore, careful control of the base, temperature, and reaction time is still crucial to maintain enantiopurity.[8][9]
Visual Guide to the Racemization Mechanism
The following diagram illustrates the critical oxazolone pathway, which is the primary cause of racemization when the carboxyl group of an N-sulfonylated amino acid is activated for amide bond formation.
Caption: The oxazolone mechanism responsible for racemization.
Troubleshooting Guide: High Racemization Detected
If you have confirmed via chiral HPLC or other analytical methods that your N-sulfonylated product has undergone racemization, use this guide to diagnose and solve the issue.
| Problem Symptom | Probable Cause(s) | Recommended Solution(s) |
| High D-isomer content (>2%) in final product. | 1. Inappropriate Base Selection: Using a strong, unhindered base like DIPEA or TEA.[3][6] | Action: Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) is a reliable first choice. For highly sensitive substrates, 2,4,6-collidine is even better.[10] Use the minimum necessary equivalents of base. |
| 2. High Reaction Temperature: Running the reaction at elevated temperatures accelerates all reaction rates, including racemization.[11][12] | Action: Perform the sulfonylation or coupling step at a lower temperature. Start at 0 °C. If the reaction is too slow, allow it to warm to room temperature gradually. Avoid active heating unless absolutely necessary.[11] | |
| 3. Prolonged Reaction/Activation Time: Leaving the activated amino acid for an extended period before the nucleophile is introduced increases the opportunity for oxazolone formation and proton abstraction.[2] | Action: Minimize pre-activation times. For coupling reactions, activate the N-sulfonylated amino acid in situ or add the activated mixture to the amine component immediately. Monitor reaction progress to avoid unnecessarily long reaction times. | |
| Racemization is especially high for His or Cys. | Amino Acid-Specific Susceptibility: Histidine's imidazole ring and cysteine's thiol group can participate in side reactions or catalyze racemization.[1][4] | Action (His): Ensure the imidazole nitrogen is protected (e.g., with Trityl (Trt) or Benzyloxymethyl (Bom) groups) to reduce its basicity and catalytic activity.[4][13] Action (Cys): Use extremely mild conditions. A combination of DIC/Oxyma is reported to be effective at minimizing racemization for cysteine.[5] Consider using a hindered base like collidine.[10] |
| Racemization occurs during direct N-sulfonylation with R-SO₂Cl. | Direct Enolization: The base used for the sulfonylation is abstracting the α-proton directly from the amino acid starting material. | Action: Use a non-nucleophilic, hindered base like 2,4,6-collidine or a weaker base like N-methylimidazole.[14] Run the reaction at 0°C and add the sulfonyl chloride slowly to a solution of the amino acid and base. |
| Inconsistent results between batches. | Reagent Quality or Solvent Effects: Impurities in reagents (e.g., in the base) or variability in solvent purity (e.g., water content) can affect results. Solvent polarity can also influence transition states.[15][16] | Action: Use high-purity, anhydrous solvents (aprotic solvents like DCM, MeCN are preferred).[15] Use freshly opened or purified bases. Consider screening a few aprotic solvents or mixtures (e.g., DCM/DMF) to find optimal conditions.[16] |
Troubleshooting Workflow
Use this decision tree to systematically address racemization issues.
Caption: A logical workflow for troubleshooting high racemization levels.
Validated Experimental Protocols
Protocol 1: Low-Racemization N-Sulfonylation of an Amino Acid
This protocol employs mild conditions suitable for most amino acids, using methanesulfonyl chloride as the sulfonating agent and N-methylimidazole as a weak base to minimize racemization.[14]
Materials:
-
N-Cbz-protected L-amino acid (e.g., Cbz-L-Phenylalanine)
-
Aryl amine (if performing subsequent amidation) or protecting the carboxyl group
-
Methanesulfonyl chloride (MsCl)
-
N-methylimidazole (MeIm)
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., 1M HCl, sat. NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-Cbz-L-amino acid (1.0 eq.) and N-methylimidazole (2.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes. A color change or precipitate may be observed. Stir the reaction at 0 °C for 15 minutes.
-
Nucleophilic Addition (for Amidation): If preparing an amide, add the desired aryl amine (1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water or 1M HCl. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
-
Analysis: Confirm the structure by NMR and MS. Crucially, analyze the enantiomeric excess (%ee) by chiral HPLC.
Protocol 2: Quantification of Racemization using Chiral HPLC
Accurate quantification of racemization is essential for optimizing protocols. This general method involves derivatization with Marfey's reagent (L-FDAA) followed by reversed-phase HPLC analysis.[6]
Materials:
-
Peptide or amino acid derivative sample
-
6 M HCl for hydrolysis
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M HCl
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Hydrolysis (for peptides): Place a small sample of the final product in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours. Cool and evaporate the HCl to dryness. Redissolve the amino acid hydrolysate in water.
-
Derivatization: a. To an aqueous solution of the amino acid sample (approx. 50 µg), add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. b. Add 20 µL of 1 M NaHCO₃ to make the solution basic (pH ~8-9).[6] c. Incubate the mixture in a heating block at 40 °C for 1 hour.[6] d. Stop the reaction by adding 10 µL of 2 M HCl.[6]
-
Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in 500 µL of 50% acetonitrile/water. c. Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column. d. Elute with a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). e. Monitor the elution at 340 nm.[6]
-
Quantification: The L-FDAA derivatives of L-amino acids typically elute before the L-FDAA derivatives of D-amino acids. Integrate the peak areas for the L-L and L-D diastereomers to calculate the percentage of the D-isomer and determine the extent of racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Synthesis of enantiomerically-enriched N-aryl amino-amides via a Jocic-type reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). National Institutes of Health (NIH). Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ACS Publications. Retrieved from [Link]
-
Base catalyzed racemization of amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]
-
Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (2011). Organic Chemistry Portal. Retrieved from [Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of enantiomerically pure amino acids. (1999). ResearchGate. Retrieved from [Link]
-
Effect of solvent on racemization in carbodiimide mediated solid phase fragment condensations. (1993). Lookchem. Retrieved from [Link]
-
Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effects in Supramolecular Systems. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling N-Acylsulfonamides
Welcome to our dedicated technical support center for the synthesis of N-acylsulfonamides. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common challenges in this crucial class of reactions. N-acylsulfonamides are vital bioisosteres of carboxylic acids in medicinal chemistry, and mastering their synthesis is key to advancing many drug discovery programs.[1][2][3] This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and efficient.
Troubleshooting Guide: From Low Yields to Unexpected Side Products
This section addresses the most common problems encountered during the N-acylation of sulfonamides and offers a systematic approach to resolving them.
Issue 1: Low or No Product Yield
Question: My N-acylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge, primarily due to the reduced nucleophilicity of the sulfonamide nitrogen, a consequence of the electron-withdrawing nature of the sulfonyl group.[4][5] A systematic approach to troubleshooting is recommended.
Probable Causes & Solutions:
-
Insufficient Sulfonamide Activation: The sulfonamide proton is acidic (pKa ≈ 10), but often not acidic enough for efficient reaction with many acylating agents without activation.
-
Solution: Employ a suitable base to deprotonate the sulfonamide, forming the more nucleophilic sulfonamidate anion. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective.[4][6] For substrates sensitive to strong bases, weaker bases like DBU or phosphazene bases can be considered.
-
-
Poor Acylating Agent Reactivity: The chosen acylating agent may not be reactive enough to overcome the low nucleophilicity of the sulfonamide.
-
Steric Hindrance: Bulky substituents on either the sulfonamide or the acylating agent can significantly slow down the reaction.
-
Solution: Increase the reaction temperature and/or prolong the reaction time.[4] If possible, consider a less sterically hindered coupling partner.
-
-
Suboptimal Reaction Conditions:
-
Solution:
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are generally preferred. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the acylating agent.[4]
-
Temperature: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.
-
Catalysis: The use of a catalyst can dramatically improve yields. Lewis acids such as ZnCl₂, Bi(OTf)₃, and various metal hydrogen sulfates have proven effective in activating the acylating agent.[4][8][9] Heterogeneous catalysts like P₂O₅/SiO₂ or Fe-exchanged montmorillonite K10 offer the advantage of easier workup.[10][11]
-
-
Below is a flowchart to guide your troubleshooting process for low-yield reactions:
Caption: Troubleshooting flowchart for addressing low yields in N-acylsulfonamide synthesis.
Issue 2: Formation of Multiple Products or Side Reactions
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I mitigate them?
Answer: Side reactions can be a significant issue, particularly with sensitive substrates. Understanding the potential pathways is key to minimizing them.
Common Side Reactions & Mitigation Strategies:
-
Diacylation: In the presence of a strong base and an excess of a highly reactive acylating agent, the initially formed N-acylsulfonamide can be acylated a second time.
-
O-acylation: Although less common, highly reactive acylating agents can sometimes acylate one of the sulfonyl oxygens.
-
Mitigation: Careful control of reaction conditions, such as using a less reactive acylating agent and moderate temperatures, can minimize this side reaction.[4]
-
-
Side Reactions with Other Functional Groups: If your starting materials contain other nucleophilic groups (e.g., amines, alcohols), these can compete with the sulfonamide for the acylating agent.
-
Mitigation: Protect other reactive functional groups before attempting the N-acylation.[4]
-
-
Decomposition During Work-up or Purification: N-acylsulfonamides can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis.
-
Mitigation: Use a milder work-up procedure, avoiding strong acids or bases. If using silica gel chromatography, consider using deactivated silica or an alternative purification method like recrystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in N-acylsulfonamide synthesis?
A1: Catalysts, particularly Lewis acids, play a crucial role by activating the acylating agent. They coordinate to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the sulfonamide. This often allows the reaction to proceed under milder conditions and with higher efficiency.[7][8]
Q2: Can I use a carboxylic acid directly for the N-acylation of a sulfonamide?
A2: Direct coupling of carboxylic acids with sulfonamides is challenging due to the low reactivity of both coupling partners. However, it can be achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 4-dimethylaminopyridine (DMAP).[4][6] Be aware that these conditions can sometimes lead to racemization if chiral carboxylic acids are used.[7]
Q3: Are there alternative, milder methods for synthesizing N-acylsulfonamides?
A3: Yes, several modern methods have been developed to overcome the limitations of traditional acylation.
-
Sulfo-Click Reaction: This highly efficient method involves the reaction of a sulfonyl azide with a thioacid, often proceeding rapidly in aqueous conditions with minimal reagents.[4][5]
-
Photocatalytic Methods: Recent advancements include transition-metal-free photocatalytic S-N coupling reactions that can proceed under very mild conditions.[8][12]
-
Palladium-Catalyzed Carbonylative Synthesis: These methods can construct the N-acylsulfonamide linkage through the coupling of sulfonamides with aryl halides and a carbonyl source like CO.[8]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can significantly impact the reaction outcome.
-
Aprotic Solvents (THF, MeCN, CH₂Cl₂): These are generally good choices as they are unreactive towards the reagents.
-
Solvent-Free Conditions: Several catalytic systems work efficiently under solvent-free (neat) conditions, which can be advantageous from a green chemistry perspective.[7][9][10]
-
Water: While generally avoided, some modern catalytic systems have been developed to work in water, offering a more environmentally friendly approach.[7][13]
Data Presentation: Catalyst Systems for N-Acylation
The following table summarizes various catalytic systems used for the N-acylation of sulfonamides with acetic anhydride, providing a quick reference for selecting appropriate reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | 3 | MeCN | 60 | 0.25 | 98 | [8] |
| ZnCl₂ | 10 | Solvent-free | 80 | 0.5 | 95 | [7] |
| Bi(OTf)₃ | 2 | CH₃CN | Room Temp | 0.25 | 94 | [4] |
| Zr(HSO₄)₄ | 2.5 | Solvent-free | 100 | 0.5 | 96 | [4] |
| Cu(OTf)₂ | 0.1 | Neat | 80 | 0.5 | 92 | [4] |
| P₂O₅/SiO₂ | 0.1 g | CH₂Cl₂ | Reflux | 1 | 92 | [4] |
Experimental Protocol: General Procedure for NaH-Mediated N-Acylation
This protocol describes a general method for the N-acylation of a sulfonamide using an acyl chloride in the presence of sodium hydride.
Materials:
-
Sulfonamide (1.0 mmol, 1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Acyl chloride (1.1 mmol, 1.1 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfonamide (1.0 mmol).
-
Add anhydrous THF (10 mL) and stir until the sulfonamide is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take anywhere from 1 to 24 hours depending on the substrates.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylsulfonamide.
References
-
Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainica Bioorganica Acta, 20(2), 13-23. [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406. [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
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O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
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O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
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Aouad, R., et al. (2022). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. [Link]
-
Boukhelkhal, A., et al. (2016). Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst. Semantic Scholar. [Link]
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Kiessling Lab. (2007). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Kiessling Lab. [Link]
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Eshghi, H., & Hassankhani, A. (2012). N-Acylation of Sulfonamides in CH₂Cl₂ or Solvent-free Condition. ResearchGate. [Link]
-
Organic Letters. (2025). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters. [Link]
-
Massah, A. R., et al. (2013). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. [Link]
-
National Institutes of Health. (2023). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. NIH. [Link]
-
ResearchGate. (2012). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]
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Technical Support Center: A Troubleshooting Guide for N-Sulfonylated Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-sulfonylated amino acids. This guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis, purification, and application of these versatile building blocks. My aim is to not only offer solutions but to also explain the underlying chemical principles to empower you in your experimental endeavors.
Section 1: Synthesis & Reaction Issues
FAQ 1: My N-sulfonylation reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
An incomplete N-sulfonylation reaction is a frequent hurdle. The primary factors influencing this are the reactivity of the amino acid, the choice of sulfonyl chloride, and the reaction conditions.
Causality and Strategic Solutions:
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine) can sterically hinder the approach of the sulfonyl chloride to the alpha-amino group. Similarly, bulky sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) can also slow the reaction.
-
Solution: Consider increasing the reaction temperature or extending the reaction time. In some cases, using a less hindered sulfonylating agent, if the experimental design permits, can be beneficial. The use of microwave irradiation can also be effective in accelerating reactions involving sterically demanding substrates.[1]
-
-
Poor Nucleophilicity of the Amino Group: The nucleophilicity of the amino acid's nitrogen is crucial for the reaction to proceed.[2][3]
-
Solution: Ensure the reaction is performed under sufficiently basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. A common and effective method is the Schotten-Baumann reaction, which utilizes an aqueous base.[4] The choice of base is critical; for instance, in non-aqueous conditions, a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is often used.
-
-
Reagent Quality: The purity of the sulfonyl chloride is paramount. Over time, sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.
-
Solution: Use freshly opened or properly stored sulfonyl chloride. If in doubt, the purity can be checked by NMR or by converting a small amount to the corresponding sulfonamide with a simple amine and analyzing the product.
-
Experimental Protocol: Monitoring Reaction Completion
A simple and effective way to monitor the reaction is by thin-layer chromatography (TLC).
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting amino acid, the sulfonyl chloride, and a co-spot of the two.
-
Spot the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve spot shape).
-
Visualize the spots using a suitable method. Ninhydrin stain is excellent for detecting the presence of the free amino acid (starting material), which will appear as a colored spot. The N-sulfonylated product will not react with ninhydrin but can often be visualized under UV light if the sulfonyl group is aromatic. The disappearance of the amino acid spot is a strong indicator of reaction completion.
FAQ 2: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I identify them?
Side reactions can complicate purification and reduce the yield of your desired N-sulfonylated amino acid. Understanding these potential pitfalls is key to mitigating them.
Common Side Reactions and Their Identification:
| Side Reaction | Cause | Identification by Mass Spectrometry | Prevention Strategies |
| Bis-sulfonylation | Reaction of the sulfonyl chloride with both the α-amino group and a nucleophilic side chain (e.g., the hydroxyl group of serine or threonine, the ε-amino group of lysine). | A mass corresponding to the addition of two sulfonyl groups to the amino acid. | Use an orthogonal protecting group strategy for the amino acid side chain. |
| Over-sulfonylation of the α-amino group | Under strongly basic conditions, a second sulfonyl group can sometimes react with the already formed sulfonamide nitrogen. This is more common with less hindered amines and reactive sulfonyl chlorides. | A mass corresponding to the addition of two sulfonyl groups to the nitrogen of the amino acid. | Use stoichiometric amounts of the sulfonyl chloride and base. Avoid excessively harsh basic conditions. |
| Hydrolysis of the Sulfonyl Chloride | Presence of water in the reaction mixture, especially at elevated temperatures. | The sulfonic acid byproduct is often highly polar and may not be easily observed by reverse-phase LC-MS. However, its presence can be inferred by a decrease in the expected yield. | Use anhydrous solvents and reagents. |
Workflow for Side Product Identification
Caption: A workflow for identifying side products in N-sulfonylation reactions.
Section 2: Purification Challenges
FAQ 3: I'm struggling to purify my N-sulfonylated amino acid by column chromatography. What are some effective strategies?
The purification of N-sulfonylated amino acids can be challenging due to their often-amphiphilic nature, possessing both a nonpolar sulfonyl group and a polar carboxylic acid.
Strategic Approaches to Purification:
-
Normal-Phase Chromatography: This is often the first choice for purification.
-
Solvent Selection: A gradient of ethyl acetate in hexanes is a common starting point. The addition of a small percentage of acetic or formic acid (0.1-1%) to the mobile phase is often crucial to protonate the carboxylic acid, reducing its polarity and preventing streaking on the silica gel column.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For more challenging separations or for achieving high purity, RP-HPLC is the method of choice.[5]
-
Column Selection: A C18 column is the most common stationary phase.
-
Mobile Phase: A gradient of acetonitrile in water is typically used. Both solvents should be acidified with a small amount of trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to ensure the carboxylic acid is protonated and to improve peak shape.
-
Troubleshooting Table for Column Chromatography
| Problem | Possible Cause | Solution |
| Product is streaking on the column | The carboxylic acid is interacting too strongly with the silica gel. | Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid. |
| Poor separation from starting materials | The polarity difference between the product and starting materials is small. | Use a shallower gradient during elution. Consider using a different stationary phase or a different solvent system. |
| Product is insoluble in the loading solvent | The N-sulfonylated amino acid has poor solubility in nonpolar solvents. | Dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane, ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column. |
Section 3: Deprotection Issues
FAQ 4: The deprotection of the sulfonyl group is proving difficult and giving low yields. What are the best methods and how can I troubleshoot them?
The robust nature of the sulfonamide bond makes its cleavage a significant challenge. The choice of deprotection method depends heavily on the specific sulfonyl group and the other functional groups present in the molecule.
Common Deprotection Strategies and Troubleshooting:
| Sulfonyl Group | Deprotection Method | Common Issues | Troubleshooting |
| Tosyl (Ts) | Reductive cleavage (e.g., sodium in liquid ammonia, SmI2)[6] or strong acid (e.g., HBr/phenol, trifluoromethanesulfonic acid).[6] | Incomplete reaction, side reactions with other functional groups. | For reductive methods, ensure anhydrous conditions and a sufficient excess of the reducing agent. For acidic methods, optimize the reaction temperature and time. Be aware that strong acids can cause side reactions like sulfonyl group migration in electron-rich aromatic systems.[6] |
| Nosyl (Ns) | Thiol-mediated cleavage (e.g., thiophenol and K2CO3). | Incomplete reaction, difficulty removing thiol byproducts. | Use a sufficient excess of the thiol and base. Consider using a polymer-supported thiol to simplify workup. |
| 2,4-Dinitrobenzenesulfonyl (DNs) | Similar to nosyl, cleaved with thiols. | Similar to nosyl. | Similar to nosyl. |
Chemoselectivity in Deprotection
In complex molecules, such as peptides, achieving chemoselective deprotection of a sulfonyl group without affecting other protecting groups is critical.
Caption: Decision tree for selecting a deprotection strategy for common N-sulfonyl groups.
Section 4: Handling & Stability
FAQ 5: My N-sulfonylated amino acid seems to be degrading upon storage. What are the best practices for storage and handling?
While N-sulfonylated amino acids are generally stable compounds, their long-term stability can be influenced by storage conditions.
Recommendations for Storage and Handling:
-
Solid Form: As a solid, N-sulfonylated amino acids are typically stable at room temperature for extended periods if kept in a well-sealed container, protected from moisture and light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
In Solution: The stability of N-sulfonylated amino acids in solution is highly dependent on the solvent and pH.
-
Aqueous Solutions: In neutral or acidic aqueous solutions, they are generally stable. However, in basic aqueous solutions, hydrolysis of the sulfonamide bond can occur, especially at elevated temperatures.
-
Organic Solvents: In common organic solvents (e.g., DMF, DCM, acetonitrile), they are generally stable. However, it is always good practice to use freshly prepared solutions for reactions.
-
Solubility Considerations:
The introduction of a sulfonyl group, particularly an aromatic one, can significantly decrease the aqueous solubility of an amino acid.[7]
-
Improving Solubility:
-
pH Adjustment: In aqueous media, the solubility can often be increased by adjusting the pH to deprotonate the carboxylic acid (forming a more soluble carboxylate salt) or protonate the sulfonamide nitrogen (though this requires very strong acid).
-
Co-solvents: The addition of polar aprotic co-solvents like DMSO or DMF can help to solubilize N-sulfonylated amino acids in aqueous buffers.
-
Section 5: Analytical Characterization
FAQ 6: What are the key analytical techniques for characterizing my N-sulfonylated amino acid, and what should I look for?
Thorough analytical characterization is essential to confirm the identity and purity of your N-sulfonylated amino acid.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the NH2 signal of the starting amino acid and the appearance of a new NH proton signal, which is typically shifted downfield. The characteristic signals of the sulfonyl group (e.g., aromatic protons for a tosyl group) should also be present.
-
¹³C NMR: The carbon signals of the amino acid backbone will be shifted upon sulfonylation.
-
-
Mass Spectrometry (MS):
-
Confirmation of Mass: The primary use of MS is to confirm the molecular weight of the product.
-
Fragmentation Analysis: In tandem MS (MS/MS), N-sulfonylated compounds can exhibit characteristic fragmentation patterns. A common fragmentation pathway for arylsulfonamides is the loss of SO2 (64 Da).[8] Understanding these patterns can help in structure elucidation and impurity identification.[9][10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: HPLC is the gold standard for determining the purity of your compound. A single, sharp peak is indicative of a pure sample.
-
Method Development: As discussed in the purification section, RP-HPLC with a C18 column and an acidified water/acetonitrile mobile phase is a robust method for analyzing N-sulfonylated amino acids.
-
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
Gerile, N., et al. (2019). Solubility and Aggregation Behavior of Octanoyl Amino Acids Magnesium Complexes. Solid State Phenomena, 295, 8-13. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
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Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (2007). Peptide synthesis protocols. Humana press.
-
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2021). Progress and perspectives of electrochemical insights for C–H and N–H sulfonylation. New Journal of Chemistry, 45(37), 17356-17377. [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Carpino, L. A., et al. (2004). Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42). Angewandte Chemie International Edition, 43(2), 232-236. [Link]
-
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. In Methods in molecular biology (Vol. 2013, pp. 85-101). Humana, New York, NY. [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686915. [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Britton, J., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 638-645. [Link]
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Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 139. [Link]
-
Kapko, V., & Vrikkis, M. (2021). Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution. International journal of molecular sciences, 22(9), 4945. [Link]
-
Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids (Doctoral dissertation, University of Windsor). [Link]
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]
-
Ge, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(11), 1733-1741. [Link]
-
Chang, D., et al. (2022). Influence of amino acids on the aggregation behavior and drug solubilization of branched block copolymers. Journal of Molecular Liquids, 356, 119011. [Link]
-
Reddit. (2023, December 23). Solution-Phase N-Deprotection of di- and tri-peptides. r/Chempros. [Link]
-
Albericio, F., & Carpino, L. A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(17), 3923. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
-
Han, Y., et al. (1996). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Journal of peptide research, 47(2), 97-103. [Link]
-
Karlsen, F. (2021, November 30). How to remove salts from a sample containing amino acids for HPLC analysis? ResearchGate. [Link]
-
Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Journal of Biomolecular NMR, 77(1-2), 1-11. [Link]
-
Freitag, D., & Metz, P. (2006). A synthesis of novel N-sulfonylated β-amino acids. Tetrahedron, 62(8), 1799-1805. [Link]
-
Widdifield, C. M., & Bryce, D. L. (2016). 14 N Solid-State NMR Spectroscopy of Amino Acids. Chemistry-A European Journal, 22(52), 18886-18897. [Link]
-
Fujii, N., et al. (1987). Studies on Peptides. CLII. 1, 2) Hard Acid Deprotecting Procedure for Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]
-
Novatchev, N., & Holzgrabe, U. (2001). Evaluation of impurity profile of amino acids by means of CE. Journal of pharmaceutical and biomedical analysis, 26(5-6), 779-789. [Link]
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Technical Support Center: Enhancing the Biological Activity of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic Acid Derivatives
Prepared by the Senior Application Scientist Team
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid derivatives. This class of compounds, integrating a sulfonamide moiety with an amino acid scaffold, presents significant therapeutic potential but also unique experimental challenges.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, enhance experimental outcomes, and accelerate research progress.
Part I: Synthesis & Purification - Troubleshooting Guide
The synthesis of these derivatives typically involves the reaction of an L-phenylalanine derivative with 4-bromophenylsulfonyl chloride.[3] While straightforward in principle, several issues can arise.
Q1: My reaction yield is consistently low or zero. What are the common causes?
Low or non-existent yield is a frequent problem that can often be traced to reagent quality, reaction conditions, or the presence of moisture.[4]
Troubleshooting Synthesis Yields
| Problem | Potential Cause | Recommended Solution & Rationale |
|---|---|---|
| Low or No Product | Hydrolysis of 4-bromophenylsulfonyl chloride | Sulfonyl chlorides are highly susceptible to hydrolysis by water, forming the unreactive sulfonic acid. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.[3] |
| Poor quality of starting amine | The amino group of the phenylpropanoic acid derivative may be protected, protonated, or degraded. Solution: Verify the identity and purity of the starting material via NMR or LC-MS. If using an amino acid ester hydrochloride salt, ensure stoichiometric addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine in situ. | |
| Incorrect stoichiometry or base | Insufficient base will leave the generated HCl unquenched, protonating the starting amine and rendering it non-nucleophilic. An inappropriate base (e.g., NaOH in some organic solvents) may cause side reactions. Solution: Use at least 2 equivalents of a tertiary amine base like triethylamine—one to neutralize the HCl salt of the starting material (if applicable) and one to scavenge the HCl produced during the reaction. |
| Reaction Stalls | Incomplete reaction | The reaction may be slow or reach equilibrium. Solution: Monitor progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider a slight excess (1.05-1.1 eq) of the sulfonyl chloride or extending the reaction time.[3] Gentle heating (40-50 °C) can also be effective but may increase side product formation. |
dot
Caption: General workflow for sulfonamide synthesis.
Q2: My final product is difficult to purify. What are the likely impurities?
Purification challenges often stem from side reactions occurring during synthesis.
-
Unreacted Starting Materials: If the reaction did not go to completion, both the amine and the sulfonyl chloride (or its hydrolyzed sulfonic acid form) may remain.
-
Di-sulfonated Product: If a primary amine is used and an excess of sulfonyl chloride is added under harsh conditions, a di-sulfonated byproduct can form. To avoid this, add the sulfonyl chloride solution slowly at a reduced temperature (e.g., 0 °C) to maintain control over the reaction.[3]
-
Hydrolyzed Sulfonyl Chloride: 4-bromophenylsulfonic acid is a common impurity. It is highly polar and can typically be removed by an aqueous wash (e.g., with sodium bicarbonate solution) during the workup, as it will partition into the aqueous layer as its sodium salt.
Part II: Biological Activity Assays - Troubleshooting Guide
Evaluating the biological activity of newly synthesized compounds requires robust and reproducible assays. Problems at this stage can mask true activity or lead to false positives.
Q3: I'm observing poor reproducibility or high variability in my cell-based assay results. What should I investigate?
Variability can be introduced by compound handling, assay conditions, or the inherent properties of the derivatives.
Troubleshooting Assay Variability
| Problem | Potential Cause | Recommended Solution & Rationale |
|---|---|---|
| High Well-to-Well Variability | Compound Precipitation | Sulfonamides can have limited aqueous solubility. If the compound precipitates in the assay medium, the effective concentration will be inconsistent. Solution: Visually inspect wells for precipitation. Determine the compound's kinetic solubility in your assay buffer. Always prepare a high-concentration stock in 100% DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. |
| Inaccurate Pipetting | Small volume inaccuracies during serial dilutions or plating can lead to large concentration errors. Solution: Ensure pipettes are properly calibrated. Use low-retention tips. For multi-well plates, create a master mix of the compound in media before dispensing to wells to minimize pipetting variations. | |
| Inconsistent Results Between Experiments | Cell Health & Passage Number | The metabolic state and phenotype of cells can change with high passage numbers or stress, affecting their response to compounds. Solution: Use cells within a defined, low passage number range. Ensure consistent cell seeding density and monitor cell health (e.g., morphology, doubling time) before each experiment. |
| | Matrix Effects | Components in biological matrices (e.g., plasma, serum) can interfere with the assay readout or the compound itself. Solution: If using LC-MS for quantification, use a stable isotope-labeled internal standard to account for matrix effects. For plate-based assays, run appropriate controls with vehicle and matrix alone to identify interference.[5] |
dot
Caption: Decision tree for troubleshooting assay variability.
Part III: Frequently Asked Questions (FAQs)
Q4: What is the general structure-activity relationship (SAR) for sulfonamide-based inhibitors?
The biological activity of sulfonamides is highly dependent on the substituents.[1]
-
Sulfonamide Core: The -SO₂NH- group is a critical pharmacophore, often acting as a hydrogen bond donor and acceptor, and can serve as an isostere for carboxylic acids.[6]
-
N-substituent (Phenylpropanoic acid moiety): This portion significantly influences the compound's physical properties (solubility, lipophilicity) and can form key interactions with the target protein. Modifications to the phenyl ring or the propanoic acid chain (e.g., esterification) can modulate potency and selectivity.[2][7]
-
Sulfonyl-substituent (4-Bromophenyl moiety): The electronics and sterics of this group are crucial. The bromine atom is an electron-withdrawing group that also increases lipophilicity, potentially enhancing membrane permeability or promoting specific halogen bonding interactions with the target.[8]
Q5: What are the likely biological targets for this class of compounds?
Given their hybrid structure, these derivatives could target a range of enzymes or pathways.
-
Matrix Metalloproteinases (MMPs): Many sulfonamide derivatives are known MMP inhibitors, where the sulfonamide group coordinates with the active site zinc ion.[9]
-
Carbonic Anhydrases (CAs): This is a classic target for aromatic sulfonamides.[1][10] The sulfonamide group binds to the zinc ion in the enzyme's active site.
-
Cyclooxygenase (COX) Enzymes: The arylpropionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[2]
-
Kinases: While less common, some sulfonamides have been developed as kinase inhibitors, where the scaffold helps position other functional groups to interact with the ATP-binding pocket.[11]
Part IV: Key Experimental Protocols
Protocol 1: General Synthesis of a 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid derivative
This protocol is a representative example based on standard methods for sulfonamide synthesis.[3][8]
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the solution and stir for 15 minutes at 0 °C.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting amine using TLC (e.g., with a 3:7 Ethyl Acetate:Hexane mobile phase) or LC-MS.
-
Workup: Once the reaction is complete, quench by adding 1 M HCl solution. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Protocol 2: Preparation of Compound Stock Solutions for Biological Assays
-
Primary Stock: Accurately weigh approximately 5-10 mg of the purified compound into a sterile microcentrifuge tube. Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock. Prepare intermediate dilutions in 100% DMSO as needed.
-
Final Dilution: Prepare the final concentrations by diluting the intermediate DMSO solutions directly into the cell culture medium or assay buffer. The final DMSO concentration should be kept constant across all tested concentrations and should not exceed a level that affects cell viability (typically ≤0.5%).
Part V: References
-
Technical Support Center: Synthesis of Sulfonamide Derivatives.
-
Avoiding common errors in sulfonamide synthesis experimental protocols.
-
Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry.
-
Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International.
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie.
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules.
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
-
2016 White Paper on Recent Issues in Bioanalysis: Focus on Biomarker Assay Validation (BAV). Bioanalysis.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters.
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences.
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Oriental Journal of Chemistry.
-
(S)-2-Amino-3-(4-bromophenyl)propanoic acid. MedChemExpress.
-
Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. Antimicrobial Agents and Chemotherapy.
-
Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. Yao Xue Xue Bao.
-
Synthesis of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives. ResearchGate.
-
The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience.
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules.
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules.
-
Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. Google Patents.
-
A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
- 9. Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of N-(4-bromophenylsulfonyl)phenylalanine
Welcome to the technical support center for the synthesis of N-(4-bromophenylsulfonyl)phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during this synthetic procedure. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental work.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of N-(4-bromophenylsulfonyl)phenylalanine, typically achieved through the reaction of L-phenylalanine with 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions, is a robust transformation.[1][2] However, several side reactions can occur, leading to reduced yields, impure products, and downstream complications. This guide addresses the most common issues in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yields in this sulfonamide synthesis are often attributable to two primary side reactions: hydrolysis of the sulfonyl chloride and di-sulfonylation of the phenylalanine.
-
Hydrolysis of 4-bromobenzenesulfonyl Chloride: The most common culprit for low yields is the hydrolysis of the highly reactive 4-bromobenzenesulfonyl chloride to the unreactive 4-bromobenzenesulfonic acid.[3][4] This occurs when the sulfonyl chloride is exposed to water.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.[5]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents to minimize water content.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Reagent Quality: Use a fresh bottle of 4-bromobenzenesulfonyl chloride or purify it before use if it has been stored for an extended period.[3]
-
-
-
Di-sulfonylation of Phenylalanine: Although less common with amino acids due to steric hindrance, the formation of a di-sulfonylated byproduct can occur, where two molecules of 4-bromobenzenesulfonyl chloride react with the amine.[5]
-
Causality: This can happen if there is a localized excess of the sulfonyl chloride or if the reaction conditions are not well-controlled.
-
Troubleshooting:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the 4-bromobenzenesulfonyl chloride.[5] A common starting point is a 1:1 to 1:1.1 molar ratio of phenylalanine to sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture containing phenylalanine and the base. This maintains a low concentration of the sulfonyl chloride and minimizes the chance of di-sulfonylation.
-
-
Question 2: I've isolated my product, but analytical data (NMR, LC-MS) suggests the presence of significant impurities. What could they be?
Answer: Besides the starting materials and the hydrolysis product mentioned above, you may be observing impurities arising from racemization or reactions involving the carboxylic acid moiety.
-
Racemization of Phenylalanine: The stereochemical integrity of the chiral center in phenylalanine can be compromised under certain conditions, leading to the formation of the D-enantiomer of the desired product.
-
Causality: While less common under standard Schotten-Baumann conditions, prolonged exposure to strong bases or elevated temperatures can lead to racemization.[6] The mechanism can involve the formation of a carbanion intermediate at the alpha-carbon.[6]
-
Troubleshooting:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[3] Avoid excessive heating.
-
Base Selection: Use a non-nucleophilic organic base like pyridine or triethylamine, or an inorganic base like sodium carbonate.[7][8] Overly strong bases may increase the risk of racemization.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and work it up as soon as it is complete to avoid prolonged exposure to basic conditions.
-
-
-
Side Reactions at the Carboxyl Group: Although the amino group is significantly more nucleophilic, side reactions involving the carboxylate can occur, especially if it is activated.
-
Causality: If the reaction conditions are not carefully controlled, intermediates that can react with the carboxylate may form. For instance, if the pH drops, the sulfonyl chloride could potentially react with the carboxylate.[7]
-
Troubleshooting:
-
Maintain pH: Ensure the reaction medium remains basic to keep the carboxylic acid in its deprotonated (carboxylate) form, which is less reactive towards the sulfonyl chloride. The use of a sufficient excess of base (1.5-2.0 equivalents) is crucial.[4]
-
-
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenylsulfonyl)phenylalanine
This protocol is a self-validating system designed to minimize side reactions.
-
Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add L-phenylalanine (1.0 eq).
-
Add a suitable anhydrous solvent system, such as a mixture of 1,4-dioxane and water or dichloromethane and water.[1][7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add an appropriate base, such as sodium carbonate (2.0 eq) or triethylamine (1.5 eq).[4][7]
-
-
Reaction:
-
In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous organic solvent used in the reaction.
-
Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred phenylalanine mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC until the starting material (phenylalanine) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture with 1M HCl to a pH of ~2.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Why are Schotten-Baumann conditions typically used for this synthesis? A1: Schotten-Baumann conditions refer to the use of a two-phase solvent system (an organic solvent and an aqueous base) for acylation or sulfonylation.[1][2] This is advantageous because it allows for the reaction of the water-insoluble sulfonyl chloride with the water-soluble amino acid salt, while the aqueous base neutralizes the HCl byproduct, driving the reaction to completion.[9]
Q2: Can I use a different base, like sodium hydroxide? A2: Yes, sodium hydroxide is a common base for the Schotten-Baumann reaction.[2] However, careful control of its concentration and addition is necessary to avoid excessive hydrolysis of the sulfonyl chloride and potential racemization.
Q3: What analytical techniques are best for identifying the side products? A3: A combination of techniques is recommended for comprehensive impurity profiling.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the product and detecting the presence of impurities. Chiral HPLC can be used to determine the enantiomeric excess and detect racemization.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and can help identify the structures of major impurities if they can be isolated.
Q4: How can I confirm the hydrolysis of 4-bromobenzenesulfonyl chloride has occurred? A4: The resulting 4-bromobenzenesulfonic acid has very different physical properties. It is a water-soluble solid, and its presence can often be confirmed by its absence in the organic extracts during workup after acidification. It can also be identified by comparing with an authentic sample using techniques like TLC or HPLC.
Visualizing Reaction Pathways
To better understand the chemical transformations during the synthesis, the following diagrams illustrate the main reaction and key side reactions.
Caption: Key side reactions in the synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BenchChem. (n.d.). 4-Bromobenzenesulfonyl Chloride | Research Chemical.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Sivakua, S., & Smith, D. K. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5738. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research, 41(2). Retrieved from [Link]
-
Chen, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
- 12. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid. We provide in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the common challenges associated with N-sulfonylated amino acid synthesis.
Overview and Reaction Scheme
The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is typically achieved via the nucleophilic attack of the amino group of L-phenylalanine on the sulfur atom of 4-bromophenylsulfonyl chloride. This reaction, often performed under Schotten-Baumann conditions, requires careful control of pH and temperature to ensure high yield and purity by selectively promoting N-sulfonylation over other potential side reactions.[1]
Caption: General synthesis pathway for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis? A1: The single most critical factor is maintaining anhydrous conditions and using high-purity reagents, especially the 4-bromophenylsulfonyl chloride.[2] Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid, a compound that is unreactive toward the amine.[3] Ensure all glassware is oven-dried and use anhydrous solvents if employing a non-aqueous system.
Q2: Which base should I use for this reaction? A2: The choice of base is crucial. For aqueous conditions (Schotten-Baumann), an inorganic base like sodium hydroxide is used to neutralize the HCl byproduct and deprotonate the amino acid.[1] In organic solvents like Dichloromethane (DCM), a non-nucleophilic organic base such as triethylamine or pyridine is preferred. These bases scavenge the HCl generated without competing with the L-phenylalanine as a nucleophile.[3]
Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to resolve the starting materials from the product. The product, being more polar than the sulfonyl chloride but potentially less polar than the free amino acid, should have a distinct Rf value. Staining with ninhydrin can help visualize the consumption of the L-phenylalanine starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Q4: Is there a risk of racemization at the chiral center of L-phenylalanine? A4: While racemization is a concern in many amino acid modifications, the sulfonylation of the amine group under standard conditions generally proceeds without affecting the stereochemical integrity of the alpha-carbon.[5] However, harsh basic conditions or elevated temperatures for prolonged periods should be avoided.
Q5: What is the expected yield for this reaction on a lab scale? A5: With optimized conditions and pure reagents, yields can be quite high. Similar N-acylation reactions of amino acids report yields upwards of 90%.[1] A typical lab-scale synthesis should aim for a yield of 80-95% after purification.
Troubleshooting Guide
Scaling up a synthesis can introduce new challenges. This guide addresses specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Sulfonyl Chloride: Reagent bottle was left open, or moisture is present in the reaction setup.[2][3] 2. Incorrect Stoichiometry: Inaccurate measurement of starting materials or base. 3. Suboptimal Base: The base used is too weak to neutralize HCl or is sterically hindered. | 1. Use a fresh bottle or a newly opened container of 4-bromophenylsulfonyl chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Double-check all calculations and measurements. Ensure accurate molar ratios (typically 1:1 amine to sulfonyl chloride, with 1.1-1.5 equivalents of base).[2] 3. Switch to a standard base like triethylamine for organic solvents or NaOH for aqueous systems. |
| Formation of Multiple Byproducts | 1. Di-sulfonylation: The sulfonamide product's nitrogen is deprotonated and reacts with another molecule of sulfonyl chloride. 2. Reaction with Carboxylic Acid: The carboxylic acid group may react to form a mixed anhydride, though this is less common under these conditions.[5] 3. Polymerization: Possible if the amine is not properly protected, leading to intermolecular reactions.[6] | 1. Avoid using a large excess of the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the reaction mixture at a low temperature (0-5 °C) to control reactivity. 2. Maintain controlled pH and temperature. The amine is a much stronger nucleophile than the carboxylate, making the desired reaction highly favorable. 3. Ensure proper stoichiometry and controlled addition of reagents. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or solvent residues can inhibit crystallization. 2. Incorrect pH during Workup: The product is an acid and will remain dissolved as its carboxylate salt if the solution is not sufficiently acidified. 3. Inappropriate Recrystallization Solvent: The product may be too soluble or insoluble in the chosen solvent. | 1. Purify the crude product using flash column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).[7] 2. During the aqueous workup, ensure the pH is adjusted to ~2 using an acid like HCl to fully protonate the carboxylic acid and induce precipitation.[1] 3. Perform a solvent screen for recrystallization. Good options include water, ethanol/water, or ethyl acetate/hexane mixtures.[3] |
| Difficulty Filtering the Product | 1. Very Fine Precipitate: Rapid precipitation can lead to very small particles that clog filter paper. 2. Gummy or Oily Solid: The product may have oiled out of solution instead of crystallizing. | 1. Allow the acidified solution to cool slowly without agitation to encourage the growth of larger crystals. If the precipitate is already formed, try a gentle heating and slow cooling cycle. 2. After acidification, stir the mixture vigorously. If it remains oily, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude solid for purification. |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a standard Schotten-Baumann procedure for the N-acylation of amino acids.[1]
Materials:
-
L-Phenylalanine (1.0 eq)
-
4-Bromophenylsulfonyl chloride (1.05 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2N
-
Distilled Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in a 1N NaOH solution (2.2 eq of NaOH in water). Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in a minimal amount of an organic solvent like DCM or THF.
-
Reaction: Add the sulfonyl chloride solution dropwise to the cold, stirring L-phenylalanine solution over 30-45 minutes. Maintain the temperature between 0-5 °C. Use a pH meter to ensure the solution remains basic (pH > 9); add more NaOH solution if necessary.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction via TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM (2 x 50 mL for a 20 mmol scale reaction) to remove any unreacted sulfonyl chloride or organic impurities.
-
Precipitation: Cool the separated aqueous layer again in an ice bath. Slowly acidify the solution to a pH of ~2 by adding 2N HCl dropwise with vigorous stirring. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts.
-
Drying: Air-dry the solid on the filter or in a desiccator to obtain the crude product.
-
Purification (Recrystallization): Transfer the crude solid to a flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.[3]
Analytical Characterization
-
Purity Analysis: Purity should be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]
-
Structural Verification: The identity of the final compound should be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]
-
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
- BenchChem. (2025).
- PubMed. (n.d.). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides.
- Freitag, D., & Metz, P. (2006). A synthesis of novel N-sulfonylated β-amino acids. Tetrahedron, 62(8), 1799–1805.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry.
- PJSIR. (n.d.).
- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
- NIH. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A facile method for the synthesis of N-(α-aminoacyl) sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pjsir.org [pjsir.org]
- 8. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid and Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Enzyme Inhibition and the Significance of N-Arylsulfonyl Amino Acids
Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, playing crucial roles in elucidating biological pathways and forming the basis for a vast array of therapeutics. Among the diverse classes of inhibitors, those targeting metalloproteases are of significant interest due to the involvement of these enzymes in physiological processes and pathological conditions such as cancer, inflammation, and cardiovascular diseases.
The N-arylsulfonyl amino acid scaffold, exemplified by the conceptual molecule 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, represents a promising class of enzyme inhibitors. This structure combines the key features of an amino acid, providing a framework for recognition by enzyme active sites, with a sulfonamide moiety, which is known to interact with metal ions, particularly the zinc ion present in the active site of many metalloproteases. The 4-bromophenyl group in the topic compound likely contributes to the molecule's properties through electronic effects and by providing a site for further chemical modification.
This guide will delve into the mechanistic details of inhibition by N-sulfonylated amino acids, using (S)-N-sulfamoylphenylalanine as a case study for its inhibitory action on carboxypeptidase A (CPA), a model zinc metalloprotease. We will then draw objective comparisons with other prominent classes of metalloprotease inhibitors, supported by experimental data and protocols.
Comparative Analysis of Enzyme Inhibitors
The effectiveness of an enzyme inhibitor is determined by several factors, including its potency (typically measured as IC50 or Ki), selectivity for the target enzyme over other proteins, and its mechanism of action. Below is a comparison of N-sulfonylated amino acids with other major classes of metalloprotease inhibitors.
| Inhibitor Class | General Structure | Primary Target Interaction | Potency Range | Key Advantages | Key Disadvantages |
| N-Sulfonylated Amino Acids | R-SO2-NH-CHR'-COOH | Zinc chelation by the sulfonamide group; interactions of the amino acid side chain with specificity pockets. | Sub-micromolar to nanomolar | Good zinc-binding affinity; synthetic tractability; potential for high selectivity based on the amino acid scaffold. | Can have off-target effects on other sulfonamide-binding proteins (e.g., carbonic anhydrases). |
| Hydroxamates | R-CO-NH-OH | Bidentate chelation of the active site zinc ion. | Nanomolar to picomolar | Very potent zinc chelation. | Often lack selectivity, leading to off-target effects; potential for in vivo toxicity. |
| Carboxylate-Based Inhibitors | R-CH(COOH)-... | Coordination with the active site zinc ion. | Micromolar to nanomolar | Good bioavailability and safety profile. | Generally lower potency compared to hydroxamates. |
| Thiol-Based Inhibitors | R-SH | Strong coordination with the active site zinc ion. | Nanomolar | Potent zinc binding. | Prone to oxidation and disulfide bond formation in vivo, leading to inactivation. |
Data-Driven Comparison: Inhibition of Carboxypeptidase A
To provide a concrete example, let's compare the inhibitory potency of our reference N-sulfonylated amino acid, (S)-N-sulfamoylphenylalanine, with other known inhibitors of carboxypeptidase A.
| Inhibitor | Class | Ki (Inhibition Constant) |
| (S)-N-Sulfamoylphenylalanine | N-Sulfonylated Amino Acid | 0.64 µM[1] |
| L-Benzylsuccinate | Carboxylate | 0.45 µM |
| (R)-2-Mercapto-3-phenylpropanoic acid | Thiol | 1.1 µM |
| Potato Carboxypeptidase Inhibitor (PCI) | Protein Inhibitor | ~1 nM[2] |
This comparison highlights that while N-sulfonylated amino acids are potent inhibitors, other classes, particularly naturally occurring protein inhibitors, can exhibit even higher potency. The choice of inhibitor class for therapeutic development often involves a trade-off between potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Closer Look at N-Sulfonylated Amino Acid Inhibitors
The inhibitory activity of N-sulfonylated amino acids against zinc metalloproteases stems from the ability of the sulfonamide group to coordinate with the zinc ion in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making these compounds effective transition-state analogue inhibitors.[1]
The X-ray crystal structure of (S)-N-sulfamoylphenylalanine in complex with carboxypeptidase A reveals that the sulfamoyl moiety directly interacts with the zinc ion.[1] The amino acid portion of the inhibitor occupies the S1' specificity pocket of the enzyme, with the phenyl group of the phenylalanine analogue making favorable hydrophobic interactions. This dual interaction, zinc chelation and side-chain binding, is the basis for both the potency and potential selectivity of this class of inhibitors.
Signaling Pathway Context: Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis. N-arylsulfonyl amino acid derivatives have been explored as MMP inhibitors. The diagram below illustrates the role of MMPs in cancer cell invasion and the point of intervention for MMP inhibitors.
Caption: Role of MMPs in cancer metastasis and inhibition point.
Experimental Protocols: Assessing Enzyme Inhibition
To empirically compare the performance of enzyme inhibitors, a robust and reproducible experimental setup is essential. The following is a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a model metalloprotease like carboxypeptidase A.
Workflow for IC50 Determination
Sources
A Comprehensive Guide to Validating the In Vitro Activity of N-(4-bromophenylsulfonyl)phenylalanine
For researchers, scientists, and drug development professionals, the rigorous in vitro validation of a novel chemical entity is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive, technically detailed framework for characterizing the in vitro activity of N-(4-bromophenylsulfonyl)phenylalanine, a compound of interest due to its structural resemblance to the amino acid phenylalanine. We will navigate the logical progression of experiments, from initial biochemical target engagement to functional cellular assays, while emphasizing the scientific rationale behind each step and objectively comparing its potential performance against relevant alternatives.
Introduction: Unveiling the Potential of a Phenylalanine Analog
N-(4-bromophenylsulfonyl)phenylalanine is a synthetic molecule that marries the core structure of L-phenylalanine with a 4-bromophenylsulfonyl group. This structural modification suggests a potential interaction with biological pathways that recognize or process phenylalanine. A primary putative target is Phenylalanine Hydroxylase (PAH), the rate-limiting enzyme in the catabolism of phenylalanine.[1][2][3] Dysregulation of PAH activity is the underlying cause of the metabolic disorder Phenylketonuria (PKU).[4][5] Therefore, a logical starting point for validating the in vitro activity of this compound is to assess its potential as a modulator of PAH.
This guide will present a tiered approach to validation, beginning with direct enzyme inhibition assays, followed by mechanism of action studies, and culminating in cell-based assays to assess cellular potency and cytotoxicity. Throughout this process, we will consider appropriate positive and negative controls, as well as established inhibitors for comparative analysis.
Experimental Validation Workflow
A systematic and hierarchical approach is essential for the robust in vitro characterization of a novel compound. Our proposed workflow for N-(4-bromophenylsulfonyl)phenylalanine is designed to build a comprehensive profile of its activity, from the molecular to the cellular level.
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A Researcher's Guide to Selectivity Profiling: A Case Study of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Introduction: De-risking Novel Chemical Entities
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from bench to bedside is fraught with challenges. A primary hurdle is ensuring that a compound interacts selectively with its intended biological target while minimizing engagement with unintended proteins, a phenomenon known as off-target activity. Such cross-reactivity can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a major cause of late-stage clinical trial failures.
This guide focuses on 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid , an NCE with a structure suggestive of potential biological activity. Lacking a predefined target, this compound serves as an ideal model for outlining a comprehensive, multi-tiered strategy for selectivity and cross-reactivity profiling. Our objective is to provide fellow researchers, scientists, and drug development professionals with a robust framework for characterizing the interaction landscape of any new small molecule, thereby enabling early, data-driven decisions in the drug discovery pipeline. The presence of a sulfonamide group and a phenylalanine-like backbone are key structural alerts that will inform our hypothesis-driven screening strategies.[1][2][3]
The Tiered Strategy for Selectivity Profiling
A systematic and tiered approach is paramount to efficiently and cost-effectively build a comprehensive selectivity profile. We advocate for a strategy that begins with broad, unbiased screening to identify potential interaction hubs, followed by more focused, hypothesis-driven assays to confirm and quantify these interactions.
Caption: A tiered workflow for profiling novel compound selectivity.
Tier 1: Broad, Unbiased Profiling
The initial step should cast a wide net to uncover unanticipated interactions across major druggable protein families. The rationale is to survey a large portion of the "druggable proteome" to identify primary targets and significant off-targets simultaneously.
-
Kinome Profiling : Protein kinases represent one of the largest and most important classes of drug targets. Their structural conservation, however, makes achieving selectivity challenging. We propose utilizing a comprehensive kinase binding assay panel, such as the KINOMEscan® platform, which assesses interactions with over 480 kinases.[4][5][6][7] This active site-directed competition binding assay provides quantitative data on a compound's ability to displace a ligand from the kinase active site, offering a direct measure of binding affinity.
-
Epigenetic Target Profiling : Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues and are increasingly important drug targets in oncology and inflammation.[1][8] The BROMOscan® platform, which is based on similar technology to KINOMEscan, allows for screening against a panel of human bromodomains to identify potential interactions with this target class.[9][10][11]
Tier 2: Hypothesis-Driven Screening
The structural features of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid guide the selection of focused screening panels to investigate probable cross-reactivity.
-
Carbonic Anhydrases (CAs) : The sulfonamide moiety is a classic pharmacophore known to bind with high affinity to the zinc metalloenzyme active site of carbonic anhydrases.[5][10][12][13] Inhibition of various CA isozymes can lead to therapeutic effects (e.g., in glaucoma) or side effects.[2] Therefore, screening against a panel of key CA isozymes (e.g., CA I, II, IV, IX, XII) is essential.
-
Cyclooxygenase (COX) Enzymes : Certain anti-inflammatory drugs, like celecoxib, are sulfonamides that selectively inhibit COX-2.[4][8][11][14] It is prudent to assess the inhibitory activity of our test compound against both COX-1 and COX-2 to determine its potential for anti-inflammatory effects and gastrointestinal side effects.
-
hERG Potassium Channel : Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, a potentially fatal cardiac arrhythmia.[9][15][16][17][18] Given that some sulfonamide-containing drugs have been shown to interact with hERG, a functional patch-clamp assay to assess hERG inhibition is a critical safety screen.
Tier 3: Cellular and Functional Validation
Biochemical hits must be validated in a cellular context to confirm their biological relevance.
-
Target Engagement Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its putative target inside intact cells.
-
Functional Assays : If a primary target is identified (e.g., a specific kinase), a downstream functional assay should be performed to confirm that target binding translates into modulation of a signaling pathway.
-
Cell Viability/Toxicity Assays : Broad-spectrum cytotoxicity should be assessed in multiple cell lines to establish a therapeutic window and identify potential liabilities not predicted by biochemical screens.
Data Presentation and Comparative Analysis
Clear presentation of quantitative data is crucial for interpretation. Below is a hypothetical dataset from a broad kinase screen, comparing our lead compound with a hypothetical, less selective analogue (Analogue B).
Table 1: Comparative Kinase Selectivity Profile at 10 µM
| Kinase Target | Lead Compound (% Inhibition) | Analogue B (% Inhibition) | Kinase Family |
| CDK2 | 95.2 | 96.5 | CMGC |
| GSK3B | 89.7 | 91.2 | CMGC |
| MAPK14 (p38a) | 35.1 | 75.8 | CMGC |
| VEGFR2 | 10.5 | 68.4 | TK |
| SRC | 5.8 | 55.1 | TK |
| ROCK1 | 12.3 | 42.1 | AGC |
| AKT1 | 2.1 | 33.7 | AGC |
| ... (473 more) | < 20 | ... | ... |
Data Analysis: The lead compound demonstrates high potency against CDK2 and GSK3B with a clean profile against other kinases. In contrast, Analogue B, while also potent against CDK2/GSK3B, shows significant off-target activity against p38a, VEGFR2, and SRC. This illustrates how a seemingly minor structural change can dramatically alter the selectivity profile. The lead compound would be prioritized for its superior selectivity.
Caption: Off-target inhibition of VEGFR2 by Analogue B.
Experimental Protocols
Protocol: Competition Binding Assay (KINOMEscan® Principle)
This protocol outlines the principle behind a large-scale competition binding assay.
-
Immobilization : An affinity resin is prepared by immobilizing an active-site directed ligand specific for a broad class of kinases.
-
Incubation : In separate wells of a multi-well plate, a DNA-tagged kinase from a library of ~480 kinases is incubated with the test compound (e.g., at 10 µM) in binding buffer.
-
Competition : The kinase-compound mixture is then added to the affinity resin. Kinases that are not bound by the test compound will bind to the immobilized ligand. Kinases that are bound by the test compound will remain in solution.
-
Wash : The resin is washed to remove unbound proteins and the test compound.
-
Elution & Quantification : The DNA-tagged kinases remaining on the resin are eluted. The amount of each kinase is quantified using qPCR with kinase-specific primers.
-
Data Analysis : The amount of kinase recovered in the presence of the test compound is compared to a DMSO vehicle control. A low signal indicates that the test compound prevented the kinase from binding to the resin, signifying a binding interaction. Data is typically expressed as percent inhibition or used to calculate a dissociation constant (Kd).[4][5][9]
Protocol: Cellular Viability Assay (MTT Assay)
This protocol assesses the general cytotoxicity of a compound.
-
Cell Plating : Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a DMSO vehicle control and a positive control (e.g., staurosporine).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Readout : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the DMSO control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is lost).
Conclusion
The process of characterizing a novel chemical entity like 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid requires a rigorous, multi-faceted approach. By employing a tiered strategy that moves from broad, unbiased screening to specific, hypothesis-driven assays and finally to cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This systematic evaluation not only illuminates the therapeutic potential of an NCE but also, crucially, identifies potential liabilities early in the discovery process. This data-driven methodology is fundamental to increasing the efficiency and success rate of developing safe and effective medicines.
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Lin, L. S., et al. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. [Link]
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The Halogen Dance: A Comparative Efficacy Analysis of Brominated vs. Chlorinated Sulfonylated Amino Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles is a perpetual endeavor. Among the vast arsenal of molecular scaffolds, sulfonylated amino acids have emerged as a privileged class, demonstrating a wide spectrum of pharmacological activities.[1] A key strategy in the medicinal chemist's toolbox for fine-tuning the properties of these molecules is halogenation. The introduction of halogen atoms can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide provides an in-depth, objective comparison of the efficacy of brominated versus chlorinated sulfonylated amino acids, supported by experimental data and field-proven insights to inform rational drug design.
The Sulfonylated Amino Acid Scaffold: A Foundation for Bioactivity
Sulfonylated amino acids are hybrid molecules that combine the structural features of an amino acid with a sulfonamide group. This unique combination imparts a range of desirable properties, including the ability to form strong hydrogen bonds and engage in specific interactions with biological targets. The amino acid moiety provides a chiral backbone and diverse side chains that can be tailored for specific receptor or enzyme active sites, while the sulfonamide group can act as a transition-state analog or a key binding element.[1] The synthesis of these compounds typically involves the reaction of an amino acid with a sulfonyl chloride derivative.[1]
The Influence of Halogenation: A Tale of Two Halogens
The substitution of a hydrogen atom with a halogen is a common and powerful strategy in drug discovery. Both chlorine and bromine, belonging to the halogen group, share some common effects when incorporated into a drug molecule, such as increasing lipophilicity and modulating electronic properties. However, their distinct physicochemical characteristics lead to different impacts on the overall efficacy of a compound.
Physicochemical Properties: A Head-to-Head Comparison
The choice between bromine and chlorine substitution can significantly alter the physicochemical properties of a sulfonylated amino acid, which in turn dictates its biological activity and pharmacokinetic profile.
| Property | Bromine (Br) | Chlorine (Cl) | Implication in Drug Design |
| Atomic Radius (Å) | 1.14 | 0.99 | Bromine's larger size can provide better van der Waals contacts with a target protein but may also lead to steric hindrance. |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Chlorine's higher electronegativity can lead to stronger dipole moments and potentially different hydrogen bonding interactions. |
| Polarizability (ų) | 4.77 | 3.03 | Bromine is more polarizable, which can enhance dispersion forces (van der Waals interactions) with the target, potentially increasing binding affinity. |
| Lipophilicity (Hansch parameter, π) | +0.86 | +0.71 | Both increase lipophilicity, but bromine has a slightly greater effect, which can enhance membrane permeability but also potentially increase metabolic susceptibility and off-target toxicity. |
The "Magic Chloro" Effect and its Brominated Counterpart
In recent years, the term "magic methyl" has been used to describe the often-dramatic and unpredictable improvements in potency and pharmacokinetic properties observed upon the introduction of a methyl group. A similar phenomenon, dubbed the "magic chloro" effect, has been noted for chlorine substitution. The replacement of a hydrogen atom with chlorine can lead to remarkable increases in binding affinity and metabolic stability. This is attributed to a combination of factors, including favorable interactions with the target protein, altered conformation of the molecule, and blocking of metabolically labile positions. While not as extensively documented with a catchy moniker, bromine substitution can also lead to significant enhancements in biological activity, often through its superior ability to form strong halogen bonds and other non-covalent interactions.
Comparative Efficacy: Synthesizing the Evidence
Direct comparative studies on the efficacy of brominated versus chlorinated sulfonylated amino acids are scarce in the published literature. However, by analyzing individual studies and applying fundamental principles of medicinal chemistry, we can construct a comparative framework.
Impact on Biological Activity
The choice of halogen can have a profound impact on the inhibitory activity of sulfonylated amino acids against their target enzymes or their binding affinity to receptors.
-
Enzyme Inhibition: Studies on chlorinated sulfonamides have demonstrated their potential as inhibitors of various enzymes, including urease, butyrylcholinesterase, and lipoxygenase. For instance, a series of chlorinated sulfonamides showed potent inhibitory activity against butyrylcholinesterase, a target for Alzheimer's disease therapy. The structure-activity relationship (SAR) of sulfonamide inhibitors of human carbonic anhydrase C has also been analyzed, revealing the importance of the substitution pattern on inhibitory potency. While specific data on brominated sulfonylated amino acids as enzyme inhibitors is less prevalent, the principles of halogen bonding suggest that bromine's greater polarizability could lead to enhanced potency in cases where such interactions are crucial for binding to the enzyme's active site.
-
Receptor Binding: Halogenation can significantly influence the affinity of a ligand for its receptor. For example, in a series of halogenated N,N'-diphenethylethylenediamines, both fluoro and bromo substituents at certain positions conferred higher σ1 receptor binding affinity compared to their iodinated counterparts. This highlights that the nature and position of the halogen are critical for optimal receptor interaction. In the context of sulfonylated amino acids, a bromine atom, with its larger size and greater polarizability, might offer more favorable interactions within a hydrophobic binding pocket compared to a chlorine atom.
Pharmacokinetic Profile: ADME Considerations
The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is critically influenced by its physicochemical properties, which are in turn affected by halogenation.
-
Absorption and Distribution: The increased lipophilicity conferred by both chlorine and bromine can enhance absorption across biological membranes. However, excessive lipophilicity can also lead to poor aqueous solubility and increased binding to plasma proteins, which can limit the free drug concentration. The slightly higher lipophilicity of brominated compounds may necessitate careful optimization to achieve a balanced profile.
-
Metabolism and Excretion: Halogenation can significantly impact a drug's metabolic stability. The introduction of a chlorine or bromine atom can block sites of metabolism, leading to a longer half-life. However, the carbon-halogen bond can also be a site for metabolic attack. The C-Br bond is generally weaker than the C-Cl bond, which could potentially make brominated compounds more susceptible to certain metabolic pathways.
Experimental Design and Protocols
To empirically determine the superior halogen for a given sulfonylated amino acid scaffold, a series of well-designed experiments are necessary.
Synthesis of Halogenated Sulfonylated Amino Acids
The synthesis of these compounds can be achieved through a multi-step process.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of halogenated sulfonylated amino acids.
Step-by-Step Synthesis Protocol (General):
-
Protection of the Amino Acid: If the amino acid has a reactive side chain, it may need to be protected using a suitable protecting group.
-
Sulfonylation: The amino group of the amino acid (or its ester derivative) is reacted with the appropriate halogenated sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent).
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This typically involves washing with acidic and basic aqueous solutions, followed by drying of the organic layer. The crude product is then purified, usually by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used, it is removed in the final step to yield the desired halogenated sulfonylated amino acid.
In Vitro Efficacy Evaluation
Enzyme Inhibition Assay (IC50 Determination):
Diagram of the Enzyme Inhibition Assay Workflow:
Caption: Workflow for determining the IC50 value in an enzyme inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare stock solutions of the enzyme, its substrate, and the brominated and chlorinated sulfonylated amino acids (inhibitors) in a suitable buffer.
-
Set up the Assay: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor.
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at a constant temperature for a specific period.
-
Measure Activity: Measure the rate of product formation using a suitable detection method (e.g., absorbance, fluorescence).
-
Calculate IC50: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]
Receptor Binding Assay (Radioligand Displacement):
Diagram of the Receptor Binding Assay Workflow:
Sources
A Senior Application Scientist's Guide to Benchmarking N-brosyl-phenylalanine Against Known VLA-4 Antagonists
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, the inhibition of Very Late Antigen-4 (VLA-4) presents a compelling target. This guide offers an in-depth technical comparison of a novel small molecule, N-brosyl-phenylalanine, with established VLA-4 antagonists. We will delve into the mechanistic underpinnings of VLA-4 signaling, provide detailed protocols for robust in vitro evaluation, and present a comparative analysis of potency.
The Central Role of VLA-4 in Inflammation
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key player in the inflammatory cascade.[1] Expressed on the surface of various leukocytes, including T and B lymphocytes, monocytes, and eosinophils, VLA-4 orchestrates their migration from the bloodstream into tissues at sites of inflammation.[1] This process is initiated by the interaction of VLA-4 with its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells.[2][3][4] This binding event is a critical checkpoint for leukocyte extravasation and subsequent tissue damage in a host of inflammatory and autoimmune diseases.[5]
The therapeutic rationale for VLA-4 antagonism is straightforward: by blocking the VLA-4/VCAM-1 interaction, we can prevent the infiltration of inflammatory cells into target tissues, thereby mitigating disease pathology. This principle has been clinically validated with the success of monoclonal antibodies like natalizumab.
VLA-4 Signaling: A Cascade of Pro-inflammatory Events
The binding of VLA-4 to VCAM-1 is not a simple tethering event; it initiates a complex intracellular signaling cascade, often referred to as "outside-in" signaling, that promotes cell survival, proliferation, and further migration. Understanding this pathway is crucial for appreciating the mechanism of action of VLA-4 antagonists.
Key signaling nodes downstream of VLA-4 engagement include:
-
Focal Adhesion Kinase (FAK): Upon VLA-4 clustering, FAK is recruited and autophosphorylated, creating a docking site for other signaling proteins.[6]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: FAK can activate the PI3K/Akt pathway, a critical signaling axis for cell survival and proliferation.[6][7]
-
MAPK/ERK Pathway: VLA-4 activation also leads to the stimulation of the MAPK/ERK pathway, which is heavily involved in cell growth, differentiation, and migration.[5][8][9][10]
VLA-4 Signaling Cascade
The Antagonists: A Comparative Overview
We will benchmark N-brosyl-phenylalanine against two classes of established VLA-4 antagonists: a therapeutic monoclonal antibody and a small molecule inhibitor.
1. N-brosyl-phenylalanine and Related Phenylalanine Derivatives
N-brosyl-phenylalanine belongs to a class of small molecule VLA-4 antagonists based on a phenylalanine scaffold. The "brosyl" group refers to p-bromobenzenesulfonyl. While specific public data on N-brosyl-phenylalanine is limited, extensive research on related N-benzenesulfonyl and N-acyl-phenylalanine derivatives has demonstrated their potential as potent VLA-4 inhibitors.[11][12][13][14][15] For the purpose of this guide, we will consider its anticipated high potency based on closely related analogs. For instance, N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine derivatives have shown exceptional potency with IC50 values around 1 nM.[11]
Structure of N-brosyl-L-phenylalanine:
N-brosyl-L-phenylalanine Structure
2. Natalizumab (Tysabri®)
Natalizumab is a humanized monoclonal antibody that targets the α4 subunit of VLA-4.[5] Its high specificity and affinity for VLA-4 effectively block the interaction with VCAM-1, preventing leukocyte transmigration into the central nervous system and gut, making it an effective treatment for multiple sclerosis and Crohn's disease.[5] Natalizumab exhibits a very high binding affinity for VLA-4, with a reported EC50 of 0.11 ± 0.01 μg/mL for reticulocytes and 0.16 ± 0.01 μg/mL for leukocytes, which translates to a binding affinity in the range of 0.7 to 1.3 nM.[16][17]
3. Firategrast (SB-683699)
Firategrast is an orally available small molecule antagonist of both α4β1 (VLA-4) and α4β7 integrins.[18] It has been investigated in clinical trials for multiple sclerosis.[18] As a small molecule, it offers the potential for oral administration, a significant advantage over monoclonal antibodies. Firategrast has a reported IC50 of 198 nM for inhibiting the binding of soluble VCAM-1 to VLA-4 expressing cells.[8]
4. Vedolizumab (Entyvio®)
It is crucial to distinguish vedolizumab from direct VLA-4 antagonists. Vedolizumab is a gut-selective integrin antagonist that specifically binds to the α4β7 integrin, not α4β1 (VLA-4).[11][19] It blocks the interaction of α4β7 with MAdCAM-1, which is primarily expressed in the gut, thereby preventing T-lymphocyte migration into the gastrointestinal tract.[1] While it shares the α4 subunit with VLA-4, its β subunit specificity makes it a gut-specific immunomodulator rather than a systemic VLA-4 antagonist.
Quantitative Performance Benchmark
The following table summarizes the key performance metrics for the discussed VLA-4 antagonists.
| Antagonist | Type | Target(s) | Potency (IC50/Binding Affinity) | Key Advantages |
| N-brosyl-phenylalanine | Small Molecule | VLA-4 | Estimated ~1 nM (based on potent analogs)[11] | Potential for oral bioavailability, high potency |
| Natalizumab | Monoclonal Antibody | VLA-4 | ~0.7-1.3 nM (binding affinity)[16][17] | High specificity and proven clinical efficacy |
| Firategrast | Small Molecule | VLA-4, α4β7 | 198 nM (IC50)[8] | Oral bioavailability |
Experimental Protocols for In-House Benchmarking
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key in vitro assays.
Experimental Workflow: VLA-4 Antagonist Evaluation
In Vitro Evaluation Workflow
Protocol 1: Static Cell Adhesion Assay (VLA-4/VCAM-1)
This assay quantifies the ability of an antagonist to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1.
Materials:
-
96-well, flat-bottom, high-binding microplates
-
Recombinant human VCAM-1/Fc chimera
-
VLA-4 expressing cells (e.g., Jurkat T-cells, U937 monocytes)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Assay buffer (e.g., RPMI 1640)
-
Test compounds (N-brosyl-phenylalanine and comparators)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human VCAM-1 to 2 µg/mL in sterile PBS.
-
Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
The next day, wash the wells three times with 200 µL of sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of sterile PBS.
-
-
Cell Preparation:
-
Culture VLA-4 expressing cells to a density of approximately 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compounds (N-brosyl-phenylalanine, natalizumab, firategrast) in assay buffer.
-
Add 50 µL of the cell suspension to each well of the VCAM-1 coated plate.
-
Add 50 µL of the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of the antagonist relative to the vehicle control.
-
Plot the percentage of adhesion against the log of the antagonist concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Transwell Migration Assay
This assay measures the ability of an antagonist to inhibit the chemotaxis of leukocytes towards a chemoattractant.
Materials:
-
Transwell inserts with a 3-5 µm pore size polycarbonate membrane
-
24-well companion plates
-
VLA-4 expressing cells (e.g., primary T-lymphocytes, Jurkat cells)
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Test compounds
-
Cell counting solution (e.g., Trypan Blue) or a fluorescent dye for quantification
-
Hemocytometer or flow cytometer
Procedure:
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.
-
Add 600 µL of assay medium without the chemoattractant to control wells.
-
-
Cell Preparation:
-
Resuspend VLA-4 expressing cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate containing the chemoattractant.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts from the plate.
-
Collect the migrated cells from the lower chamber.
-
Count the number of migrated cells using a hemocytometer and Trypan Blue exclusion or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking N-brosyl-phenylalanine against established VLA-4 antagonists. The provided data and protocols enable a rigorous, evidence-based evaluation of this promising small molecule. Based on the high potency of related N-benzenesulfonyl-phenylalanine derivatives, N-brosyl-phenylalanine warrants further investigation as a potential oral therapeutic for inflammatory diseases. Future studies should focus on in vivo efficacy in relevant animal models of diseases such as multiple sclerosis or inflammatory bowel disease, as well as comprehensive pharmacokinetic and safety profiling. The continued exploration of potent, orally bioavailable small molecule VLA-4 antagonists holds the promise of more accessible and patient-friendly treatments for a range of debilitating inflammatory conditions.
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Kopka, I. E., et al. (2002). Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(4), 637-640. [Link]
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Li, B., et al. (2003). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890. [Link]
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Natalizumab Blocks VLA-4 Mediated Red Blood Cell Adhesion and Is a Potential Therapy for Sickle Cell Disease. (2014). ResearchGate. [Link]
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Chigaev, A., et al. (2011). Discovery of very late antigen-4 (VLA-4, α4β1 integrin) allosteric antagonists. Journal of Biological Chemistry, 286(7), 5458-5465. [Link]
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Assessment of lymphocyte migration in an ex vivo transmigration system. (2022). STAR Protocols, 3(3), 101552. [Link]
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Chigaev, A., et al. (2011). Discovery of very late antigen-4 (VLA-4, α4β1 integrin) allosteric antagonists. Journal of Biological Chemistry, 286(7), 5458-5465. [Link]
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What is the best method for assaying primary lymphocyte migration? (2013). ResearchGate. [Link]
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Transwell Assay. (n.d.). Retrieved from [Link]
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The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET. (2015). PLoS One, 10(3), e0121399. [Link]
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Yang, G. X., et al. (2002). N-Tetrahydrofuroyl-(L)-phenylalanine derivatives as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(11), 1497-1500. [Link]
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Chen, L., et al. (2002). N-acyl-L-phenylalanine Derivatives as Potent VLA-4 Antagonists That Mimic a Cyclic Peptide Conformation. Bioorganic & Medicinal Chemistry Letters, 12(2), 137-140. [Link]
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Wary, K. K., et al. (1998). Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts. Journal of Cell Biology, 140(1), 169-180. [Link]
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Harris, C. J., et al. (2002). Dehydrophenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(1), 17-20. [Link]
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Binding between heparin and the integrin VLA-4. (2008). Thrombosis and Haemostasis, 100(4), 643-649. [Link]
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May, A. E., et al. (2000). VLA-4 (alpha(4)beta(1)) engagement defines a novel activation pathway for beta(2) integrin-dependent leukocyte adhesion involving the urokinase receptor. Blood, 96(2), 506-513. [Link]
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MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved from [Link]
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MAPK-ERK Signaling Pathway. (n.d.). Elabscience. Retrieved from [Link]
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He, Y., et al. (2005). Focal adhesion kinase is upstream of phosphatidylinositol 3-kinase/Akt in regulating fibroblast survival in response to contraction of type I collagen matrices via a beta 1 integrin viability signaling pathway. Journal of Biological Chemistry, 280(33), 29639-29647. [Link]
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Basson, M. D., et al. (2007). FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway. FASEB Journal, 21(8), 1730-1741. [Link]
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Targeting Ras signaling excitability in cancer cells through combined inhibition of FAK and PI3K. (2022). Cell Communication and Signaling, 20(1), 12. [Link]
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Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. (2012). Current Topics in Medicinal Chemistry, 12(14), 1473-1489. [Link]
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Adhesion to VCAM1 and P-selectin Predict Time-to-Resolution (TTR) of Vaso-Occlusive Crisis. (2022). medRxiv. [Link]
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Model of signaling pathways linking R-Ras to FAK and p130 Cas. (n.d.). ResearchGate. [Link]
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Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019). Applied Microbiology and Biotechnology, 103(5), 2045-2055. [Link]
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Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). Frontiers in Catalysis, 3. [Link]
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Phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]
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ERK/MAPK signalling pathway and tumorigenesis. (2018). Oncology Letters, 15(5), 7791-7796. [Link]
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The primary structure of the alpha 4 subunit of VLA-4: homology to other integrins and a possible cell-cell adhesion function. (1989). The EMBO Journal, 8(5), 1361-1368. [Link]
- Process for preparing 4-borono-L-phenylalanine. (n.d.).
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Harris, C. J., et al. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(1), 21-24. [Link]
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Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. (1980). International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]
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Firategrast. (n.d.). Wikipedia. Retrieved from [Link]
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Characterization of VLA-4-dependent myeloma cell adhesion to fibronectin and VCAM-1. (2000). British Journal of Haematology, 108(4), 794-803. [Link]
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Vascular cell adhesion molecule-1 and the integrin VLA-4 are the principal adhesion molecules involved in the interaction between blast colony-forming cells and bone marrow stromal cells. (1995). British Journal of Haematology, 91(2), 338-346. [Link]
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In vivo validation of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid efficacy
An In Vivo Comparative Analysis of Novel and Established Phosphoglycerate Mutase 1 (PGAM1) Inhibitors in Oncology Models
This guide provides a comprehensive in vivo validation framework for evaluating the efficacy of novel therapeutic agents targeting the metabolic enzyme Phosphoglycerate Mutase 1 (PGAM1). As cancer cells exhibit a heightened reliance on glycolysis, targeting key enzymes in this pathway, such as PGAM1, has emerged as a promising anti-neoplastic strategy.[1][2] PGAM1 catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate, a critical step in glycolysis.[1][2][3] Its overexpression is correlated with tumor progression and poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[4][5]
This document will focus on the in vivo validation of a novel investigational compound, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (hereafter referred to as Compound BPS), a putative PGAM1 inhibitor. Its preclinical efficacy will be compared against established allosteric PGAM1 inhibitors, HKB99 and KH3, providing a benchmark for its therapeutic potential.
The Rationale for Targeting PGAM1 in Cancer Therapy
Cancer cells reprogram their metabolism to support rapid proliferation, a phenomenon that includes a preference for aerobic glycolysis, often referred to as the Warburg effect.[1] This metabolic shift creates a dependency on glycolytic enzymes, including PGAM1.[1][2] Inhibition of PGAM1 disrupts the glycolytic flux, leading to a depletion of downstream metabolites essential for energy production and anabolic processes.[1] This metabolic stress can induce cell death and sensitize cancer cells to other therapies.[1][6] Furthermore, some PGAM1 inhibitors can modulate the tumor microenvironment, for instance, by promoting the infiltration of cytotoxic T-cells, thereby enhancing anti-tumor immunity.
Mechanism of Action: Allosteric Inhibition of PGAM1
Compound BPS, along with the comparators HKB99 and KH3, are hypothesized to function as allosteric inhibitors of PGAM1. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[7] This mode of inhibition can offer greater specificity and reduced off-target effects.
Caption: Allosteric inhibition of PGAM1 by Compound BPS blocks the conversion of 3-PG to 2-PG, disrupting glycolysis and downstream anabolic pathways.
In Vivo Efficacy Evaluation: A Xenograft Model Protocol
To assess the anti-tumor activity of Compound BPS in a living system, a subcutaneous xenograft model using human cancer cell lines with known PGAM1 overexpression is employed.
Experimental Workflow
Caption: Standard workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Step-by-Step Protocol
-
Cell Culture and Implantation:
-
Human non-small-cell lung cancer (NSCLC) cells (e.g., A549 or H1299) are cultured under standard conditions.
-
A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of Matrigel and PBS is subcutaneously injected into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Group Assignment:
-
Tumors are allowed to grow, and their volume is measured every two days using calipers (Volume = 0.5 x length x width²).
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
-
Drug Formulation and Administration:
-
Vehicle Control: Standard vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Compound BPS: 50 mg/kg, formulated in vehicle, administered via intraperitoneal (i.p.) injection once daily.
-
HKB99: 50 mg/kg, formulated in vehicle, administered i.p. once daily.
-
KH3: 75 mg/kg, formulated in vehicle, administered i.p. every three days.[8]
-
-
Efficacy Monitoring:
-
Tumor volume and body weight are measured every 2-3 days for the duration of the study (typically 21-28 days).
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue may be processed for pharmacodynamic biomarker analysis (e.g., western blot for PGAM1 pathway markers) or immunohistochemistry.
-
Comparative Efficacy of PGAM1 Inhibitors
The following table summarizes the in vivo efficacy of Compound BPS in comparison to published data for HKB99 and KH3 in relevant cancer models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Compound BPS (Hypothetical) | NSCLC Xenograft (A549) | 50 mg/kg, i.p., daily | ~65% | Demonstrates significant anti-tumor activity with good tolerability. | N/A |
| HKB99 | NSCLC Xenograft (H1975) | 50 mg/kg, i.p., daily | >60% | Suppressed tumor growth and metastasis; overcame erlotinib resistance.[7] | [7] |
| KH3 | Hepatocellular Carcinoma (HCC) Subcutaneous Model | 75 mg/kg, i.p., every 3 days | Significant tumor growth inhibition | Promoted ferroptosis and CD8+ T-cell infiltration, synergizing with anti-PD-1 immunotherapy.[8] | [8] |
Discussion and Future Directions
The hypothetical in vivo data for Compound BPS positions it as a promising therapeutic candidate with efficacy comparable to established PGAM1 inhibitors like HKB99. Its significant tumor growth inhibition in a NSCLC model suggests a potent anti-proliferative effect mediated by the disruption of cancer cell metabolism.
Compared to HKB99, which has also shown efficacy in NSCLC models and the ability to overcome resistance to targeted therapies, Compound BPS demonstrates a similar level of tumor growth inhibition.[7] The ability of KH3 to not only inhibit tumor growth but also to modulate the immune microenvironment highlights a potential dual mechanism of action for PGAM1 inhibitors that warrants further investigation for Compound BPS.[8] Future studies should explore the potential for synergistic combinations of Compound BPS with immunotherapy, as has been demonstrated for KH3.
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IUBMB Life. (2019). Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy. [Link]
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A Researcher's Guide to the Reproducible Synthesis of N-(4-bromophenylsulfonyl)phenylalanine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. In the synthesis of novel chemical entities, even minor variations in experimental conditions can lead to significant discrepancies in yield, purity, and ultimately, biological activity. This guide provides an in-depth analysis of the synthesis of N-(4-bromophenylsulfonyl)phenylalanine, a compound of interest in medicinal chemistry, with a core focus on ensuring experimental reproducibility. We will explore a detailed synthetic protocol, critically analyze factors influencing its outcome, and compare it with alternative phenylalanine derivatives.
Introduction: The Imperative of Reproducibility in Chemical Synthesis
The challenge of reproducibility in scientific research is a well-documented issue, with chemistry being one of the disciplines most affected.[1][2] A lack of reproducibility can stem from incomplete documentation of experimental procedures, subtle variations in reagents and equipment, and a lack of understanding of critical process parameters.[1][3] In the context of drug discovery and development, the consistent synthesis of a target molecule is paramount for reliable structure-activity relationship (SAR) studies, preclinical evaluation, and eventual clinical translation.
This guide is designed to serve as a practical resource for researchers working with N-(4-bromophenylsulfonyl)phenylalanine and related compounds. By emphasizing the principles of experimental design, meticulous execution, and thorough characterization, we aim to empower scientists to generate reliable and reproducible data.
Synthesis of N-(4-bromophenylsulfonyl)phenylalanine: A Protocol Focused on Reproducibility
The synthesis of N-(4-bromophenylsulfonyl)phenylalanine typically involves the N-acylation of phenylalanine with 4-bromophenylsulfonyl chloride. While seemingly straightforward, several factors can influence the success and reproducibility of this reaction.
Experimental Workflow: Synthesis of N-(4-bromophenylsulfonyl)phenylalanine
Caption: A generalized workflow for the synthesis of N-(4-bromophenylsulfonyl)phenylalanine.
Detailed Step-by-Step Methodology
A representative protocol for the synthesis of N-(4-bromophenylsulfonyl)phenylalanine is adapted from the Schotten-Baumann reaction conditions, commonly used for N-acylation of amino acids.[4]
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in a 1 M solution of sodium hydroxide (2 equivalents) in water. Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.1 equivalents) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
-
Reaction:
-
To the vigorously stirred solution of phenylalanine, slowly add the solution of 4-bromophenylsulfonyl chloride dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
-
Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Assess the final purity using High-Performance Liquid Chromatography (HPLC).
-
Critical Factors Influencing Reproducibility
Achieving consistent results in the synthesis of N-(4-bromophenylsulfonyl)phenylalanine hinges on meticulous control over several key parameters.
| Parameter | Importance for Reproducibility | Potential Issues if Not Controlled | Recommended Best Practices |
| Purity of Reagents | High | Side reactions, low yield, difficult purification. | Use reagents from reliable suppliers with specified purity. Phenylalanine should be enantiomerically pure. |
| Reaction Temperature | Critical | At higher temperatures, hydrolysis of the sulfonyl chloride can occur. | Maintain the temperature at 0-5°C during the addition of the sulfonyl chloride. |
| Stoichiometry | Important | Excess sulfonyl chloride can lead to side products. Insufficient base can result in incomplete reaction. | Use a slight excess of the sulfonyl chloride (1.1 eq.) and at least 2 equivalents of base. |
| Stirring Rate | Significant | In a biphasic system, inefficient stirring can lead to poor mixing and lower reaction rates.[5] | Ensure vigorous and consistent stirring throughout the reaction. |
| pH of the Reaction | Crucial | The amino group of phenylalanine must be deprotonated to be nucleophilic, but a very high pH can promote hydrolysis of the sulfonyl chloride. | Maintain a basic pH (around 9-10) during the reaction. |
| Work-up Procedure | Important | Incomplete extraction or washing can leave impurities in the final product. | Follow a standardized and consistent work-up protocol. |
Comparison with Alternative Phenylalanine Derivatives
The choice of a specific phenylalanine derivative in a research program depends on the desired properties and the synthetic accessibility. Here, we compare N-(4-bromophenylsulfonyl)phenylalanine with other relevant analogs.
| Compound | Synthetic Accessibility | Key Features and Applications | Potential Reproducibility Challenges |
| N-(4-bromophenylsulfonyl)phenylalanine | Moderate | The bromo- and sulfonyl- groups offer sites for further functionalization (e.g., Suzuki coupling). Potential as a building block for protease inhibitors.[6] | As discussed, sensitive to reaction conditions. |
| p-Benzoyl-L-phenylalanine (Bpa) | More complex synthesis | Photoreactive amino acid used in photoaffinity labeling to study protein-protein interactions.[7] | Multi-step synthesis requires careful control at each stage.[7] |
| 4-Azido-L-phenylalanine (AzF) | Commercially available but synthesis is involved | Used in "click chemistry" for protein labeling and engineering. | Handling of azides requires specific safety precautions. |
| Large Neutral Amino Acids (LNAAs) | Naturally occurring or simple derivatives | Used in therapeutic approaches for phenylketonuria (PKU) by competing with phenylalanine for transport across the blood-brain barrier.[8][9] | Not a synthetic challenge, but their biological effects can vary depending on the specific mixture and dosage. |
Ensuring Trustworthiness: A Self-Validating Experimental System
To build a self-validating system for the synthesis of N-(4-bromophenylsulfonyl)phenylalanine, researchers should incorporate the following practices:
-
Internal Standards: Use an internal standard during HPLC and NMR analysis to accurately quantify yield and purity.
-
Control Reactions: Run a control reaction in parallel under "standard" conditions with each new batch of reagents to ensure consistency.
-
Detailed Record-Keeping: Maintain a meticulous laboratory notebook, documenting every detail of the experimental setup, including reagent sources, lot numbers, and any observations.
-
Inter-laboratory Comparison: If possible, have a colleague in the same or a different lab attempt to reproduce the synthesis using the documented protocol.
Conclusion: Towards a More Reproducible Chemical Science
The synthesis of N-(4-bromophenylsulfonyl)phenylalanine, while a common organic transformation, serves as an excellent case study for the importance of experimental reproducibility. By understanding and controlling the critical parameters outlined in this guide, researchers can significantly improve the consistency and reliability of their results. This commitment to rigorous and transparent experimental practice is essential for advancing the fields of chemical biology and drug discovery.
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A Senior Application Scientist's Guide to the Synthesis of N-Sulfonylated Amino Acids: A Head-to-Head Comparison of Key Synthetic Routes
Introduction: The Significance of N-Sulfonylated Amino Acids in Modern Drug Discovery
N-sulfonylated amino acids are a pivotal class of compounds in medicinal chemistry and drug development. The incorporation of a sulfonyl group onto the nitrogen atom of an amino acid can profoundly alter its physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. Consequently, the efficient and selective synthesis of these molecules is of paramount importance to researchers in the pharmaceutical industry and academia.
This guide provides an in-depth, head-to-head comparison of the most common and effective synthetic routes for preparing N-sulfonylated amino acids. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the optimal synthetic strategy for their specific needs.
The Classic Approach: The Schotten-Baumann Reaction
First described in the 1880s, the Schotten-Baumann reaction remains a cornerstone of N-sulfonylation chemistry due to its simplicity and broad applicability.[1][2] The reaction involves the acylation of an amine with a sulfonyl chloride in the presence of a base, typically in a biphasic system of water and an organic solvent.[1]
Reaction Mechanism and Rationale
The mechanism begins with the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic sulfur atom of the sulfonyl chloride. The base plays a crucial dual role: it deprotonates the amino acid to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3] The use of a biphasic system is advantageous as it allows for the separation of the organic product from the aqueous base and inorganic salts.[1]
Figure 1: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol: Synthesis of N-Tosyl-L-Alanine
This protocol is a representative example of the Schotten-Baumann conditions for the N-tosylation of an amino acid.
Materials:
-
L-Alanine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of the Amino Acid Solution: Dissolve L-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of the Sulfonyl Chloride Solution: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in toluene.
-
Reaction: While vigorously stirring the L-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Separate the aqueous and organic layers. Wash the aqueous layer with toluene to remove any unreacted tosyl chloride.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of N-Tosyl-L-alanine should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water. Dry the product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.[4]
Scope and Limitations
-
Advantages:
-
Robust and Scalable: The Schotten-Baumann reaction is a well-established, reliable method that can be readily scaled up for the production of large quantities of N-sulfonylated amino acids.[2]
-
Cost-Effective: The reagents are generally inexpensive and readily available.
-
Broad Substrate Scope: It is compatible with a wide range of amino acids and sulfonyl chlorides.
-
-
Disadvantages:
-
Harsh Conditions: The use of a strong base can lead to side reactions, such as the hydrolysis of the sulfonyl chloride and racemization of the chiral center of the amino acid, particularly with prolonged reaction times or elevated temperatures.
-
Side Chain Reactivity: Amino acids with reactive side chains (e.g., lysine, tyrosine, cysteine) may require protection to prevent undesired sulfonylation at those sites.[5]
-
Workup: The biphasic nature of the reaction requires a workup procedure to separate the product from the aqueous and organic phases.
-
The Mitsunobu Reaction: A Milder Alternative
The Mitsunobu reaction offers a milder alternative for the synthesis of N-sulfonylated amino acids, proceeding under neutral conditions and often with a high degree of stereochemical control.[6] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
Reaction Mechanism and Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of the phosphine and the azodicarboxylate. This intermediate then deprotonates the sulfonamide, which acts as the nucleophile. The alcohol (in this case, a carboxylic acid of the amino acid is converted to an ester first, and the reaction is performed on a derivative where the amino acid has a hydroxyl group, or the sulfonamide is coupled to an alcohol) is then activated by the phosphonium salt, and subsequently displaced by the sulfonamide anion in an SN2 reaction, leading to inversion of stereochemistry at the carbon center.[7]
Figure 2: Generalized Mechanism of the Mitsunobu Reaction for N-Sulfonylation.
Experimental Protocol: N-Sulfonylation of a Protected Serine Derivative
This protocol illustrates the use of the Mitsunobu reaction for the N-sulfonylation of a protected amino acid.[8]
Materials:
-
N-Boc-L-Serine methyl ester
-
p-Toluenesulfonamide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of N-Boc-L-Serine methyl ester (1.0 equivalent), p-toluenesulfonamide (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of DIAD: Add DIAD (1.5 equivalents) dropwise to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-sulfonylated amino acid ester from triphenylphosphine oxide and the hydrazine byproduct.
Scope and Limitations
-
Advantages:
-
Mild Conditions: The reaction is performed under neutral conditions, which is beneficial for substrates sensitive to acids or bases.
-
Stereochemical Control: The reaction proceeds with inversion of configuration at the chiral center, providing a predictable stereochemical outcome.[7]
-
Orthogonal Protection: The mild conditions are compatible with a wide range of protecting groups, allowing for orthogonal protection strategies.[9]
-
-
Disadvantages:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[10]
-
Scalability: The cost and purification challenges associated with the reagents and byproducts can make the Mitsunobu reaction less practical for large-scale synthesis.[11]
-
Substrate Scope: The nucleophile (sulfonamide) should have a pKa of less than 13 for the reaction to proceed efficiently.[12] Sterically hindered alcohols can also be poor substrates.
-
Solid-Phase Synthesis: A High-Throughput Approach
Solid-phase peptide synthesis (SPPS) techniques can be adapted for the synthesis of N-sulfonylated amino acids and peptides. This method involves attaching the amino acid to a solid support (resin) and carrying out the sulfonylation and subsequent peptide couplings in a stepwise manner.
Workflow and Rationale
The general workflow for the solid-phase synthesis of an N-sulfonylated amino acid involves:
-
Resin Loading: The C-terminal amino acid is attached to a suitable resin, such as Wang or Rink amide resin.[13][14]
-
N-α-Deprotection: The temporary N-α-protecting group (e.g., Fmoc) is removed.
-
N-Sulfonylation: The free amine is reacted with a sulfonyl chloride in the presence of a non-nucleophilic base.
-
Washing: Excess reagents and byproducts are removed by washing the resin.
-
Cleavage: The final N-sulfonylated amino acid is cleaved from the resin.
This approach is particularly advantageous for the synthesis of N-sulfonylated peptides, as the sulfonylation can be performed at a specific position in the peptide chain.
Figure 3: General Workflow for Solid-Phase Synthesis of an N-Sulfonylated Peptide.
Experimental Protocol: Solid-Phase Synthesis of an N-Tosyl Dipeptide
This protocol provides a general outline for the synthesis of a dipeptide with an N-terminal tosyl group.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Wang resin
-
Piperidine in DMF (20%)
-
p-Toluenesulfonyl chloride (TsCl)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Swelling and Loading: Swell the Wang resin in DMF. Load the first Fmoc-protected amino acid onto the resin using standard coupling procedures.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the first amino acid.
-
Coupling of the Second Amino Acid: Couple the second Fmoc-protected amino acid using a coupling agent like HBTU/HOBt and DIEA.
-
Fmoc Deprotection: Remove the Fmoc group from the second amino acid with 20% piperidine in DMF.
-
N-Sulfonylation: Wash the resin thoroughly. Add a solution of p-toluenesulfonyl chloride (5-10 equivalents) and DIEA (5-10 equivalents) in DMF to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove all excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the N-tosyl dipeptide from the resin and remove any side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product. Purify by HPLC if necessary.
Scope and Limitations
-
Advantages:
-
High Throughput: Solid-phase synthesis is amenable to automation and parallel synthesis, allowing for the rapid generation of libraries of N-sulfonylated peptides.
-
Simplified Purification: The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts are simply washed away.
-
Site-Specific Modification: Sulfonylation can be performed at a specific site within a peptide sequence.
-
-
Disadvantages:
-
Resin and Reagent Cost: The resins and specialized reagents used in SPPS can be expensive.
-
Scalability: While possible, scaling up solid-phase synthesis can be more challenging and costly than solution-phase methods.
-
Monitoring Challenges: Monitoring the completion of reactions on the solid phase can be more difficult than in solution.
-
Comparative Summary of Synthesis Routes
| Feature | Schotten-Baumann Reaction | Mitsunobu Reaction | Solid-Phase Synthesis |
| Conditions | Basic, often biphasic | Neutral | Varies (mild deprotection and coupling) |
| Stereochemistry | Potential for racemization | Inversion of configuration | Dependent on coupling reagents |
| Yields | Generally good to excellent | Moderate to good | Variable, depends on sequence |
| Purification | Liquid-liquid extraction, crystallization | Chromatography | Washing, final cleavage and HPLC |
| Scalability | Excellent | Poor to moderate | Moderate |
| Cost | Low | High | High |
| Key Advantage | Robust, scalable, cost-effective | Mild conditions, stereocontrol | High-throughput, site-specific |
| Key Disadvantage | Harsh conditions, potential racemization | Stoichiometric byproducts, cost | Cost, scalability challenges |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for the preparation of N-sulfonylated amino acids depends on a careful consideration of the specific requirements of the target molecule and the overall research goals.
-
For large-scale synthesis of simple N-sulfonylated amino acids where cost and scalability are the primary concerns, the Schotten-Baumann reaction remains the method of choice, provided that potential racemization and side-chain reactivity are carefully managed.
-
When mild reaction conditions and precise stereochemical control are paramount, particularly for sensitive or complex substrates, the Mitsunobu reaction is a powerful tool, despite its limitations in scalability and purification.
-
For the rapid synthesis of libraries of N-sulfonylated peptides or for the site-specific incorporation of a sulfonyl group into a peptide chain, solid-phase synthesis offers unparalleled advantages in terms of efficiency and throughput.
By understanding the nuances of each of these synthetic strategies, researchers can confidently select the most effective method to advance their drug discovery and development programs.
References
-
Beddoe, R. H., & Sneddon, H. F. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(42), 7903-7925. [Link]
-
Choi, Y., & Lee, S. (2011). Synthesis of acyclic nucleosides with a chiral amino side chain by the Mitsunobu coupling reaction. Bulletin of the Korean Chemical Society, 32(5), 1731-1734. [Link]
- Gayo, L. M., & Suto, M. J. (1997). Peptide synthesis with sulfonyl protecting groups. Tetrahedron Letters, 38(2), 211-214.
-
Guichard, G., & Briand, J. P. (1998). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Journal of Organic Chemistry, 63(16), 5473-5476. [Link]
-
Nurani, A. (2021). (SPPS) Loading rate decreased on Fmoc quantification? ResearchGate. [Link]
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García-Martín, F., et al. (2013). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Molecules, 18(8), 9367-9377. [Link]
-
Góngora-Benítez, M., et al. (2017). Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. Organic Process Research & Development, 21(8), 1143-1148. [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
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Kappe, C. O., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 6(12), 2266-2274. [Link]
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Mitsunobu Reaction. (2024, January 10). YouTube. [Link]
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Wikipedia. (2023, November 29). Schotten–Baumann reaction. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
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Galé, J. (1998). Applications of the Mitsunobu reaction in peptide chemistry. Journal of Peptide Science, 4(1), 1-14. [Link]
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Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
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Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]
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Li, P., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
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Hughes, D. L. (2011). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Organic Reactions, 42, 335-656. [Link]
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Kuleshova, E. N., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3299. [Link]
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Wikipedia. (2023, November 29). Mitsunobu reaction. In Wikipedia. [Link]
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A Comprehensive Guide to Assessing the Selectivity of Novel Bioactive Compounds: A Case Study with 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
In the landscape of modern drug discovery, the precise characterization of a small molecule's selectivity is not merely a regulatory checkbox but a foundational pillar of its therapeutic hypothesis. A compound's efficacy and safety are intrinsically linked to its on-target potency and its promiscuity—or lack thereof—across the proteome. This guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of a novel compound. We will use the hypothetical, novel entity, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, as a case study to illustrate the decision-making process and experimental workflows.
The journey from a hit compound to a validated lead is one of progressive de-risking. A critical component of this is building a comprehensive understanding of its biological interaction profile. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach that begins with broad, exploratory methods and funnels down to precise, quantitative validation, mirroring the iterative nature of drug discovery itself.
Part 1: The Initial Challenge - Target Deconvolution of a Novel Compound
When presented with a novel compound like 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, which lacks a known biological target, the first imperative is to identify its primary binding partner(s). This process, known as target deconvolution, is a critical first step before any meaningful selectivity assessment can occur.[1][2] A multi-pronged approach is often the most fruitful.
In Silico and Computational Approaches
Before embarking on wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights.[3] Techniques such as chemical similarity analysis and machine learning-based target prediction can compare the compound's structure to databases of known ligands and their targets, suggesting potential protein families or specific targets.
Experimental Target Identification
Experimental validation is essential. Two primary strategies are employed: affinity-based and label-free methods.[4][5]
-
Affinity-Based Pull-Down: This classic approach involves immobilizing the compound on a solid support (e.g., agarose beads) or tagging it with a high-affinity handle like biotin.[1][4] This "bait" is then incubated with a cell lysate, and any proteins that bind are "pulled down," separated, and identified, typically by mass spectrometry.[4][6] The causality here is direct: physical interaction leads to co-purification.
-
Label-Free Methods: These techniques assess target engagement in a more native state, avoiding potential artifacts from chemical modification of the compound.
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that ligand binding can stabilize a protein against proteolysis.[1][7] Cell lysates are treated with the compound, then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be more resistant to digestion compared to the untreated control.
-
Cellular Thermal Shift Assay (CETSA®): CETSA is based on the thermodynamic stabilization of a target protein upon ligand binding.[8][9][10][11] Cells or lysates are treated with the compound and then heated across a temperature gradient. The stabilized target protein will remain soluble at higher temperatures than its unbound counterpart.[8][9][10] This method is powerful as it can be used in intact cells and even tissues, providing evidence of target engagement in a physiological context.[11][12]
-
Caption: Workflow for initial target deconvolution of a novel compound.
Part 2: Establishing the Selectivity Profile - A Kinome-Wide View
Let us hypothesize that the target deconvolution efforts for our compound identified a primary interaction with a specific protein kinase. Kinases are one of the largest and most therapeutically important protein families, and consequently, kinase inhibitors are notorious for off-target effects due to the conserved ATP-binding pocket.[13] Therefore, a broad assessment of selectivity across the kinome is a standard and essential step.
A variety of commercial services offer large-scale kinase screening panels, often covering over 400 kinases.[14][15][16] These platforms provide a panoramic view of a compound's interaction landscape.
Choosing the Right Platform
Two main types of large-panel screens are available:
-
Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a compound to displace a known, tagged ligand from the kinase active site.[14][17][18] A key advantage is that they are independent of ATP concentration and measure the true thermodynamic dissociation constant (Kd), providing a direct measure of binding affinity.[14]
-
Activity Assays (e.g., KinaseProfiler™): These assays measure the compound's ability to inhibit the catalytic activity (phosphorylation) of the kinase.[15][19] Results are typically reported as percent inhibition at a given concentration or as an IC50 value. It is crucial to consider the ATP concentration used in these assays, as it can significantly impact the apparent potency of ATP-competitive inhibitors.[13] Screening at physiological ATP concentrations (e.g., 1 mM) can provide a more biologically relevant measure of inhibitory activity.[16]
For a comprehensive profile, performing both types of assays can be highly informative, revealing compounds that bind but do not inhibit (non-functional binding) or those whose potency is highly dependent on ATP competition.
Quantifying and Visualizing Selectivity
The raw data from a kinome screen can be overwhelming. Quantifying selectivity into a single metric allows for objective comparison between compounds.
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases that a compound binds to or inhibits below a certain threshold by the total number of kinases tested.[13][20][21][22] For example, S(1µM) is the fraction of kinases inhibited with a Kd or IC50 below 1µM. A lower S-score indicates higher selectivity.[13]
Table 1: Illustrative Kinome Selectivity Data
| Compound | Primary Target | Primary Target Kd (nM) | S-Score (S(1µM)) | Gini Coefficient |
| Compound A (Hypothetical) | Kinase X | 15 | 0.02 (9/468) | 0.85 |
| Staurosporine (Non-selective) | Multiple | ~2-20 | 0.78 (365/468) | 0.21 |
| Gefitinib (Selective) | EGFR | 2 | 0.004 (2/468) | 0.92 |
Data is for illustrative purposes only.
The Gini coefficient is another metric that provides a more nuanced view of selectivity by considering the distribution of inhibition across the entire panel, not just a single cutoff. A value closer to 1 indicates a highly selective compound.
Part 3: Orthogonal Validation and In-Depth Characterization
Hits from large-scale screens—both the intended on-target and significant off-targets—must be validated using orthogonal methods. This step is critical for confirming the interactions and building a robust structure-activity relationship (SAR).
Caption: Tiered workflow for validating hits from a primary selectivity screen.
Biophysical Characterization: Beyond Affinity
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing binding thermodynamics.[23] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy in a single, label-free experiment.[24][25][26][27] This level of detail is invaluable for lead optimization, as different thermodynamic signatures can guide rational compound design.
Surface Plasmon Resonance (SPR): While ITC provides thermodynamic data, SPR provides kinetic data.[28][29][30][31] SPR measures the association (kon) and dissociation (koff) rates of the inhibitor-target interaction in real-time.[32] Two compounds can have the same Kd (affinity), but vastly different kinetic profiles. A compound with a slow koff, indicating a long target residence time, may exhibit more durable pharmacological effects in vivo.[32]
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation: Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize buffer mismatch artifacts. A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Concentration Determination: Accurately determine the concentrations of both the protein (e.g., by A280) and the compound stock solution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein into the sample cell (e.g., 20 µM) and the compound into the injection syringe (e.g., 200 µM).
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium after each injection.
-
Data Analysis: Integrate the heat change for each injection peak. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, ΔH, and ΔS.
Cellular Target Engagement: Confirming In-Cell Activity
Biochemical and biophysical assays use purified proteins, which may not fully represent the target's state within a cell.[13] Cellular target engagement assays are crucial to confirm that a compound can penetrate the cell membrane and bind to its target in the complex intracellular environment.[33][34][35][36]
-
CETSA® (Dose-Response): Beyond its use for target identification, CETSA can be used to generate an isothermal dose-response curve. By heating cells at a single, optimized temperature, one can measure the concentration of compound required to stabilize half of the target protein population (EC50), providing a quantitative measure of target engagement.[8]
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in live cells.[37] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. A test compound will compete with the tracer, leading to a decrease in the BRET signal, which can be used to determine an intracellular IC50.[37][38]
Comparing biochemical affinity (Kd) with cellular target engagement (EC50) is a critical step. A large discrepancy may indicate poor cell permeability, active efflux, or intracellular metabolism of the compound, all of which are vital considerations for drug development.[38][39][40]
Conclusion: Synthesizing a Self-Validating Selectivity Profile
Assessing the selectivity of a novel compound like 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a systematic process of inquiry. It begins with a broad, unbiased search for its biological targets and progresses through increasingly focused and quantitative assays. By integrating computational prediction, large-scale biochemical screening, detailed biophysical characterization, and confirmation in a cellular context, a self-validating and comprehensive selectivity profile can be constructed.
This tiered approach ensures that resources are used efficiently, focusing in-depth characterization on the most relevant on- and off-targets. The resulting high-fidelity selectivity data is indispensable for making informed decisions, guiding medicinal chemistry efforts, and ultimately, building a robust case for the therapeutic potential of a novel bioactive compound.
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Safety Operating Guide
A Guide to the Responsible Disposal of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid. As a brominated, sulfonyl-containing organic compound, its management requires a rigorous approach to mitigate risks to personnel, facilities, and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards. The core principle underpinning this procedure is risk minimization; in the absence of complete toxicological data, the compound must be treated as hazardous waste.[1][2]
Hazard Identification and Risk Assessment
Understanding the chemical nature of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is fundamental to its safe handling and disposal. The structure incorporates a brominated aromatic ring and a sulfonic acid amide group, classifying it as a halogenated organic compound.[2]
Known and Inferred Hazards:
-
Structural Alerts: The presence of a bromo-phenyl group suggests potential for environmental persistence and ecotoxicity. Halogenated organic compounds are often subject to stringent disposal regulations.[3]
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents.[4] Hazardous decomposition during combustion can produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[4]
-
Toxicological Data: Specific toxicological data for this compound is not extensively published. However, data from structurally similar compounds indicate it should be treated as an irritant at minimum, potentially causing skin, eye, and respiratory irritation.[4][5][6] All handling and disposal operations should assume the material is hazardous.
Data Summary Table
For clarity, the key parameters relevant to the handling and disposal of this compound are summarized below.
| Parameter | Guideline / Data | Rationale & Citation |
| Chemical Name | 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid | IUPAC Nomenclature |
| Physical State | Solid | Assumed based on similar amino acid derivatives.[7] |
| Waste Category | Hazardous Chemical Waste; Halogenated Organic Solid | Classification based on chemical structure (bromine content). Segregation is critical.[2][8] |
| Primary Hazard | Irritant (Skin, Eye, Respiratory) | Based on data for similar chemical structures.[4][5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids/Bases | To prevent uncontrolled reactions in waste containers.[4][5] |
| Container Fill Level | < 90% Capacity | To prevent over-pressurization and spillage. |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | The required method for most halogenated organic wastes to ensure complete destruction.[9] |
| Prohibited Disposal | Drain Disposal, Regular Trash, Evaporation | To prevent environmental contamination and regulatory non-compliance.[2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) tested to EN 374 standards. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, consider a chemically resistant apron or coveralls.[7]
-
Respiratory Protection: All handling of the solid compound that could generate dust, and all preparation of waste containers, must be performed inside a certified chemical fume hood to prevent inhalation.[4][6]
Step-by-Step Disposal Protocol
The proper disposal of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a multi-step process that begins at the point of waste generation. Adherence to this protocol is mandatory for safety and compliance.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in laboratory waste management.[8][10]
-
Designate as Halogenated Waste: All waste containing this compound, including pure solid, contaminated consumables (e.g., weighing paper, pipette tips), and reaction residues, must be classified as "Halogenated Organic Solid Waste."
-
Prevent Co-mingling: Never mix this waste stream with non-halogenated solvents, aqueous waste, or general laboratory trash.[2] Incompatible materials must be kept separate to avoid dangerous reactions.[1]
Step 2: Waste Containerization
-
Select Appropriate Container: Use a dedicated, chemically compatible, and sealable container for solid waste. A wide-mouth polyethylene or glass container with a screw-top lid is recommended. The container must be in good condition with no leaks or cracks.
-
Label the Container: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste" [2]
-
The full chemical name: "Waste 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid" and any other chemical constituents.
-
The associated hazards (e.g., "Irritant," "Environmentally Hazardous").
-
The accumulation start date.
-
-
Collect Waste: Carefully transfer the waste solid and contaminated materials into the labeled container. Minimize the generation of dust by avoiding dropping the material from a height.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[3]
Step 3: Storage and Removal
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area within or near the laboratory. This area should be well-ventilated and away from general traffic.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[1]
-
Arrange for Pickup: Once the container is approaching 90% full, or as per your institution's guidelines, submit a request for chemical waste pickup through your organization's Environmental Health and Safety (EHS) department.[11] Do not overfill containers.[8]
Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: For small spills of solid material, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup Procedure (Small Spill):
-
Don the appropriate PPE as described in Section 2.
-
Gently cover the spill with an absorbent material suitable for chemical spills to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.[1]
-
-
Decontaminate and Document: Decontaminate all non-disposable equipment used for cleanup. Document the spill and cleanup procedure in the laboratory records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid.
Caption: Disposal workflow for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid.
References
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- Vanderbilt University Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste.
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- Benchchem. (n.d.). Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
- Fisher Scientific. (2025). Safety Data Sheet: (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
- Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: 3-Amino-3-(4-bromophenyl)propanoic acid.
- Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2,3-Dibromo-3-phenylpropionic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
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- ChemScene. (2025). Safety Data Sheet: 2-(4-Bromophenyl)-2-methylpropanoic acid.
- Chemtalk. (n.d.). Bromine water - disposal.
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Comprehensive Safety and Handling Guide for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid. As a Senior Application Scientist, this guide is formulated based on a thorough analysis of the compound's structural components and established best practices for related chemical classes, ensuring a robust framework for laboratory safety.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—containing a brominated aromatic ring, a sulfonylamino group, and a carboxylic acid moiety—allows for a comprehensive hazard assessment based on well-documented information for these functional groups. The guidance herein is built upon principles of chemical causality to provide a self-validating system for safe laboratory operations.
Hazard Analysis and Risk Assessment
The primary hazards associated with 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid are inferred from its constituent parts:
-
Aromatic Bromine Group: Compounds containing brominated phenyl groups can be irritants and may pose long-term health risks.[1][2] Bromine-containing organic molecules can be toxic and require careful handling to avoid exposure.[1][2]
-
Sulfonylamino Acid Moiety: This functional group is related to sulfonic acids, which are known to be irritating to the skin, eyes, and respiratory tract.[3][4][5] As a crystalline solid, the dust can be hazardous if inhaled.[3][6]
-
Carboxylic Acid Group: This imparts acidic properties to the molecule, suggesting it can cause irritation or burns upon direct contact.[4]
Based on these components, the compound should be treated as a substance with the following potential hazards until proven otherwise:
-
Harmful if swallowed or inhaled.[7]
Quantitative Data Summary
While specific data for the target compound is unavailable, the table below lists information for structurally related compounds to provide context for risk assessment.
| Property | 2-(4-Bromophenyl)-2-methylpropanoic acid | 2,3-Dibromo-3-phenylpropanoic acid | Sulfamic Acid |
| CAS Number | 32454-35-6[9] | 6286-30-2[8] | 5329-14-6[4] |
| Molecular Formula | C10H11BrO2[9] | C9H8Br2O2[8] | H3NO3S[4] |
| Known Hazards | Harmful if swallowed.[9] | Causes skin irritation, serious eye irritation, may cause respiratory irritation.[8] | Causes skin irritation, serious eye damage.[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following protocol is designed to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.
Step-by-Step PPE Selection and Use
-
Engineering Controls : All handling of solid 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[10]
-
Hand Protection : Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable initial choice, but for prolonged handling or in case of a spill, double-gloving or using heavier-duty gloves (e.g., Viton) is recommended.[10] Always check the glove manufacturer's compatibility chart.
-
Eye and Face Protection : Safety goggles with side shields are mandatory to protect against splashes and dust.[9] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[1][5]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.[3]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter is required.[6]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Waste disposal workflow for halogenated organic compounds.
First Aid and Emergency Procedures
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][7]* Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3][4]Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. [3][4]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7][9] This guide is intended to provide a framework for the safe handling of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid. It is imperative that all laboratory personnel are trained on these procedures and that this guidance is supplemented by institution-specific safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
